Product packaging for D-Ribose-d-2(Cat. No.:)

D-Ribose-d-2

Cat. No.: B12401772
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-GNCXMTFQSA-N
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Description

D-Ribose-d-2 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12401772 D-Ribose-d-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2R,3R,4R)-3-deuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i5D

InChI Key

PYMYPHUHKUWMLA-GNCXMTFQSA-N

Isomeric SMILES

[2H][C@@]([C@@H](CO)O)([C@H](C=O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biological Significance of D-Ribose and its Isotopologue D-Ribose-d-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological significance of D-Ribose, a fundamental pentose sugar, and clarifies the role of its deuterated isotopologue, D-Ribose-d-2, as a powerful tool in metabolic research. While "this compound" is not a standard biological effector, its use in isotopic labeling studies is critical for elucidating the metabolic fate and flux of D-Ribose in various cellular processes.

Core Biological Significance of D-Ribose

D-Ribose is a naturally occurring five-carbon monosaccharide that is a cornerstone of cellular metabolism and structure.[1] Its biological importance is multifaceted, extending from being a structural component of nucleic acids to a key player in energy metabolism.

Precursor for Nucleotide and Nucleic Acid Synthesis

D-Ribose is an essential building block for ribonucleic acid (RNA) and deoxyribonucleic acid (DNA).[2] In its phosphorylated form, ribose-5-phosphate, it is a precursor for the synthesis of nucleotides, which are the monomers of nucleic acids.[3] Furthermore, D-ribose is a structural component of other crucial molecules such as adenosine triphosphate (ATP), the primary energy currency of the cell, and coenzymes like acetyl coenzyme A.[2][4]

Central Role in the Pentose Phosphate Pathway (PPP)

The body synthesizes D-ribose from glucose via the pentose phosphate pathway (PPP), a metabolic pathway that runs parallel to glycolysis.[5] The PPP has two main phases: the oxidative phase, which generates NADPH and ribulose-5-phosphate, and the non-oxidative phase, which converts ribulose-5-phosphate into other pentose sugars, including ribose-5-phosphate.[6] Ribose-5-phosphate is a critical intermediate that can then be used for the synthesis of nucleotides and nucleic acids.[3]

Role in Cellular Energy Metabolism and ATP Regeneration

D-Ribose plays a vital role in cellular energy production.[1] It is a key component of ATP, and its availability can influence the rate of ATP synthesis.[7] In conditions of high energy demand or metabolic stress, such as intense exercise or myocardial ischemia, the demand for ATP can outpace its production.[5][7] Supplemental D-ribose can bypass the rate-limiting steps of the PPP, providing a more direct substrate for the synthesis of D-ribose-5-phosphate and subsequently accelerating the regeneration of ATP.[4][8] This has been shown to be particularly beneficial for tissues with high energy requirements, like the heart and skeletal muscles.[2]

This compound: A Tool for Metabolic Tracing

"this compound" refers to D-Ribose that has been isotopically labeled with deuterium (a stable isotope of hydrogen) at the second carbon position. This deuterated form of D-Ribose is chemically and biologically similar to its unlabeled counterpart but can be detected and quantified using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[9][10] This makes it an invaluable tracer for studying the dynamics of D-Ribose metabolism in vitro and in vivo.

Elucidating Metabolic Pathways and Flux

By introducing this compound into a biological system, researchers can track the movement of the deuterium label as the ribose molecule is metabolized. This allows for the quantification of metabolic flux through various pathways, such as the PPP and nucleotide synthesis pathways. For instance, the ratio of different isotopologues of downstream metabolites can reveal the relative contributions of the oxidative and non-oxidative branches of the PPP to ribose phosphate production.

Studying RNA and DNA Dynamics

Deuterated nucleotides, synthesized from this compound, can be incorporated into RNA and DNA.[11] This enables the study of nucleic acid turnover, providing insights into processes like ribosomal biogenesis and DNA repair.[12] The rate of deuterium incorporation into RNA-bound ribose can serve as a biomarker for de novo ribosomal synthesis.[12]

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of D-Ribose and its deuterated forms.

ParameterOrganism/SystemConditionObservationReference
Deuterium Incorporation into Purine RiboseC2C12 cellsIncreasing media D2O enrichmentLinear increase in mole percent excess (MPE) of ribose, with an average of 2.1 2H incorporated.[12]
RNA Synthesis RateHuman MuscleResistance exerciseIncreased from ~0.8%/day to 1.7 ± 0.3%/day at 3 weeks and 1.2 ± 0.1%/day at 6 weeks.[12]
Myocardial ATP LevelsRat HeartsIsoproterenol-induced ischemiaD-ribose infusion attenuated the decline in ATP levels after 5 hours and prevented it after 24 hours.[7]
Patient Well-beingChronic Fatigue Syndrome and Fibromyalgia PatientsD-ribose supplementation (5g, 3x daily)Approximately 66% of patients experienced significant improvement in energy, sleep, mental clarity, and pain intensity.[2]

Experimental Protocols

General Protocol for Metabolic Tracing with this compound

A typical experiment to trace the metabolism of this compound involves the following steps:

  • Administration: this compound is introduced to the biological system, either by adding it to cell culture media or by administering it to an animal model.

  • Sample Collection: At various time points, biological samples (e.g., cells, tissues, biofluids) are collected.

  • Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate solvents and techniques.

  • Derivatization (Optional): Some metabolites may require chemical derivatization to improve their volatility and stability for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Mass Spectrometry Analysis: The extracted metabolites are analyzed by mass spectrometry (e.g., GC-MS, LC-MS) to determine the isotopic enrichment of deuterium in D-Ribose and its downstream metabolites.

  • Data Analysis: The mass isotopomer distribution data is used to calculate metabolic fluxes and turnover rates.

Protocol for RNA Turnover Analysis using Deuterated Ribose

This protocol outlines the key steps for measuring RNA turnover using a deuterated tracer:

  • Labeling: A deuterium source (e.g., D2O or deuterated ribose) is administered to the cells or organism.

  • RNA Isolation: Total RNA is extracted from the biological samples at different time points.

  • RNA Hydrolysis: The isolated RNA is hydrolyzed to its constituent ribonucleosides.

  • Derivatization: The ribonucleosides are derivatized to make them suitable for GC-MS analysis.

  • GC-MS Analysis: The derivatized ribonucleosides are analyzed by GC-MS to measure the mole percent excess of the deuterated isotopologue.

  • Calculation of Synthesis Rate: The rate of new RNA synthesis is calculated from the rate of deuterium incorporation into the ribose moiety of the ribonucleosides.[12]

Mandatory Visualizations

Signaling and Metabolic Pathways

Pentose_Phosphate_Pathway Glucose6P Glucose-6-Phosphate G6PD G6PD Glucose6P->G6PD SixPG 6-Phosphoglucono- lactone G6PD->SixPG G6PD->NADPH1_out SixPGL 6PGL SixPG->SixPGL SixPGluconate 6-Phosphogluconate SixPGL->SixPGluconate SixPGD 6PGD SixPGluconate->SixPGD Ru5P Ribulose-5-Phosphate SixPGD->Ru5P SixPGD->NADPH2_out R5PI R5PI Ru5P->R5PI RPE RPE Ru5P->RPE R5P Ribose-5-Phosphate R5PI->R5P TKT1 Transketolase R5P->TKT1 Nucleotide_Synth Nucleotide Synthesis (ATP, RNA, etc.) R5P->Nucleotide_Synth X5P Xylulose-5-Phosphate X5P->TKT1 TKT2 Transketolase X5P->TKT2 RPE->X5P S7P Sedoheptulose-7-Phosphate TKT1->S7P G3P1 Glyceraldehyde-3-Phosphate TKT1->G3P1 TALDO Transaldolase S7P->TALDO G3P1->TALDO F6P1 Fructose-6-Phosphate TALDO->F6P1 E4P Erythrose-4-Phosphate TALDO->E4P E4P->TKT2 F6P2 Fructose-6-Phosphate TKT2->F6P2 G3P2 Glyceraldehyde-3-Phosphate TKT2->G3P2 NADPH1_in->G6PD NADPH2_in->SixPGD

Caption: The Pentose Phosphate Pathway highlighting the generation of Ribose-5-Phosphate.

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation Admin Administer this compound (in vitro or in vivo) Collect Collect Biological Samples (e.g., cells, tissue) Admin->Collect Extract Extract Metabolites Collect->Extract Derivatize Derivatization (optional) Extract->Derivatize MS_Analysis Mass Spectrometry Analysis (e.g., GC-MS, LC-MS) Extract->MS_Analysis Direct Infusion Derivatize->MS_Analysis Data_Analysis Analyze Mass Isotopomer Distribution MS_Analysis->Data_Analysis Flux_Calc Calculate Metabolic Fluxes and Turnover Rates Data_Analysis->Flux_Calc

Caption: A generalized experimental workflow for metabolic tracing using this compound.

References

An In-depth Technical Guide to the Structure and Chemical Properties of 2-Deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and chemical properties of 2-Deoxy-D-ribose. The information is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this critical biological molecule. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for property determination, and includes a visualization of a relevant signaling pathway.

Introduction

2-Deoxy-D-ribose is a naturally occurring monosaccharide that plays a fundamental role in the structure of deoxyribonucleic acid (DNA).[1] As a central component of the DNA backbone, it is essential for the storage and transmission of genetic information in all living organisms. Its unique structure, lacking a hydroxyl group at the 2' position compared to its parent sugar D-ribose, imparts DNA with the necessary flexibility and stability for the formation of the double helix. Beyond its structural role in genetics, 2-Deoxy-D-ribose is also implicated in various cellular processes, including angiogenesis and apoptosis, making it a molecule of significant interest in biomedical research and drug development.

Structure of 2-Deoxy-D-ribose

2-Deoxy-D-ribose is an aldopentose, a five-carbon sugar with an aldehyde functional group.[1] Its empirical formula is C₅H₁₀O₄.[1][2][3][4] In aqueous solution, 2-Deoxy-D-ribose exists in equilibrium between a linear, open-chain form and two cyclic forms: the five-membered furanose ring and the six-membered pyranose ring. The pyranose form is predominant in solution.

Linear Form: The open-chain structure of 2-Deoxy-D-ribose features an aldehyde group at one end and hydroxyl groups on the remaining carbon atoms, with the exception of the second carbon, which is deoxygenated.

Cyclic Forms: The cyclic forms are generated by an intramolecular hemiacetal formation between the aldehyde group and one of the hydroxyl groups.

  • Deoxyribofuranose: A five-membered ring structure formed by the reaction of the C1 aldehyde with the C4 hydroxyl group. This is the form of deoxyribose found in DNA.

  • Deoxyribopyranose: A six-membered ring structure formed by the reaction of the C1 aldehyde with the C5 hydroxyl group.

The absence of the 2'-hydroxyl group is a key structural feature that distinguishes 2-Deoxy-D-ribose from D-ribose and has profound implications for the stability and structure of DNA.

Chemical and Physical Properties

2-Deoxy-D-ribose is a white to off-white crystalline solid that is highly soluble in water.[3][5] The key chemical and physical properties are summarized in the tables below.

General Properties
PropertyValueReference(s)
CAS Number 533-67-5[2][3][6]
Molecular Formula C₅H₁₀O₄[1][2][3][4]
Molar Mass 134.13 g/mol [2][3][4]
Appearance White to off-white crystalline powder[3][5]
Physicochemical Properties
PropertyValueConditionsReference(s)
Melting Point 89-90 °C-[3][7][8]
91 °CStandard state (25 °C, 100 kPa)[1]
Solubility in Water Very soluble-[1]
Soluble-[5]
100 g/L (10 g/100mL)at 20 °C[9]
50 mg/mL (5 g/100mL)-
27 mg/mL (2.7 g/100mL)at 25 °C[10]
Solubility in Other Solvents Soluble in pyridine, slightly soluble in alcohol-
Ethanol: ~5 mg/mL; DMSO: ~3 mg/mL; DMF: ~10 mg/mL-[11]
Specific Rotation ([α]D) -54.0° to -58.0°c=1 in H₂O, at 20 °C[6]
-59.0° to -54.0°c=1 in H₂O, after 24 hr[12]
-59°c=1 in H₂O, at 22 °C[3][13]
-56° ± 2°c=1% in H₂O, after 24 hr, at 20 °C

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a crystalline sample of 2-Deoxy-D-ribose.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the 2-Deoxy-D-ribose sample is completely dry and in a fine, powdered form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.

    • Repeat until a column of packed solid of 2-3 mm in height is obtained.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (around 89-90°C), set the heating rate to rapidly increase to about 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Reporting:

    • The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Determination of Specific Rotation (Polarimetry)

Objective: To measure the specific rotation of a solution of 2-Deoxy-D-ribose.

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source, typically 589 nm)

  • Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a precise amount of 2-Deoxy-D-ribose (e.g., 0.100 g).

    • Transfer the weighed solid into a 10 mL volumetric flask.

    • Dissolve the solid in distilled water and fill the flask to the mark. This creates a solution with a concentration of 1 g/100 mL (c=1).

  • Instrument Calibration:

    • Turn on the polarimeter and the light source, allowing them to warm up and stabilize.

    • Fill the polarimeter cell with the solvent (distilled water) and place it in the instrument.

    • Take a reading of the blank solvent and set this as the zero point.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared 2-Deoxy-D-ribose solution and then fill the cell completely, ensuring no air bubbles are present.

    • Place the filled cell into the polarimeter.

    • Rotate the analyzer until the light intensity in the two halves of the visual field is equal.

    • Record the observed angle of rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the polarimeter cell in decimeters (dm) c = concentration of the solution in g/mL

  • Reporting:

    • The specific rotation is reported along with the temperature (T) and the wavelength (λ) of the light source used, in the format [α]Tλ.

Signaling Pathway Involvement

2-Deoxy-D-ribose is not only a structural component but also an active participant in cellular signaling, particularly in the context of apoptosis (programmed cell death). It has been shown to induce apoptosis through a mechanism involving the depletion of intracellular glutathione (GSH), a key antioxidant. This leads to increased oxidative stress within the cell. Furthermore, 2-Deoxy-D-ribose has been observed to inhibit the hypoxia-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK), a pathway that is also involved in regulating apoptosis.

Below is a diagram illustrating the proposed signaling pathway for 2-Deoxy-D-ribose-induced apoptosis.

D_Ribose_d_2_Signaling_Pathway DR 2-Deoxy-D-ribose GSH Glutathione (GSH) Depletion DR->GSH induces p38 p38 MAPK Phosphorylation DR->p38 inhibits ROS Increased Oxidative Stress GSH->ROS leads to Apoptosis Apoptosis ROS->Apoptosis triggers p38->Apoptosis promotes Hypoxia Hypoxia Hypoxia->p38 induces

Caption: Signaling pathway of 2-Deoxy-D-ribose-induced apoptosis.

Conclusion

2-Deoxy-D-ribose is a molecule of paramount importance in molecular biology and a subject of ongoing research in drug development. Its unique structural features and chemical properties are fundamental to the stability and function of DNA. Furthermore, its involvement in cellular signaling pathways highlights its potential as a target or modulator in various therapeutic contexts. This guide provides a foundational understanding of 2-Deoxy-D-ribose for researchers and scientists, summarizing its key characteristics and providing detailed methodologies for its analysis.

References

Discovery and history of D-Ribose as a metabolic tracer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose sugar, is a cornerstone of cellular metabolism, serving as a fundamental building block for essential biomolecules such as adenosine triphosphate (ATP), the primary energy currency of the cell, and the nucleic acids DNA and RNA.[1] While its structural and energetic roles have been appreciated for decades, the application of D-ribose as a metabolic tracer has provided profound insights into the intricate workings of cellular bioenergetics. This technical guide delves into the discovery and history of D-ribose as a metabolic tracer, presenting key quantitative data, detailed experimental protocols, and visual representations of the core metabolic pathways.

Historical Perspective: Unraveling the Pentose Phosphate Pathway

The journey to understanding D-ribose as a metabolic tracer is intrinsically linked to the elucidation of the Pentose Phosphate Pathway (PPP), a crucial metabolic route running parallel to glycolysis. While D-ribose was first identified in 1891, its metabolic significance remained largely unexplored until the mid-20th century.

Pioneering work in the 1930s by Otto Warburg on erythrocyte metabolism laid the groundwork for understanding direct glucose oxidation.[2] This led to the eventual discovery of the PPP, with the full pathway being elucidated in the early 1950s by Bernard Horecker and his colleagues.[3] These seminal studies revealed that the PPP was a primary route for the synthesis of pentose phosphates, including ribose-5-phosphate, the direct precursor for nucleotide biosynthesis.

The advent of radioisotopes, particularly Carbon-14 (¹⁴C), in the mid-20th century revolutionized metabolic research. Early studies utilized ¹⁴C-labeled glucose to trace the flow of carbon atoms through various metabolic pathways, providing the first direct evidence for the in vivo synthesis of ribose via the PPP.[4][5] These tracer experiments were instrumental in confirming the theoretical pathways and establishing the interconnectedness of carbohydrate metabolism. While not initially using D-ribose itself as the tracer, these experiments were the first to trace the metabolic journey to D-ribose, laying the conceptual foundation for its later use as a direct metabolic probe.

Quantitative Data from In Vivo Studies

The use of D-ribose as a tracer and a therapeutic agent has generated a body of quantitative data, primarily from pharmacokinetic and metabolic studies. These studies provide critical information on its absorption, distribution, and metabolic fate.

Table 1: Pharmacokinetic Parameters of D-Ribose in Rabbits Following a Single Intravenous Dose
Parameter420 mg/kg Dose840 mg/kg Dose
AUCtotal (mg·min/mL) 27.91100.21
Elimination Half-life (minutes) 14.4624.79
Total Clearance (mL·min/kg) 15.38.53
Data from a study on the pharmacokinetic evaluation of D-ribose in healthy rabbits.[6]
Table 2: Pharmacokinetic Parameters of D-Ribose in Humans Following Oral Administration
DoseTmax (minutes)Cmax (% of baseline)AUC (% of baseline)Urinary Excretion (% of dose)
2.5 g 18 - 30--4.15 - 7.20
5.0 g 18 - 30--4.15 - 7.20
10.0 g 18 - 30--4.15 - 7.20
Data from a study on the pharmacokinetics of D-ribose in healthy adult subjects.[7]

Core Metabolic Pathways Involving D-Ribose

D-Ribose enters the cellular metabolic machinery and is primarily directed towards the synthesis of nucleotides, which are essential for a myriad of cellular functions. The following diagrams illustrate the key pathways.

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase Glucose6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone Glucose6P->PGL G6PD (NADP+ -> NADPH) PG 6-Phosphogluconate PGL->PG Lactonase Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (NADP+ -> NADPH, CO2) Xylulose5P Xylulose-5-Phosphate Ru5P->Xylulose5P Epimerase Ribose5P Ribose-5-Phosphate Ru5P->Ribose5P Isomerase G3P Glyceraldehyde-3-Phosphate Xylulose5P->G3P Transketolase Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P Transketolase Fructose6P Fructose-6-Phosphate G3P->Fructose6P Transaldolase Glycolysis Glycolysis G3P->Glycolysis Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P Transaldolase Erythrose4P->Fructose6P Transketolase Fructose6P->Glycolysis

Figure 1: Pentose Phosphate Pathway Workflow

The Pentose Phosphate Pathway (PPP) is a fundamental route for the endogenous synthesis of Ribose-5-Phosphate from glucose. The oxidative phase generates NADPH, a key reductant in anabolic processes, while the non-oxidative phase allows for the interconversion of pentose phosphates and their entry into glycolysis.

ATP_Synthesis_from_DRibose cluster_salvage Salvage Pathway cluster_denovo De Novo Synthesis cluster_atp ATP Synthesis DRibose D-Ribose (exogenous) Ribose5P Ribose-5-Phosphate DRibose->Ribose5P Ribokinase (ATP -> ADP) PRPP PRPP Ribose5P->PRPP PRPP Synthetase (ATP -> AMP) IMP IMP PRPP->IMP HGPRT IMP_denovo IMP PRPP->IMP_denovo Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT AMP AMP IMP->AMP Adenylosuccinate Synthetase & Lyase AminoAcids Amino Acids, CO2, etc. AminoAcids->IMP_denovo Multi-step enzymatic synthesis ADP ADP AMP->ADP Adenylate Kinase (ATP -> ADP) ATP ATP ADP->ATP Oxidative Phosphorylation / Glycolysis

Figure 2: ATP Synthesis from D-Ribose

Exogenous D-ribose can bypass the rate-limiting steps of the Pentose Phosphate Pathway. It is phosphorylated to ribose-5-phosphate and then converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor for both the de novo and salvage pathways of nucleotide synthesis.[8][9] This accelerated production of PRPP can enhance the replenishment of the adenine nucleotide pool, including ATP.

Experimental Protocols for D-Ribose Tracing

The use of isotopically labeled D-ribose allows for the precise tracking of its metabolic fate. Both radioactive (¹⁴C) and stable isotopes (¹³C) have been employed.

General Protocol for In Vivo D-Ribose Tracing in Animal Models
  • Tracer Administration:

    • For pharmacokinetic studies, D-ribose can be administered intravenously (IV) or orally. A typical IV dose in rabbits is between 420-840 mg/kg, administered as a slow injection into the ear vein.[6]

    • For metabolic distribution studies, ¹⁴C-labeled D-ribose can be administered, and its accumulation in various tissues (e.g., liver, heart, brain) can be measured over time.[3]

  • Sample Collection:

    • Blood samples are collected at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 180 minutes) to determine the plasma concentration of the tracer and its metabolites.

    • Tissues are harvested at the end of the experiment for analysis of tracer incorporation.

  • Sample Preparation and Analysis:

    • Plasma is separated from blood by centrifugation.

    • Tissues are homogenized and extracted to isolate metabolites.

    • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector are used to separate and quantify D-ribose and its labeled metabolites.[10][11][12]

Protocol for Stable Isotope Tracing in Cell Culture
  • Cell Culture and Labeling:

    • Cells are cultured in a defined medium.

    • The standard glucose in the medium is replaced with uniformly ¹³C-labeled glucose ([U-¹³C]-glucose) to trace the endogenous synthesis of ribose. Alternatively, ¹³C-labeled D-ribose can be added directly to the medium.

  • Metabolite Extraction:

    • After a defined incubation period, the culture medium is removed, and the cells are washed with a cold saline solution.

    • Metabolites are extracted using a cold solvent mixture, typically methanol/water or methanol/acetonitrile/water.

  • Analysis by Mass Spectrometry:

    • The cell extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The mass spectrometer is used to detect the mass isotopologues of ribose-5-phosphate, ATP, and other nucleotides. The pattern of ¹³C incorporation provides information about the metabolic pathways that were active.[13][14]

Experimental_Workflow cluster_invivo In Vivo Tracing cluster_invitro In Vitro Tracing cluster_analysis Analysis TracerAdmin_iv IV/Oral Administration of Labeled D-Ribose SampleCollection_iv Blood/Tissue Collection TracerAdmin_iv->SampleCollection_iv SamplePrep Sample Preparation SampleCollection_iv->SamplePrep CellCulture Cell Culture with Labeled Substrate MetaboliteExtraction Metabolite Extraction CellCulture->MetaboliteExtraction MetaboliteExtraction->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS DataAnalysis Data Analysis and Flux Calculation LCMS->DataAnalysis

Figure 3: General Experimental Workflow for D-Ribose Tracing

This workflow outlines the key steps in both in vivo and in vitro D-ribose tracing experiments, from tracer administration to data analysis.

Conclusion and Future Directions

The journey from the discovery of D-ribose to its application as a sophisticated metabolic tracer has significantly advanced our understanding of cellular bioenergetics. The ability to trace the flux of D-ribose into the nucleotide pool has provided invaluable insights into the regulation of energy metabolism, particularly in tissues with high energy demands such as the heart and skeletal muscle.

Future research will likely focus on the application of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to further refine our understanding of D-ribose metabolism in complex biological systems. The development of novel, non-invasive imaging techniques to visualize D-ribose uptake and metabolism in real-time holds great promise for both basic research and clinical diagnostics. As our knowledge of the intricate dance of metabolic pathways continues to grow, D-ribose will undoubtedly remain a key tool for illuminating the fundamental processes that sustain life.

References

A Technical Guide to the Central Role of D-Ribose-5-Phosphate in the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the role of D-Ribose-5-phosphate in the pentose phosphate pathway. The initial query referred to "D-Ribose-d-2," which is not a recognized metabolite in this pathway. It is presumed the intended subject was D-Ribose-5-phosphate, a critical intermediate in cellular metabolism.

Executive Summary

The pentose phosphate pathway (PPP) is a crucial metabolic route that operates in parallel with glycolysis.[1][2] Its primary functions are to generate nicotinamide adenine dinucleotide phosphate (NADPH) for reductive biosynthesis and antioxidant defense, and to produce precursor molecules for nucleotide and amino acid synthesis.[3][4] At the heart of the non-oxidative branch of the PPP lies D-Ribose-5-phosphate (R5P), a versatile five-carbon sugar phosphate.[5] R5P is the direct precursor for the synthesis of nucleotides (ATP, GTP, CTP, UTP) and deoxynucleotides, which are the building blocks of RNA and DNA.[1][6] This guide provides a detailed examination of the synthesis, metabolic fate, and regulatory importance of D-Ribose-5-phosphate, presents quantitative data on pathway flux and enzyme kinetics, details relevant experimental protocols, and visualizes the core processes.

The Pentose Phosphate Pathway: An Overview

The PPP is divided into two distinct but interconnected phases: the oxidative phase and the non-oxidative phase.[1][3] The pathway's starting point is glucose-6-phosphate (G6P), an intermediate of glycolysis.[3] The cellular demand for either NADPH or biosynthetic precursors dictates the flux through each phase.

Oxidative Phase

The primary output of the oxidative phase is NADPH. In this phase, two molecules of NADP+ are reduced to NADPH for every molecule of glucose-6-phosphate that is oxidized.[2] This series of reactions is essentially irreversible and culminates in the production of a five-carbon sugar, ribulose-5-phosphate (Ru5P), along with the release of one molecule of CO2.[2]

Non-Oxidative Phase

The non-oxidative phase consists of a series of reversible sugar-phosphate interconversions.[3] This phase is centered around ribulose-5-phosphate, the product of the oxidative phase. The key enzymes in this phase are ribose-5-phosphate isomerase, ribulose-5-phosphate 3-epimerase, transketolase, and transaldolase.[3][7] Depending on the metabolic needs of the cell, this phase can either produce R5P for nucleotide synthesis or convert five-carbon sugars back into the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[1][3]

D-Ribose-5-Phosphate: Synthesis and Metabolic Fate

D-Ribose-5-phosphate is a pivotal intermediate that links the PPP with major biosynthetic pathways.[5]

Synthesis of D-Ribose-5-Phosphate

R5P is primarily synthesized from ribulose-5-phosphate (Ru5P) via the action of the enzyme ribose-5-phosphate isomerase (RpiA).[1][8] This isomerization is a reversible reaction, allowing for the interconversion between the ketose (Ru5P) and the aldose (R5P).[9]

Metabolic Fates of D-Ribose-5-Phosphate

The primary fate of D-Ribose-5-phosphate is determined by the cell's immediate requirements:

  • Nucleotide and Nucleic Acid Synthesis: This is the most significant anabolic fate of R5P. The enzyme ribose-phosphate diphosphokinase (PRPS1) activates R5P to phosphoribosyl pyrophosphate (PRPP).[1] PRPP is a critical precursor for both de novo and salvage pathways of purine and pyrimidine biosynthesis.[1] All intermediates in the de novo synthesis of purines are constructed on an R5P scaffold.[1]

  • Amino Acid Synthesis: R5P can be converted through the non-oxidative PPP to erythrose-4-phosphate (E4P), which is a precursor for the synthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine).[2]

  • Re-entry into Glycolysis: When the cellular demand for NADPH is high but the need for nucleotide precursors is low, R5P is channeled back into the glycolytic pathway. Through the actions of transketolase and transaldolase, R5P and its isomer xylulose-5-phosphate are converted into glyceraldehyde-3-phosphate and fructose-6-phosphate.[3]

Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 R5P D-Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotides Nucleotide Synthesis (DNA, RNA, ATP) R5P->Nucleotides F6P Fructose-6-Phosphate X5P->F6P TKT G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT S7P->F6P TAL E4P Erythrose-4-Phosphate E4P->G3P TKT AAs Aromatic Amino Acid Synthesis E4P->AAs Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis

Figure 1: Overview of the Pentose Phosphate Pathway, highlighting D-Ribose-5-Phosphate.

Quantitative Data

The flux through the PPP and the kinetic properties of its enzymes are tightly regulated to meet cellular demands. Below is a summary of relevant quantitative data.

Pentose Phosphate Pathway Flux

Metabolic flux analysis using 13C-labeled glucose has provided quantitative insights into the activity of the PPP in various cell types and conditions.[10]

Cell Type/ConditionPPP Flux (% of Glucose Utilization)Key FindingsReference
Cultured Neurons19 ± 2%A surprisingly high proportion of glucose is utilized by the pentose cycle.[11]
Human Fibroblasts (unstressed)~20%In the basal state, a minor fraction of glucose enters the PPP.[12]
Human Fibroblasts (+500µM H2O2)~95%Oxidative stress leads to a significant increase in PPP flux.[12]
Preimplantation Mouse Embryos (2-cell stage)15.8%PPP activity varies with developmental stage.[13]
Preimplantation Mouse Embryos (late blastocyst)3.2%Lowest PPP activity observed at this stage.[13]
Enzyme Kinetic Properties

The kinetic parameters of key enzymes in the non-oxidative PPP govern the interconversion of sugar phosphates.

EnzymeSubstrateApparent Km (mM)Organism/TissueReference
Transaldolase Erythrose-4-Phosphate0.13Normal Rat Liver[14]
0.17Rat Hepatoma 3924A[14]
Fructose-6-Phosphate0.30 - 0.35Normal Rat Liver & Hepatoma[14]
Transketolase D-Ribose-5-Phosphate0.3Normal Rat Liver & Hepatoma[14]
D-Xylulose-5-Phosphate0.5Normal Rat Liver & Hepatoma[14]

Experimental Protocols

The study of the PPP and the role of D-Ribose-5-phosphate involves a variety of experimental techniques, from enzymatic assays to whole-cell metabolic flux analysis.

Protocol: Spectrophotometric Assay for Transketolase Activity

This protocol measures the activity of transketolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[15]

Principle: Transketolase converts D-xylulose-5-phosphate and D-ribose-5-phosphate into sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. The glyceraldehyde-3-phosphate is then converted to dihydroxyacetone phosphate by triosephosphate isomerase (TIM). Finally, α-glycerophosphate dehydrogenase (α-GPDH) reduces dihydroxyacetone phosphate to glycerol-3-phosphate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6

  • Thiamine pyrophosphate (TPP): 0.2 mM

  • MgCl2: 5 mM

  • NADH: 0.2 mM

  • α-Glycerophosphate dehydrogenase/Triosephosphate isomerase (α-GPDH/TIM) enzyme mix

  • Substrate: D-Xylulose-5-Phosphate (or D-Ribose-5-Phosphate and Ribose-5-Phosphate Isomerase)

  • Enzyme sample (cell lysate or purified transketolase)

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing Assay Buffer, TPP, MgCl2, NADH, and the α-GPDH/TIM enzyme mix.

  • Incubate the mixture for 5 minutes at 37°C to reach thermal equilibrium.

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH oxidation is directly proportional to the transketolase activity.

Calculation: One unit of transketolase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyceraldehyde-3-phosphate per minute under the assay conditions.

TKT_Assay_Workflow cluster_reaction Reaction Cuvette X5P Xylulose-5-P S7P Sedoheptulose-7-P X5P->S7P Transketolase (TKT) G3P Glyceraldehyde-3-P X5P->G3P Transketolase (TKT) R5P Ribose-5-P R5P->S7P Transketolase (TKT) R5P->G3P Transketolase (TKT) DHAP DHAP G3P->DHAP TIM G3POH Glycerol-3-P DHAP->G3POH α-GPDH NADH NADH NAD NAD+ NADH->NAD Spectrophotometer Spectrophotometer (Monitor A340) NAD->Spectrophotometer Absorbance decreases

Figure 2: Workflow for the coupled spectrophotometric assay of Transketolase activity.

Protocol: 13C-Metabolic Flux Analysis (MFA) of the PPP

This protocol provides a general workflow for quantifying the carbon flow through the PPP using stable isotope labeling.[10][16]

Principle: Cells are cultured with a specifically labeled glucose tracer (e.g., [1,2-13C2]glucose). The 13C label is incorporated into downstream metabolites of the PPP and glycolysis. The labeling patterns of key metabolites, such as amino acids derived from glycolytic intermediates or ribose from RNA, are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][16] A computational model is then used to calculate the relative flux through the PPP versus glycolysis that best explains the observed labeling patterns.[17]

Materials:

  • Cell culture medium deficient in glucose

  • 13C-labeled glucose tracer (e.g., [1,2-13C2]glucose)

  • Cell culture flasks or plates

  • Metabolite extraction solution (e.g., 80% methanol)

  • GC-MS or LC-MS system

Procedure:

  • Labeling: Culture cells in a medium containing the 13C-labeled glucose tracer for a period sufficient to reach isotopic steady-state.

  • Quenching and Extraction: Rapidly quench metabolic activity (e.g., with liquid nitrogen) and extract intracellular metabolites using a cold extraction solution.

  • Hydrolysis (for RNA ribose): Isolate RNA from the cell pellet and hydrolyze it to release individual ribonucleosides.

  • Derivatization: Chemically modify the metabolites (e.g., silylation) to make them volatile for GC-MS analysis.

  • MS Analysis: Analyze the derivatized samples by GC-MS or LC-MS to determine the mass isotopomer distributions of target metabolites (e.g., ribose, lactate, alanine).

  • Flux Calculation: Use a metabolic modeling software (e.g., INCA, Metran) to fit the experimental mass isotopomer data to a metabolic network model and estimate the flux distribution.

MFA_Workflow Culture 1. Cell Culture with [1,2-13C2]glucose Quench 2. Quench Metabolism & Extract Metabolites Culture->Quench Analysis 3. GC-MS or LC-MS Analysis of Labeling Patterns Quench->Analysis Modeling 4. Computational Flux Modeling Analysis->Modeling Results 5. PPP vs. Glycolysis Flux Ratios Modeling->Results

Figure 3: General workflow for 13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway.

Conclusion

D-Ribose-5-phosphate is far more than a simple intermediate in the pentose phosphate pathway; it represents a critical nexus in cellular metabolism. Its production is tightly coupled to the cell's redox state and biosynthetic needs. As the direct precursor for nucleotide synthesis, the regulation of R5P availability is fundamental for cell growth, proliferation, and repair.[1][5] Consequently, the enzymes responsible for its synthesis and conversion are attractive targets for drug development, particularly in the context of cancer, where there is an upregulated demand for nucleic acids, and in infectious diseases.[1][18][19] A thorough understanding of the quantitative dynamics and regulatory mechanisms surrounding D-Ribose-5-phosphate is therefore essential for researchers and professionals in the life sciences and drug discovery.

References

Preliminary In-Vitro Studies of D-Ribose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose, a naturally occurring pentose sugar, is a fundamental building block for numerous essential biomolecules, including ATP, RNA, and DNA. While recognized for its role in cellular energy metabolism, emerging in-vitro research has unveiled its potential to modulate key cellular processes, including cell viability, apoptosis, and inflammatory signaling. This technical guide provides a comprehensive overview of the preliminary in-vitro studies on D-Ribose, with a focus on its effects in cell culture systems. The information presented herein is intended to serve as a resource for researchers and professionals in drug development exploring the therapeutic potential of D-Ribose and its derivatives, such as D-Ribose-d-2, which can be utilized in metabolic flux analysis.

Effects on Cell Viability and Proliferation

D-Ribose has been shown to exert differential effects on cell viability and proliferation, which appear to be dependent on the cell type and the concentration of D-Ribose.

Quantitative Data

The following tables summarize the observed effects of D-Ribose on the viability of various cell lines.

Table 1: Effect of D-Ribose on the Viability of Human Neuroblastoma (SH-SY5Y) and Human Embryonic Kidney (HEK293T) Cells [1]

Cell LineD-Ribose ConcentrationIncubation TimePercent Viability (relative to control)
SH-SY5Y10 mM48 hoursSignificantly decreased (p<0.05)
50 mM48 hoursSignificantly decreased (p<0.01)
10 mM72 hoursData not available
50 mM72 hoursMarkedly lower than control
HEK293T10 mM48 hoursSignificantly decreased (p<0.05)
50 mM48 hoursSignificantly decreased (p<0.01)
10 mM72 hoursData not available
50 mM72 hoursMarkedly lower than control

Table 2: Cytostatic and Cytotoxic Effects of a Potassium Bicarbonate and D-Ribose (K:D-Rib) Solution on Cancer Cell Lines [2]

Cell LineK:D-Rib ConcentrationIncubation TimeObserved Effect
A72 (Canine Cancer)5 mM48-72 hoursCell growth arrest (cytostatic)
HTB-126 (Human Breast Cancer)5 mM48 daysSlowed replication
10 mMNot specifiedCytostatic effect

Note: The study on A72 and HTB-126 cells used a combined solution of potassium bicarbonate and D-Ribose. While not solely D-Ribose, it provides insights into its potential anti-proliferative effects in combination.

Experimental Protocol: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • D-Ribose (sterile solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • 96-well plates

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 3,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • D-Ribose Treatment: Replace the culture medium with fresh medium containing various concentrations of D-Ribose (e.g., 10 mM, 50 mM). Include a vehicle control (medium without D-Ribose).

  • Incubation: Incubate the plate for the desired time periods (e.g., 48 and 72 hours).[1]

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well.[3]

  • Formazan Crystal Formation: Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[3][4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Note on Potential Interference: Some studies suggest that reducing sugars like D-Ribose may interfere with tetrazolium-based assays like MTT. It is crucial to include proper controls, such as wells with D-Ribose and MTT in cell-free medium, to account for any non-enzymatic reduction of MTT.[2][4]

Induction of Apoptosis

Preliminary studies indicate that D-Ribose can induce apoptosis, or programmed cell death, in certain cell types.

Key Findings
  • D-Ribose and its derivative, 2-deoxy-D-ribose, have been shown to induce apoptosis in human quiescent peripheral blood mononuclear cells.[5]

  • The pro-apoptotic effect of 2-deoxy-D-ribose was observed to be more potent than that of D-Ribose, with apoptosis becoming evident after 48 hours of culture.[5]

  • The induction of apoptosis by 2-deoxy-D-ribose was inhibited by N-acetyl-L-cysteine, suggesting the involvement of oxidative stress and glutathione metabolism.[5]

Experimental Protocol: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • D-Ribose (sterile solution)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with the desired concentrations of D-Ribose for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Modulation of Signaling Pathways

D-Ribose has been implicated in the modulation of key signaling pathways involved in inflammation and apoptosis.

RAGE-Dependent NF-κB Activation

In-vitro studies have demonstrated that D-Ribose can induce the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in a RAGE (Receptor for Advanced Glycation End products)-dependent manner.[6][7]

  • D-Ribose treatment leads to the formation of Advanced Glycation End products (AGEs).[6][7]

  • These AGEs bind to the RAGE receptor on the cell surface.[6][7]

  • This binding triggers a downstream signaling cascade that results in the phosphorylation and activation of NF-κB.[6][7]

  • Activated NF-κB then translocates to the nucleus to regulate the expression of target genes involved in inflammation.[6][7]

RAGE_NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Ribose D-Ribose AGEs AGEs D-Ribose->AGEs Glycation RAGE RAGE AGEs->RAGE Binding IKK_complex IKK Complex RAGE->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) Degradation Degradation IkB->Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Transcriptional Regulation Intrinsic_Apoptosis_Pathway D_Ribose D-Ribose (Apoptotic Stimulus) Bcl2 Bcl-2 (Anti-apoptotic) D_Ribose->Bcl2 Bax Bax (Pro-apoptotic) D_Ribose->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: In-Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation Select_Cells Select Cell Lines Determine_Conc Determine D-Ribose Concentrations & Incubation Times Select_Cells->Determine_Conc Cell_Culture Cell Culture & Treatment Determine_Conc->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Culture->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Cell_Culture->Protein_Analysis Data_Quantification Data Quantification & Statistical Analysis Viability_Assay->Data_Quantification Apoptosis_Assay->Data_Quantification Protein_Analysis->Data_Quantification Pathway_Analysis Signaling Pathway Elucidation Data_Quantification->Pathway_Analysis Conclusion Conclusion & Future Directions Pathway_Analysis->Conclusion

References

Exploring Central Carbon Metabolism with D-Ribose-d-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways that govern cellular function. By introducing molecules labeled with heavy isotopes (such as ¹³C, ¹⁵N, or ²H), researchers can track the transformation of these molecules through metabolic reactions, thereby quantifying the activity, or flux, of specific pathways. While ¹³C-labeled glucose is a common tracer for central carbon metabolism, deuterium (²H)-labeled substrates offer unique advantages, including lower natural abundance, which can simplify mass spectrometry analysis.

This technical guide focuses on the application of D-Ribose-d-2, a deuterium-labeled form of the pentose sugar ribose, as a probe for central carbon metabolism. D-ribose is a key intermediate in the pentose phosphate pathway (PPP), a critical branch of glucose metabolism that produces NADPH for reductive biosynthesis and antioxidant defense, as well as ribose-5-phosphate for nucleotide synthesis.[1][2] Introducing this compound allows for the direct investigation of the non-oxidative branch of the PPP and its connections to glycolysis and other anabolic pathways.

It is important to note that while the principles of stable isotope tracing are well-established, the specific use of this compound is not widely documented in peer-reviewed literature. Therefore, this guide provides a framework based on established methodologies for metabolic flux analysis using other isotopic tracers. It is intended to serve as a foundational resource for researchers designing and executing novel experiments with this compound.

Metabolic Fate of this compound

Upon entering the cell, D-Ribose is phosphorylated to Ribose-5-Phosphate (R5P). The deuterium label on this compound is then carried through the non-oxidative branch of the pentose phosphate pathway. The key enzymes transketolase and transaldolase rearrange the carbon skeletons of sugar phosphates, distributing the deuterium label to glycolytic intermediates such as Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P). These labeled intermediates can then proceed through glycolysis, the TCA cycle, or be used for biosynthesis.

metabolic_fate cluster_ppp Pentose Phosphate Pathway (Non-Oxidative) cluster_glycolysis Glycolysis cluster_biosynthesis Biosynthesis sub This compound (Extracellular) rib This compound (Intracellular) sub->rib Transport r5p Ribose-5-Phosphate-d-2 rib->r5p Phosphorylation xu5p Xylulose-5-P r5p->xu5p Isomerase/ Epimerase s7p Sedoheptulose-7-P r5p->s7p Transketolase g3p Glyceraldehyde-3-P r5p->g3p Transketolase nuc Nucleotides r5p->nuc e4p Erythrose-4-P s7p->e4p Transaldolase f6p Fructose-6-P e4p->f6p Transketolase e4p->g3p Transaldolase amino Amino Acids e4p->amino f6p->g3p lac Lactate g3p->lac

Caption: Metabolic pathway of this compound in central carbon metabolism.

Hypothetical Quantitative Data

The following table presents hypothetical data illustrating the expected mass isotopomer distribution (MID) of key metabolites in a cell line cultured with this compound. Mass isotopomers represent the different masses of a molecule due to the incorporation of heavy isotopes. M+0 is the unlabeled molecule, M+1 has one deuterium atom, M+2 has two, and so on. This data would typically be acquired using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

MetaboliteMass IsotopomerFractional Abundance (%) - ControlFractional Abundance (%) - this compound Labeled
Ribose-5-Phosphate M+099.110.5
M+10.85.3
M+20.184.2
Fructose-6-Phosphate M+098.975.4
M+11.015.6
M+20.19.0
Glyceraldehyde-3-P M+099.280.1
M+10.718.7
M+20.11.2
Lactate M+099.088.3
M+10.910.2
M+20.11.5
Ribose in RNA M+099.115.8
M+10.86.1
M+20.178.1

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

A rigorous and reproducible protocol is essential for successful stable isotope tracing studies. The following section outlines a comprehensive methodology for a this compound labeling experiment.

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The specific cell number will depend on the cell type and the sensitivity of the mass spectrometer.

  • Media Formulation: Prepare custom culture medium lacking standard ribose. For the labeling experiment, supplement this medium with a known concentration of this compound. The optimal concentration should be determined empirically but a starting point could be the physiological concentration of ribose or a concentration similar to that used for glucose in other labeling studies (e.g., 2-10 mM).

  • Isotopic Steady State: To measure metabolic fluxes, it is often necessary for the isotopic labeling of intracellular metabolites to reach a steady state. The time to reach steady state varies between metabolites and cell types. A time-course experiment (e.g., collecting samples at 0, 2, 4, 8, 12, and 24 hours) is recommended to determine the optimal labeling duration.[3]

Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

  • Quenching: Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as 80:20 methanol:water, pre-chilled to -80°C.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Lyse the cells by vortexing or sonication. Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.

  • Sample Storage: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

Mass Spectrometry Analysis

GC-MS is a common technique for analyzing the mass isotopomer distributions of central carbon metabolites.

  • Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. Derivatize the dried metabolites to make them volatile for GC analysis. A common method is methoximation followed by silylation.

  • GC-MS Parameters:

    • Gas Chromatograph: Use a suitable column for separating polar metabolites (e.g., a DB-5ms column).

    • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

    • Oven Program: Develop a temperature gradient that effectively separates the metabolites of interest.

    • Mass Spectrometer: Operate the mass spectrometer in either scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted quantification of specific mass isotopomers.

  • Data Acquisition: Collect the mass spectra for all detectable metabolites. The fragmentation patterns of derivatized sugars like ribose will be crucial for analysis.[4][5]

Data Analysis and Flux Calculation
  • Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of heavy isotopes (e.g., ¹³C, ²⁹Si) to accurately determine the incorporation of the deuterium label.

  • Metabolic Flux Analysis (MFA): Use software packages (e.g., INCA, Metran) to fit the corrected mass isotopomer distribution data to a metabolic network model. This computational analysis will provide quantitative values for the intracellular metabolic fluxes.[6]

Experimental and Logical Workflows

Visualizing the experimental and logical flows can aid in the design and interpretation of this compound tracing studies.

experimental_workflow design 1. Experimental Design - Select cell line - Determine this compound concentration culture 2. Cell Culture & Labeling - Seed cells - Incubate with this compound design->culture quench 3. Quenching & Extraction - Rapidly halt metabolism - Extract metabolites culture->quench ms 4. Mass Spectrometry - Derivatization - GC-MS or LC-MS analysis quench->ms analysis 5. Data Analysis - Correct for natural abundance - Determine Mass Isotopomer Distributions ms->analysis mfa 6. Metabolic Flux Analysis - Use software to calculate fluxes analysis->mfa

Caption: General experimental workflow for this compound metabolic flux analysis.

The production of NADPH via the oxidative PPP is a key outcome of pentose phosphate pathway activity. While this compound primarily traces the non-oxidative branch, its metabolism influences the overall state of central carbon metabolism and can indirectly provide insights into NADPH-dependent processes.

logical_relationship ribose_in This compound Administration ppp_flux Increased Substrate for Non-Oxidative PPP ribose_in->ppp_flux glycolysis_intermediates Labeled Glycolytic Intermediates (F6P, G3P) ppp_flux->glycolysis_intermediates nadph_balance Altered G6P flux into Oxidative PPP glycolysis_intermediates->nadph_balance nadph_pool Change in NADPH/NADP+ Ratio nadph_balance->nadph_pool biosynthesis Reductive Biosynthesis (e.g., Fatty Acids, Nucleotides) nadph_pool->biosynthesis antioxidant Antioxidant Defense (e.g., Glutathione Reduction) nadph_pool->antioxidant

Caption: Logical flow of the impact of this compound on NADPH-dependent processes.

Conclusion

The use of this compound as an isotopic tracer holds significant potential for advancing our understanding of central carbon metabolism. By providing a direct window into the non-oxidative pentose phosphate pathway, this approach can complement studies using more traditional tracers like ¹³C-glucose. This guide offers a comprehensive framework for researchers to design, execute, and interpret experiments using this compound. As with any novel methodology, careful optimization and validation will be paramount to generating robust and meaningful data. The insights gained from such studies will be invaluable for fields ranging from basic metabolic research to drug development and cancer biology.

References

D-Ribose-d-2 as a Probe for Studying Nucleotide Salvage Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and applications of using deuterium-labeled D-Ribose (D-Ribose-d-2) as a metabolic probe to investigate nucleotide salvage pathways. The guide is intended for researchers in academia and industry who are focused on oncology, metabolic disorders, and the development of targeted therapeutics.

Introduction: The Duality of Nucleotide Synthesis

Nucleotides are fundamental biological molecules, serving as the building blocks for DNA and RNA, carriers of chemical energy (e.g., ATP), and components of essential cofactors.[1] Cells employ two primary strategies for their synthesis: the de novo pathway and the salvage pathway.[1][2]

  • De Novo Synthesis: This pathway constructs nucleotides from simple precursors, including amino acids, CO2, and ribose-5-phosphate. It is an energy-intensive process, requiring significant ATP investment.[3][4]

  • Salvage Pathway: This highly efficient pathway recycles pre-existing nucleobases and nucleosides that result from the degradation of DNA and RNA.[1][5] It is crucial in specific tissues with limited de novo capacity and is increasingly recognized as a vital contributor to nucleotide pools in proliferating cancer cells.[2][3]

Given the reliance of many cancer types on salvage pathways for survival and proliferation, enzymes within this pathway have become attractive targets for drug development. To effectively study these pathways and the efficacy of potential inhibitors, robust methods for tracing metabolic flux are required. Stable isotope tracers, coupled with mass spectrometry, provide a powerful platform for this purpose. This compound, a non-radioactive, deuterated version of the core sugar component of nucleotides, emerges as a potent and specific probe for elucidating the activity of nucleotide salvage pathways.

Principle of the Method: Tracing the Fate of Ribose

The use of this compound as a tracer hinges on its direct entry into the central ribose phosphate pool. Exogenously supplied D-ribose can bypass the initial, rate-limiting steps of the de novo pentose phosphate pathway (PPP).[6][7] Once inside the cell, it is phosphorylated by ribokinase to form D-ribose-5-phosphate (R5P).[8] This labeled R5P is then converted into phosphoribosyl pyrophosphate (PRPP), a critical intermediate that serves as the ribose donor for both synthesis routes.[6][9]

By feeding cells this compound and analyzing the incorporation of deuterium into the ribose moiety of downstream nucleotides (e.g., AMP, GMP, UMP, CMP) and nucleic acids (RNA and DNA), one can quantify the contribution of exogenous ribose to these pools. The key advantage of this approach is the ability to directly measure the flux of the ribose component, which is central to the salvage process where a pre-formed base is attached to an activated ribose unit (PRPP).

Distinguishing Salvage from De Novo Synthesis

While labeled PRPP is used by both pathways, this compound tracing can be used to infer the relative activity of the salvage pathway. When a cell predominantly uses the salvage pathway, there is a direct and rapid incorporation of the this compound label into the nucleotide pool as it combines with unlabeled, recycled nucleobases. In contrast, the de novo pathway involves the multi-step assembly of the base onto the ribose scaffold. The kinetics and extent of label incorporation can thus reflect the primary route of synthesis. For more definitive separation, dual-labeling strategies can be employed, such as using this compound in combination with ¹⁵N-labeled amino acids (e.g., glutamine, glycine), which are specific precursors for the de novo synthesis of the base rings.

Nucleotide_Pathways cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_salvage Salvage Pathway cluster_denovo De Novo Pathway D_Ribose_d2_ext This compound D_Ribose_d2_int This compound D_Ribose_d2_ext->D_Ribose_d2_int Transport R5P_d2 Ribose-5-Phosphate-d2 D_Ribose_d2_int->R5P_d2 Ribokinase PRPP_d2 PRPP-d2 R5P_d2->PRPP_d2 PRPP Synthetase Salvage_Enzymes APRT, HGPRT PRPP_d2->Salvage_Enzymes DeNovo_Enzymes Multi-step Enzymatic Synthesis PRPP_d2->DeNovo_Enzymes Nucleotides_d2 Nucleotides-d2 (AMP, GMP, UMP, etc.) RNA_DNA_d2 RNA / DNA-d2 Nucleotides_d2->RNA_DNA_d2 Polymerases Salvaged_Bases Salvaged Bases (Adenine, Guanine, etc.) Salvaged_Bases->Salvage_Enzymes DeNovo_Precursors De Novo Precursors (Amino Acids, CO2) DeNovo_Precursors->DeNovo_Enzymes Salvage_Enzymes->Nucleotides_d2 DeNovo_Enzymes->Nucleotides_d2

Figure 1. Metabolic fate of this compound in nucleotide synthesis.

Experimental Protocols

The following section outlines a general methodology for conducting a stable isotope tracing experiment using this compound to probe nucleotide salvage activity.

Materials and Reagents
  • This compound (e.g., D-Ribose-1-d, D-Ribose-2-d, etc.)

  • Cell culture medium (e.g., DMEM, RPMI-1640), dialyzed FBS

  • Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • LC-MS grade water and acetonitrile

  • Internal standards (e.g., ¹³C,¹⁵N-labeled nucleotides)

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they remain in the exponential growth phase throughout the experiment.

  • Medium Preparation: Prepare labeling medium by supplementing base medium (lacking glucose and ribose, if possible) with a known concentration of this compound and dialyzed FBS. The concentration of the tracer should be optimized based on cell type and experimental goals.

  • Labeling: After cells have adhered, replace the standard growth medium with the pre-warmed this compound labeling medium.

  • Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to capture the dynamics of label incorporation. Steady-state labeling in nucleotides is often approached within 24 hours.

Metabolite Extraction
  • Quenching: Aspirate the labeling medium and quickly wash the cells once with ice-cold PBS to remove extracellular tracer.

  • Metabolism Quenching: Immediately add a sufficient volume of -80°C 80% methanol to the culture dish to cover the cell monolayer. This step simultaneously quenches enzymatic activity and lyses the cells.

  • Scraping and Collection: Place the dish on dry ice and use a cell scraper to detach the cells into the methanol solution. Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of LC-MS grade water or a buffer compatible with the chromatography method.

  • Chromatography: Separate the nucleotides using reverse-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) on a high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF) operating in negative ion mode.

  • Data Acquisition: Use a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to monitor the mass-to-charge ratios (m/z) of the unlabeled (M+0) and deuterated (M+n, where n is the number of deuterium atoms) forms of the nucleotides of interest.

Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A 1. Cell Culture (Adherent or Suspension) B 2. Labeling (Incubate with this compound) A->B C 3. Quenching & Harvesting (Wash with PBS, add cold MeOH) B->C D 4. Metabolite Extraction (Centrifuge & collect supernatant) C->D E 5. Sample Preparation (Dry and reconstitute) D->E F 6. LC-MS/MS Analysis (Separate & detect labeled nucleotides) E->F G 7. Data Processing (Peak integration, isotopologue correction) F->G H 8. Flux Interpretation (Calculate fractional enrichment) G->H

Figure 2. General experimental workflow for this compound tracing.

Data Presentation and Interpretation

The primary output of the LC-MS/MS analysis is the abundance of different isotopologues for each nucleotide. This data should be corrected for the natural abundance of stable isotopes before calculating the fractional enrichment, which represents the proportion of the metabolite pool that is labeled with the tracer.

Fractional Enrichment (%) = [Σ (Labeled Isotopologue Intensities) / Σ (All Isotopologue Intensities)] * 100

The quantitative data should be organized into clear tables to facilitate comparison across different experimental conditions, cell lines, or time points.

Table 1: Illustrative Fractional Enrichment of ATP from this compound (M+2) after 24 hours (Note: Data are hypothetical examples for illustrative purposes.)

Cell LineConditionMean Fractional Enrichment (%)Standard Deviation
Cancer Line AVehicle Control25.42.1
Cancer Line ASalvage Inhibitor X10.21.5
Cancer Line BVehicle Control45.83.5
Cancer Line BSalvage Inhibitor X18.52.8
Normal FibroblastVehicle Control8.10.9

Table 2: Illustrative Time-Course of this compound (M+2) Incorporation into GMP (Note: Data are hypothetical examples for illustrative purposes.)

Time Point (Hours)Cancer Line A - Enrichment (%)Cancer Line B - Enrichment (%)
00.00.0
25.612.3
410.122.5
818.938.1
2424.544.2

These tables allow for direct assessment of the reliance on exogenous ribose for nucleotide synthesis. A significant decrease in fractional enrichment upon treatment with a salvage pathway inhibitor, for example, would strongly suggest that the drug is hitting its intended target and that the salvage pathway is a major contributor to the nucleotide pool in that cell line.

Applications in Research and Drug Development

  • Target Validation: Quantify the impact of genetic knockdown or pharmacological inhibition of salvage pathway enzymes (e.g., APRT, HGPRT, TK1) on nucleotide synthesis.

  • Mechanism of Action Studies: Elucidate how novel therapeutics impact central carbon metabolism and nucleotide production.

  • Drug Resistance: Investigate whether cancer cells develop resistance to de novo pathway inhibitors (like methotrexate) by upregulating their salvage pathways.

  • Basic Research: Probe the fundamental metabolic wiring of different tissues and cell types, comparing the contributions of salvage versus de novo synthesis in various physiological and pathological states.

Conclusion

This compound is a powerful, yet underutilized, probe for the direct investigation of nucleotide salvage pathways. Its ability to enter the ribose phosphate pool directly provides a clear and quantifiable measure of the flux from exogenous sources into the synthesis of essential biomolecules. By employing the robust methodologies of stable isotope tracing and mass spectrometry, researchers can gain critical insights into the metabolic dependencies of cells, facilitating the development of next-generation therapeutics that target these crucial pathways.

References

The Keystone of Genetics and Bioenergetics: A Technical Guide to the Fundamental Differences Between D-Ribose and 2-Deoxy-D-Ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Palo Alto, CA – November 8, 2025 – In the intricate world of molecular biology and drug development, the subtle yet profound differences between D-Ribose and 2-Deoxy-D-Ribose form the very foundation of genetic information and cellular energy. This technical guide provides an in-depth exploration of the core distinctions between these two pentose sugars, offering a critical resource for researchers, scientists, and professionals in drug development. This document elucidates their structural, chemical, and biological disparities, presents comparative quantitative data, details key experimental methodologies, and visualizes complex biological pathways and experimental workflows.

Core Structural and Physicochemical Distinctions

The primary and most critical difference between D-Ribose and 2-Deoxy-D-Ribose lies in the substitution at the 2' carbon position of the furanose ring. In D-Ribose, a hydroxyl (-OH) group is present, whereas 2-Deoxy-D-Ribose, as its name implies, lacks this oxygen atom, featuring a hydrogen (-H) atom instead.[1][2] This seemingly minor alteration has profound consequences for the stability, structure, and function of the macromolecules they form, namely Ribonucleic Acid (RNA) and Deoxyribonucleic Acid (DNA).

The presence of the 2'-hydroxyl group in ribose makes RNA more susceptible to hydrolysis, rendering it less stable than DNA.[3] This inherent instability is advantageous for RNA's role as a transient messenger molecule. Conversely, the greater stability of DNA, due to the absence of the reactive 2'-hydroxyl group, makes it the ideal molecule for the long-term storage of genetic information.[1]

Quantitative Physicochemical Properties

A summary of the key quantitative differences between D-Ribose and 2-Deoxy-D-Ribose is presented in the table below.

PropertyD-Ribose2-Deoxy-D-Ribose
Molecular Formula C₅H₁₀O₅C₅H₁₀O₄
Molar Mass 150.13 g/mol [4][5]134.13 g/mol [6][7]
Melting Point 88-92 °C[4][8]89-90 °C[6][9][10]
Sugar Pucker Preference North (C3'-endo)[11][12]South (C2'-endo)[11][13]

Conformational Dynamics: The Sugar Pucker

The conformation of the furanose ring, known as the "sugar pucker," is a critical determinant of nucleic acid structure. The ring is not planar and can adopt various puckered conformations, primarily distinguished as "North" (C3'-endo) and "South" (C2'-endo).[12][13]

  • D-Ribose in RNA predominantly adopts the North (C3'-endo) conformation. This puckering is a defining feature of A-form helices, which are characteristic of double-stranded RNA.[11][12]

  • 2-Deoxy-D-Ribose in DNA favors the South (C2'-endo) conformation, which is characteristic of the B-form double helix, the most common form of DNA in a physiological environment.[11][13]

The energy barrier between these two conformations is significant, and the preference of each sugar for a specific pucker is a key factor in the distinct helical structures of RNA and DNA.[11]

G Sugar Pucker Conformational Preference Ribose D-Ribose North North (C3'-endo) A-form Helix Ribose->North Predominantly Adopts Deoxyribose 2-Deoxy-D-Ribose South South (C2'-endo) B-form Helix Deoxyribose->South Predominantly Adopts

Sugar Pucker Preference Diagram

Divergent Biological Roles

Beyond their fundamental roles in the structure of genetic material, D-Ribose and 2-Deoxy-D-Ribose participate in distinct and vital biological processes.

D-Ribose: The Currency of Cellular Energy

D-Ribose is a central component of adenosine triphosphate (ATP), the primary energy currency of the cell. It is synthesized via the pentose phosphate pathway and is crucial for replenishing cellular energy stores. Supplemental D-ribose has been investigated for its potential to improve athletic performance, reduce muscle fatigue, and support cardiovascular health by enhancing ATP production.[5]

2-Deoxy-D-Ribose: Beyond the Blueprint of Life

While its primary role is as a cornerstone of DNA, emerging research has unveiled novel biological activities of 2-Deoxy-D-Ribose. It has been shown to play a role in:

  • Angiogenesis: 2-Deoxy-D-Ribose can stimulate the formation of new blood vessels by upregulating the production of Vascular Endothelial Growth Factor (VEGF).[14][15] This has significant implications for wound healing and regenerative medicine.

  • Apoptosis: Studies have indicated that 2-Deoxy-D-Ribose can induce programmed cell death (apoptosis) in certain cell types, a process that is being explored for its potential therapeutic applications.[16][17]

G VEGF Signaling Pathway Activated by 2-Deoxy-D-Ribose dDR 2-Deoxy-D-Ribose VEGF_Prod Increased VEGF Production dDR->VEGF_Prod Stimulates Angiogenesis Angiogenesis VEGF_Prod->Angiogenesis Promotes

2-Deoxy-D-Ribose and VEGF Signaling

Experimental Protocols for Differentiation and Analysis

The distinct physicochemical properties of D-Ribose and 2-Deoxy-D-Ribose allow for their separation and identification using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify D-Ribose and 2-Deoxy-D-Ribose in a sample.

Methodology:

  • Sample Preparation: Samples are hydrolyzed (if necessary) to release monosaccharides, neutralized, and filtered. An internal standard (e.g., a different sugar not present in the sample) is added for accurate quantification.[18]

  • Derivatization (Optional but Recommended): To enhance detection, especially with UV detectors, the sugars are derivatized with a labeling agent such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[18]

  • Chromatographic Separation: The derivatized sugars are injected into an HPLC system equipped with a suitable column, typically a C18 reversed-phase column.[18][19]

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) is commonly used to elute the sugars.[18]

  • Detection: Detection is achieved using a UV detector (for derivatized sugars) or a refractive index (RI) detector.[20]

  • Quantification: The concentration of each sugar is determined by comparing its peak area to that of the internal standard and a calibration curve generated from known standards.[18]

Mass Spectrometry (MS)

Objective: To identify and differentiate D-Ribose and 2-Deoxy-D-Ribose based on their mass-to-charge ratio.

Methodology:

  • Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase ions of the sugar molecules with minimal fragmentation.[21][22]

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). Due to their different molecular weights (150.13 g/mol for Ribose and 134.13 g/mol for Deoxyribose), they will produce distinct signals.

  • Tandem MS (MS/MS): For structural confirmation, tandem mass spectrometry can be employed. The parent ions are fragmented, and the resulting fragmentation patterns can be used to confirm the identity of each sugar.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To distinguish between D-Ribose and 2-Deoxy-D-Ribose based on their unique chemical environments.

Methodology:

  • Sample Preparation: The sugar sample is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O).

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each sugar. The most significant difference will be observed in the region of the 2' proton. In 2-Deoxy-D-Ribose, the absence of the hydroxyl group at the 2' position results in a different chemical shift and splitting pattern for the H2' proton compared to D-Ribose.[24]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will also show a clear difference in the chemical shift of the C2' carbon, which is directly bonded to either a hydroxyl group (in Ribose) or a hydrogen atom (in Deoxyribose).[25]

Experimental Workflows

Enzymatic Synthesis of Ribose-1-Phosphate and 2-Deoxy-Ribose-1-Phosphate

This workflow outlines a highly efficient method for the synthesis of the phosphorylated forms of these sugars, which are key intermediates in nucleoside metabolism.[26][27]

G Enzymatic Synthesis of Ribose/Deoxyribose-1-Phosphate cluster_ribose Ribose Pathway cluster_deoxyribose Deoxyribose Pathway MeG 7-Methylguanosine R1P α-D-Ribose 1-Phosphate MeG->R1P Purine Nucleoside Phosphorylase MedG 7-Methyl-2'-deoxyguanosine dR1P 2-Deoxy-α-D-Ribose 1-Phosphate MedG->dR1P Purine Nucleoside Phosphorylase G Workflow for Studying Sugar-Induced Apoptosis Start Isolate Human Quiescent Peripheral Blood Mononuclear Cells Culture Culture cells with D-Ribose or 2-Deoxy-D-Ribose Start->Culture Morphology Assess Morphological Changes (Microscopy) Culture->Morphology DNA_Frag Analyze DNA Fragmentation (Agarose Gel Electrophoresis) Culture->DNA_Frag Flow_Cyto Quantify Apoptosis (Flow Cytometry - Hypodiploid Peak) Culture->Flow_Cyto Inhibitor Test with Inhibitors (e.g., N-acetyl-L-cysteine) Culture->Inhibitor Conclusion Determine Apoptotic Mechanism Morphology->Conclusion DNA_Frag->Conclusion Flow_Cyto->Conclusion Inhibitor->Conclusion

References

Methodological & Application

Application Notes and Protocols for D-Ribose Isotope Tracing in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the intricate network of metabolic pathways within a cell.[1][2] While glucose is a commonly used tracer to probe central carbon metabolism, including the pentose phosphate pathway (PPP), the direct administration of isotopically labeled D-ribose offers a unique approach to investigate specific segments of this network.[3][4] Exogenous D-ribose can be taken up by cells and phosphorylated to ribose-5-phosphate (R5P), directly entering the non-oxidative branch of the PPP.[4] This allows for a focused analysis of R5P metabolism, its contribution to nucleotide synthesis, and its interconversion with glycolytic intermediates.[5]

This document provides a detailed experimental protocol for conducting metabolic flux analysis using isotopically labeled D-ribose (e.g., [U-¹³C₅]D-ribose or [2-¹³C]D-ribose). The protocol covers cell culture, metabolite extraction, and analysis by mass spectrometry, along with examples of data presentation and visualization of relevant metabolic and signaling pathways.

Key Metabolic Pathways

When using labeled D-ribose as a tracer, the primary metabolic pathways of interest are the non-oxidative pentose phosphate pathway, nucleotide biosynthesis, and the upper parts of glycolysis and gluconeogenesis. The labeled ribose-5-phosphate can be utilized for the synthesis of purine and pyrimidine nucleotides or can be converted to other sugar phosphates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter the glycolytic pathway.

Signaling Pathway Interactions

The pentose phosphate pathway is intricately linked with major signaling pathways that regulate cell growth and metabolism, such as the mTOR (mammalian target of rapamycin) and AMPK (AMP-activated protein kinase) pathways.[6][7][8] mTOR signaling, when activated, promotes nucleotide and lipid synthesis and has been shown to increase flux through the PPP.[9][10][11] Conversely, AMPK, a sensor of cellular energy status, can inhibit anabolic processes to conserve energy, thereby influencing the demand for PPP-derived precursors.[12][13][14]

cluster_upstream Upstream Signals cluster_signaling Signaling Hubs cluster_metabolic Metabolic Pathways Growth Factors Growth Factors Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMP/ATP) Energy Status (AMP/ATP) AMPK AMPK Energy Status (AMP/ATP)->AMPK PPP Pentose Phosphate Pathway mTORC1->PPP + Nucleotide_Synthesis Nucleotide Synthesis mTORC1->Nucleotide_Synthesis + Glycolysis Glycolysis mTORC1->Glycolysis + Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis + AMPK->mTORC1 AMPK->Nucleotide_Synthesis AMPK->Lipid_Synthesis PPP->Nucleotide_Synthesis provides Ribose-5-P PPP->Glycolysis provides F6P, G3P

Signaling pathways influencing PPP and nucleotide synthesis.

Experimental Workflow

The general workflow for a D-ribose metabolic flux experiment involves several key stages, from cell culture with the labeled substrate to data analysis and flux estimation.

A 1. Cell Culture (Isotopic Steady State) B 2. Labeled D-Ribose Incubation A->B C 3. Quenching Metabolism B->C D 4. Metabolite Extraction C->D E 5. LC-MS or GC-MS Analysis D->E F 6. Data Processing (Isotopologue Distribution) E->F G 7. Metabolic Flux Analysis (MFA) F->G

General workflow for D-ribose metabolic flux analysis.

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures. The user's query mentioned "D-Ribose-d-2," which suggests a deuterated form. However, for tracing the carbon backbone in metabolic flux analysis, ¹³C-labeled precursors are standard. This protocol is based on the use of a ¹³C-labeled D-ribose, such as [U-¹³C₅]D-ribose.

Materials
  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS)

  • Isotopically labeled D-ribose (e.g., [U-¹³C₅]D-ribose, Cambridge Isotope Laboratories, Inc.)

  • Quenching solution: ice-cold 80% methanol in water

  • Extraction solvent: ice-cold 80% methanol in water

  • Liquid nitrogen

  • Cell scrapers

  • Centrifuge tubes

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure
  • Cell Culture and Labeling:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

    • To begin the labeling experiment, aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add pre-warmed labeling medium. This medium should be prepared using a base medium that does not contain glucose or ribose, supplemented with dialyzed FBS and the desired concentration of labeled D-ribose (e.g., 5-10 mM).

    • Incubate the cells in the labeling medium for a sufficient time to approach isotopic steady state. This time should be determined empirically for the cell line and experimental conditions but is often in the range of 6 to 24 hours.

  • Quenching and Metabolite Extraction:

    • To rapidly halt metabolic activity, place the culture plates on a bed of dry ice or in a freezer at -80°C.

    • Aspirate the labeling medium.

    • Immediately add ice-cold quenching solution (80% methanol) to the culture vessel.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

    • For a more complete extraction, the sample can be subjected to freeze-thaw cycles or sonication.

    • Centrifuge the cell extract at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • The supernatant can be dried down using a vacuum concentrator (e.g., SpeedVac) and stored at -80°C until analysis.

  • Sample Analysis by LC-MS or GC-MS:

    • For LC-MS analysis: Reconstitute the dried metabolite extract in a suitable solvent, such as an acetonitrile/water mixture.[15] Analyze the samples using a liquid chromatography system coupled to a high-resolution mass spectrometer.[16][17] Use a chromatography method suitable for polar metabolites, such as hydrophilic interaction liquid chromatography (HILIC).[17]

    • For GC-MS analysis: The dried metabolites need to be derivatized to increase their volatility. A common method is methoximation followed by silylation.[18][19] Analyze the derivatized samples on a GC-MS system.

    • The mass spectrometer should be operated to acquire full scan data or in a selected ion monitoring (SIM) mode to detect the different isotopologues of the target metabolites.

  • Data Analysis:

    • Process the raw mass spectrometry data to obtain the mass isotopologue distributions (MIDs) for key metabolites. This involves integrating the peak areas for each isotopologue (M+0, M+1, M+2, etc.).[20]

    • Correct the raw MIDs for the natural abundance of ¹³C.

    • Use the corrected MIDs and measured extracellular fluxes (e.g., ribose uptake and lactate secretion rates) as inputs for metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular fluxes.[21]

Data Presentation

Quantitative data from metabolic flux analysis should be presented in a clear and organized manner. Below are example tables illustrating how to present extracellular flux rates and mass isotopologue distributions.

Table 1: Extracellular Flux Rates

FluxControl (nmol/10⁶ cells/hr)Treatment (nmol/10⁶ cells/hr)
D-Ribose Uptake50.2 ± 3.575.8 ± 5.1
Lactate Secretion85.1 ± 6.2110.4 ± 8.9
Glutamine Uptake15.7 ± 1.818.3 ± 2.2

Table 2: Mass Isotopologue Distribution (MID) of Key Metabolites after [U-¹³C₅]D-Ribose Labeling

MetaboliteIsotopologueFractional Abundance (%)
Ribose-5-PhosphateM+02.1
M+10.5
M+20.8
M+31.5
M+45.1
M+590.0
Fructose-6-PhosphateM+025.3
M+12.8
M+25.6
M+38.9
M+415.2
M+542.2
LactateM+065.7
M+18.3
M+215.4
M+310.6
ATP (Ribose moiety)M+05.3
M+10.9
M+21.2
M+32.5
M+48.1
M+582.0

Conclusion

The use of isotopically labeled D-ribose in metabolic flux analysis provides a targeted approach to investigate the dynamics of the non-oxidative pentose phosphate pathway and its contributions to nucleotide synthesis and central carbon metabolism. The detailed protocol and data presentation guidelines provided here offer a framework for researchers to design and execute robust MFA experiments, ultimately leading to a deeper understanding of cellular metabolism in health and disease.

References

Application Note: Utilizing D-Ribose-d-2 for Advanced Insights in Mass Spectrometry-Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of numerous diseases, including cancer, and a critical area of investigation in drug development. The ability to quantitatively trace the flow of metabolites through key pathways offers profound insights into cellular function and dysfunction. D-Ribose, a central component of the pentose phosphate pathway (PPP), is essential for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis and antioxidant defense. The use of stable isotope-labeled D-Ribose, such as D-Ribose-d-2, in conjunction with mass spectrometry, provides a powerful tool for dissecting the dynamics of the PPP and related metabolic networks.

This application note details the use of this compound as both a metabolic tracer for flux analysis and as an internal standard for accurate quantification in mass spectrometry-based metabolomics. We provide detailed protocols for cell culture labeling, metabolite extraction, and LC-MS/MS analysis, along with examples of data presentation and visualization to guide researchers in applying this technique.

Core Applications of this compound in Metabolomics

This compound serves two primary functions in mass spectrometry-based metabolomics:

  • Metabolic Tracer for Flux Analysis: By introducing this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites of the pentose phosphate pathway and connected pathways. This allows for the quantification of metabolic flux, providing a dynamic view of pathway activity that cannot be obtained from static metabolite measurements alone. This is particularly valuable for understanding how disease states or drug treatments alter metabolic fluxes.

  • Internal Standard for Quantitative Analysis: Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry.[1] this compound can be spiked into biological samples at a known concentration prior to sample processing. Because it is chemically identical to endogenous D-Ribose, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By comparing the signal of the labeled standard to the unlabeled endogenous analyte, precise and accurate quantification can be achieved, correcting for variations in sample extraction and instrument response.

Signaling Pathways and Experimental Workflow

The primary metabolic pathway of interest when using D-Ribose tracers is the Pentose Phosphate Pathway (PPP). The PPP is a crucial branch of glucose metabolism that runs parallel to glycolysis. It consists of an oxidative and a non-oxidative branch.

PentosePhosphatePathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP F6P->G6P G3P Glyceraldehyde-3-Phosphate F6P->G3P G3P->F6P Glycolysis Glycolysis G3P->Glycolysis R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P NADPH NADPH Ru5P->NADPH R5P->F6P Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->G3P S7P Sedoheptulose-7-Phosphate X5P->S7P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P Aromatic_AA Aromatic Amino Acid Synthesis E4P->Aromatic_AA

Diagram 1: The Pentose Phosphate Pathway.

A typical experimental workflow for a metabolic flux analysis experiment using this compound is depicted below.

ExperimentalWorkflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells media_exchange Exchange to this compound Containing Medium cell_seeding->media_exchange incubation Incubate for Desired Time media_exchange->incubation quenching Quench Metabolism (e.g., cold methanol) incubation->quenching extraction Extract Intracellular Metabolites quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing lcms->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Diagram 2: Experimental workflow for this compound tracing.

The logical relationship for the dual use of this compound is illustrated in the following diagram.

LogicalRelationship cluster_tracer As a Metabolic Tracer cluster_is As an Internal Standard DRibose_d2 This compound uptake Cellular Uptake DRibose_d2->uptake spike Spike into Sample at Known Concentration DRibose_d2->spike incorporation Incorporation into Downstream Metabolites uptake->incorporation flux Quantification of Pathway Flux incorporation->flux coelution Co-elution with Endogenous D-Ribose spike->coelution quantification Accurate Quantification of Endogenous D-Ribose coelution->quantification

Diagram 3: Dual roles of this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with this compound

This protocol is designed for tracing the metabolism of this compound in cultured mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound

  • Culture plates or flasks

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Liquid nitrogen

  • Ice-cold 80% methanol (HPLC grade)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in approximately 80% confluency at the time of harvest. Culture under standard conditions (e.g., 37°C, 5% CO2).

  • Preparation of Labeling Medium: Prepare complete culture medium containing this compound at the desired final concentration (e.g., 10 mM). Ensure the labeled ribose is fully dissolved.

  • Media Exchange and Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the prepared this compound labeling medium to the cells.

    • Incubate the cells for a time course appropriate for the pathways of interest. For the PPP, labeling can be observed within minutes to hours. A time course of 0, 15, 30, 60, and 120 minutes is a good starting point.

  • Quenching and Metabolite Extraction:

    • At each time point, remove the culture vessel from the incubator and place it on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

    • Alternatively, for rapid quenching, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate before adding the cold methanol.

    • Place the culture vessel on a rocker or shaker at 4°C for 10-15 minutes to ensure complete extraction.

    • Scrape the cells into the methanol solution using a cell scraper.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried extracts at -80°C until LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of D-Ribose and its Metabolites

This protocol provides a general framework for the analysis of this compound and its labeled downstream products.

Materials:

  • Dried metabolite extracts

  • Reconstitution solution (e.g., 50% acetonitrile in water)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of reconstitution solution (e.g., 50-100 µL). Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to an autosampler vial.

  • LC Separation:

    • Column: HILIC column (e.g., amide or amine-based) is recommended for the separation of polar metabolites like sugars and sugar phosphates.

    • Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate, pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of polar compounds.

    • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for sugars and sugar phosphates.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is ideal for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte. The table below provides theoretical and commonly observed transitions for D-Ribose. For this compound, the precursor ion mass will be shifted by +2 Da. Fragmentation patterns are often characterized by the loss of water.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
D-Ribose (unlabeled)149.045 [M-H]-89.02415
59.01325
This compound151.057 [M-H]-91.03615
61.02525
Ribose-5-phosphate229.012 [M-H]-96.960 [PO3]-20
78.958 [PO2]-30

Note: These are starting parameters and should be optimized for the specific instrument used.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables to facilitate comparison between different experimental conditions.

Table 1: Illustrative Metabolic Flux Data from a this compound Tracing Experiment in Cancer Cells

The following data is representative of what might be obtained from a metabolic flux analysis experiment tracing the metabolism of this compound in a cancer cell line under control and drug-treated conditions. The values represent the percentage of the respective metabolite pool that is labeled with deuterium after a 2-hour incubation.

Metabolite% Labeled (Control)% Labeled (Drug-Treated)Fold Changep-value
Ribose-5-Phosphate45.2 ± 3.122.6 ± 2.50.50<0.01
Sedoheptulose-7-Phosphate15.8 ± 1.97.5 ± 1.10.47<0.01
Erythrose-4-Phosphate8.1 ± 1.03.9 ± 0.60.48<0.05
Fructose-6-Phosphate5.5 ± 0.72.6 ± 0.40.47<0.05
Glyceraldehyde-3-Phosphate6.2 ± 0.83.0 ± 0.50.48<0.05

Data are presented as mean ± standard deviation (n=3). Statistical significance was determined by a two-tailed Student's t-test.

Conclusion

The use of this compound in mass spectrometry-based metabolomics offers a robust and insightful approach for studying the pentose phosphate pathway and related metabolic networks. As a metabolic tracer, it enables the quantification of dynamic pathway fluxes, providing a deeper understanding of metabolic reprogramming in health and disease. As an internal standard, it ensures the accuracy and reliability of quantitative measurements. The protocols and guidelines presented in this application note provide a framework for researchers to implement this powerful technique in their own studies, ultimately contributing to advancements in basic research and drug development.

References

Application Notes and Protocols for D-Ribose-d-2 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of D-Ribose-d-2 in various animal models for research purposes. The following sections detail experimental protocols, summarize quantitative data from multiple studies, and visualize key signaling pathways involved in the mechanism of action of D-Ribose.

Data Presentation: this compound Administration in Animal Models

The following table summarizes the quantitative data from various studies on the administration of D-Ribose in different animal models. This allows for easy comparison of dosages, administration routes, and study durations across different research applications.

Animal ModelResearch Area & Study ObjectiveAdministration RouteDosageDurationKey Findings
Mouse (C57BL/6J) Cognitive Impairment Oral Gavage0.375 g/kg/day and 3.75 g/kg/day6 monthsLong-term oral administration of D-Ribose induced memory loss, anxiety-like behavior, and Alzheimer's-like pathology.[1]
Mouse (C57BL/6J) Cognitive Impairment Intraperitoneal Injection0.2 g/kg/day and 2 g/kg/day30 daysD-Ribose injection led to increased levels of glycated proteins and advanced glycation end products (AGEs) in the blood and brain, impairing spatial cognition.[2]
Rat (Wistar) Toxicity Study (Sub-chronic) In-diet3.6, 7.6, and 15.0 g/kg/day (males); 4.4, 8.5, and 15.7 g/kg/day (females)13 weeksThe No-Observed-Adverse-Effect Level (NOAEL) was determined to be 3.6 g/kg/day for males and 4.4 g/kg/day for females.[3]
Rabbit (V-line) Pharmacokinetics Intravenous (IV)420 mg/kg and 840 mg/kg (single dose)Single administrationD-Ribose showed dose-dependent kinetics with a significant increase in total exposure (AUC) at the higher dose.[4][5]
Rabbit (V-line) Pharmacokinetics Oral Gavage420 mg/kg and 840 mg/kg (single dose)Single administrationD-Ribose was rapidly absorbed, with peak plasma concentrations reached between 36 and 44 minutes.[4][5]
Sheep (Hu) Ruminant Nutrition In-diet300 mg/kg of feed80 daysDietary D-Ribose supplementation altered the composition of the rumen and fecal microbiota.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound in animal models.

Protocol 1: Oral Gavage Administration in Mice for Cognitive Studies

Objective: To assess the long-term effects of oral D-Ribose administration on cognitive function and brain pathology in a mouse model of age-related cognitive impairment.

Animal Model:

  • Species: Mouse

  • Strain: C57BL/6J

  • Age: 8 weeks at the start of the study

  • Sex: Male

Materials:

  • This compound powder

  • Sterile saline solution (0.9% NaCl)

  • Animal gavage needles (20-22 gauge, 1.5-2 inches long)

  • 1 mL syringes

Procedure:

  • Preparation of D-Ribose Solution:

    • Prepare fresh solutions of D-Ribose daily.

    • For a low dose of 0.375 g/kg and a high dose of 3.75 g/kg, calculate the required amount of D-Ribose based on the average weight of the mice in each group.

    • Dissolve the calculated amount of D-Ribose in sterile saline to a final volume that allows for an administration volume of approximately 10 mL/kg. For example, for a 25g mouse receiving a 0.375 g/kg dose, dissolve 9.375 mg of D-Ribose in 0.25 mL of saline.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring minimal stress.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Insert the gavage needle smoothly and carefully into the esophagus. Do not force the needle.

    • Slowly administer the D-Ribose solution.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Dosing Regimen:

    • Administer the D-Ribose solution or saline (for the control group) once daily for a period of 6 months.[1]

  • Post-Administration Monitoring and Analysis:

    • Conduct behavioral tests such as the Morris water maze and elevated plus-maze to assess spatial learning, memory, and anxiety-like behavior.

    • At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses, including the assessment of Aβ-like deposits and Tau hyperphosphorylation.[1]

Protocol 2: Intravenous Administration in Rabbits for Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of D-Ribose following intravenous administration.

Animal Model:

  • Species: Rabbit

  • Strain: V-line

  • Weight: 2-2.5 kg

  • Sex: Male

Materials:

  • This compound powder

  • Sterile water for injection

  • 23-25 gauge sterile disposable needles

  • Syringes

  • Blood collection tubes (e.g., heparinized or EDTA tubes)

Procedure:

  • Preparation of D-Ribose Solution:

    • Prepare a sterile solution of D-Ribose in water for injection at the desired concentrations (e.g., for doses of 420 mg/kg and 840 mg/kg).[4]

  • Animal Preparation and Administration:

    • Fast the rabbits for approximately 12 hours before administration, with free access to water.

    • Place the rabbit in a suitable restrainer.

    • Administer the D-Ribose solution as a slow intravenous injection over 5-10 minutes into the marginal ear vein.[4]

  • Blood Sampling:

    • Collect blood samples from the contralateral ear vein at predetermined time points (e.g., 0, 12, 24, 36, 48, 60, 80, 100, 120, 150, 180, and 210 minutes post-administration).[4]

    • Process the blood samples to obtain plasma or serum and store them at -20°C or lower until analysis.

  • Pharmacokinetic Analysis:

    • Analyze the plasma/serum samples for D-Ribose concentration using a validated analytical method (e.g., LC-MS/MS).

    • Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and clearance (CL).

Signaling Pathways and Experimental Workflows

The primary mechanism of action of D-Ribose is its role in the pentose phosphate pathway (PPP) and the subsequent synthesis of adenosine triphosphate (ATP). Exogenous D-Ribose can bypass the rate-limiting steps of the PPP, leading to a more rapid replenishment of cellular energy stores.

Diagram 1: D-Ribose Entry into the Pentose Phosphate Pathway

D_Ribose_PPP_Entry Exogenous D-Ribose Exogenous D-Ribose D-Ribose-5-Phosphate D-Ribose-5-Phosphate PRPP PRPP D-Ribose-5-Phosphate->PRPP PRPP Synthetase ATP Synthesis ATP Synthesis PRPP->ATP Synthesis Glucose-6-Phosphate Glucose-6-Phosphate Pentose Phosphate Pathway (Oxidative Phase) Pentose Phosphate Pathway (Oxidative Phase) Glucose-6-Phosphate->Pentose Phosphate Pathway (Oxidative Phase) G6PD (Rate-limiting) Ribulose-5-Phosphate Ribulose-5-Phosphate Pentose Phosphate Pathway (Oxidative Phase)->Ribulose-5-Phosphate Ribulose-5-Phosphate->D-Ribose-5-Phosphate Isomerase

Caption: Exogenous D-Ribose bypasses the rate-limiting oxidative phase of the PPP.

Diagram 2: Experimental Workflow for In Vivo D-Ribose Administration and Analysis

Experimental_Workflow Animal Model Selection Animal Model Selection D-Ribose Preparation D-Ribose Preparation Administration Administration D-Ribose Preparation->Administration Behavioral Analysis Behavioral Analysis Administration->Behavioral Analysis Sample Collection Sample Collection Administration->Sample Collection Data Analysis & Interpretation Data Analysis & Interpretation Behavioral Analysis->Data Analysis & Interpretation Biochemical Analysis Biochemical Analysis Sample Collection->Biochemical Analysis Histological Analysis Histological Analysis Sample Collection->Histological Analysis Biochemical Analysis->Data Analysis & Interpretation Histological Analysis->Data Analysis & Interpretation

Caption: A generalized workflow for animal studies involving D-Ribose administration.

References

Application Notes and Protocols for the Quantification of D-Ribose-d-2 Enrichment in Cellular Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of nutrients and to quantify metabolic fluxes through various pathways. D-ribose, a central component of nucleotides and a key intermediate in the pentose phosphate pathway (PPP), plays a critical role in cellular biosynthesis and energy metabolism. By introducing a stable isotope-labeled version, such as D-Ribose-d-2, researchers can track the incorporation of the deuterium label into downstream metabolites. This provides valuable insights into the activity of the PPP, nucleotide synthesis, and other interconnected metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for conducting this compound enrichment studies in cellular metabolites. The methodologies described are applicable to a wide range of research areas, including cancer metabolism, metabolic disorders, and drug development.

Metabolic Fate of D-Ribose

D-ribose, upon entering the cell, is rapidly phosphorylated to ribose-5-phosphate (R5P). R5P is a critical node in cellular metabolism, serving as a precursor for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. Additionally, R5P can be interconverted with other sugars in the non-oxidative branch of the PPP, or it can be generated from glucose-6-phosphate via the oxidative branch of the PPP.[1] Tracing the incorporation of deuterium from this compound into these and other metabolites allows for the quantitative assessment of the fluxes through these pathways.

DRibose_d2 This compound (extracellular) DRibose_d2_in This compound (intracellular) DRibose_d2->DRibose_d2_in Transport R5P_d Ribose-5-Phosphate-d DRibose_d2_in->R5P_d Ribokinase PPP Pentose Phosphate Pathway R5P_d->PPP Non-oxidative PPP Nucleotides Nucleotides-d (ATP, GTP, etc.) R5P_d->Nucleotides PRPP Synthetase Glycolysis Glycolysis PPP->Glycolysis Glycolysis->PPP RNA_DNA RNA/DNA-d Nucleotides->RNA_DNA Polymerases

Figure 1: Metabolic fate of this compound.

Experimental Workflow

The overall experimental workflow for quantifying this compound enrichment involves several key steps, from cell culture and isotope labeling to sample preparation and mass spectrometry analysis.

cluster_experiment Experimental Phase cluster_analysis Analytical Phase CellCulture 1. Cell Culture IsotopeLabeling 2. This compound Labeling CellCulture->IsotopeLabeling Quenching 3. Metabolic Quenching IsotopeLabeling->Quenching MetaboliteExtraction 4. Metabolite Extraction Quenching->MetaboliteExtraction LCMS 5. LC-MS/MS Analysis MetaboliteExtraction->LCMS DataProcessing 6. Data Processing LCMS->DataProcessing FluxAnalysis 7. Metabolic Flux Analysis DataProcessing->FluxAnalysis

References

Application Notes: In vivo Metabolic Tracing with D-Ribose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose is a naturally occurring monosaccharide that serves as a fundamental building block for essential biomolecules, including ribonucleic acids (RNA) and adenosine triphosphate (ATP).[1][2] Its metabolism is intrinsically linked to cellular energy production and nucleotide synthesis through the Pentose Phosphate Pathway (PPP).[3] Stable isotope tracing using deuterated D-ribose, such as D-Ribose-d-2, offers a powerful method to probe the dynamics of these pathways in vivo.

Unlike glucose tracers which enter metabolism at the top of glycolysis and the PPP, exogenous D-ribose can bypass the rate-limiting oxidative branch of the PPP.[2][4] It is readily phosphorylated to ribose-5-phosphate (R-5-P), directly entering the non-oxidative PPP and the nucleotide synthesis pathway.[5] This makes this compound an invaluable tool for specifically investigating:

  • Nucleotide Synthesis and Salvage: Directly measuring the rate of de novo and salvage pathway utilization for DNA and RNA synthesis.

  • Non-Oxidative PPP Flux: Assessing the activity of the non-oxidative branch of the PPP, which is crucial for producing precursors for glycolysis and nucleotide synthesis.

  • Mitochondrial Bioenergetics: Investigating how cells utilize ribose to replenish ATP pools, particularly under conditions of mitochondrial dysfunction or high energetic demand.[1][2]

  • Pathophysiological States: Studying metabolic reprogramming in diseases like cancer, neurodegeneration, and metabolic disorders where PPP and nucleotide metabolism are often altered.[5][6]

Metabolic Pathway of Exogenous D-Ribose

Exogenously supplied D-ribose is transported into the cell and rapidly phosphorylated by ribokinase (RBKS) to form Ribose-5-Phosphate (R-5-P). From this central node, the labeled ribose moiety can be channeled into two primary pathways: the synthesis of 5-phospho-D-ribose 1-pyrophosphate (PRPP) for nucleotide production, or isomerization into other pentose phosphates (e.g., Xylulose-5-P) to enter the non-oxidative PPP, ultimately generating glycolytic intermediates like Fructose-6-P and Glyceraldehyde-3-P.[4][7]

Metabolic Fate of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ppp Non-Oxidative PPP cluster_nucleotide Nucleotide Synthesis cluster_glycolysis Glycolysis D_Ribose_d2 This compound R5P Ribose-5-P-d-2 D_Ribose_d2->R5P Ribokinase X5P Xylulose-5-P R5P->X5P Isomerase S7P Sedoheptulose-7-P R5P->S7P Transketolase PRPP PRPP-d-2 R5P->PRPP PRPP Synthetase G3P Glyceraldehyde-3-P X5P->G3P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P S7P->F6P Transaldolase ATP ATP/GTP (d-2) PRPP->ATP RNA RNA (d-2) ATP->RNA

Caption: Metabolic pathway of exogenous this compound.

Quantitative Data Presentation

Metabolic tracing experiments with this compound generate quantitative data on the incorporation of the deuterium label into downstream metabolites. This is typically measured using mass spectrometry. The data is presented as mass isotopologue distributions (MIDs), showing the fraction of the metabolite pool containing zero (M+0), one (M+1), two (M+2), etc., heavy isotopes.

Table 1: Example Mass Isotopologue Distribution (MID) Data

This table illustrates hypothetical M+2 enrichment in key metabolites following a this compound infusion in a preclinical cancer model. The M+2 isotopologue is expected as the deuterium is on the second carbon.

MetaboliteTissueConditionM+0 (%)M+1 (%)M+2 (%)Fractional Enrichment (%)
Ribose-5-Phosphate TumorControl45.35.149.649.6
TumorTreated65.84.929.329.3
LiverControl85.15.09.99.9
LiverTreated88.44.86.86.8
ATP TumorControl60.24.535.335.3
TumorTreated78.94.616.516.5
Lactate TumorControl89.76.24.14.1
TumorTreated93.15.51.41.4

Fractional Enrichment is calculated from the percentage of the labeled isotopologue (M+2 in this case).

In Vivo Experimental Workflow

A typical in vivo stable isotope tracing experiment involves several key steps, from tracer administration to data analysis. The choice of administration route and duration depends on the biological question and the metabolic pathways of interest.[8] A primed-constant infusion is often used to achieve isotopic steady state in the circulation.[9][10]

In Vivo this compound Tracing Workflow start Experimental Design (Animal Model, Tracer Dose) admin Tracer Administration (e.g., Primed Infusion) start->admin ss Achieve Isotopic Steady State admin->ss collect Sample Collection (Blood, Tissues) ss->collect quench Rapid Metabolic Quenching (e.g., Liquid N2) collect->quench extract Metabolite Extraction (e.g., Methanol/Water/Chloroform) quench->extract analysis LC-MS/MS or GC-MS Analysis extract->analysis data Data Processing (Peak Integration, Natural Abundance Correction) analysis->data interp Metabolic Flux Analysis & Biological Interpretation data->interp end Conclusion interp->end

References

Application Notes and Protocols: Isotope Dilution Mass Spectrometry for the Quantification of D-Ribose using D-Ribose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribose, a naturally occurring pentose sugar, is a fundamental building block for essential biomolecules, including ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] It is a key intermediate in the pentose phosphate pathway (PPP), a critical metabolic route that also produces NADPH for reductive biosynthesis and antioxidant defense.[3][4][5][6][7] Given its central role in cellular energetics and nucleotide metabolism, the accurate quantification of D-ribose in biological matrices is crucial for a wide range of research areas, from metabolic studies and disease biomarker discovery to the development of therapeutics targeting energy metabolism.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification of small molecules. This technique utilizes a stable isotope-labeled version of the analyte of interest, in this case, D-Ribose-d-2, as an internal standard.[8][9] By adding a known amount of the labeled standard to a sample, any variations in sample preparation and analysis affect both the analyte and the standard equally, leading to highly precise and accurate measurements.

These application notes provide detailed protocols for the quantification of D-Ribose in biological samples, such as plasma or cell culture media, using this compound as an internal standard with both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

D-Ribose in the Pentose Phosphate Pathway

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis.[6] It consists of an oxidative and a non-oxidative phase. The oxidative phase irreversibly produces NADPH and pentose phosphates, including ribose-5-phosphate, the precursor for nucleotide synthesis.[3][4][6] The non-oxidative phase allows for the interconversion of pentose phosphates back into glycolytic intermediates.

PentosePhosphatePathway cluster_nadph Redox Balance Glucose6Phosphate Glucose-6-Phosphate Ribulose5Phosphate Ribulose-5-Phosphate Glucose6Phosphate->Ribulose5Phosphate Oxidative Phase NADP NADP+ Ribose5Phosphate Ribose-5-Phosphate Ribulose5Phosphate->Ribose5Phosphate Isomerization Glycolysis Glycolysis Intermediates Ribulose5Phosphate->Glycolysis Non-oxidative Phase Nucleotides Nucleotide Synthesis (DNA, RNA, ATP) Ribose5Phosphate->Nucleotides Ribose5Phosphate->Glycolysis Non-oxidative Phase NADPH NADPH NADP->NADPH G6PD

Figure 1: Simplified diagram of the Pentose Phosphate Pathway highlighting the production of Ribose-5-Phosphate for nucleotide synthesis.

Experimental Protocols

Protocol 1: Quantification of D-Ribose in Human Plasma by LC-MS/MS

This protocol describes the quantification of D-Ribose in human plasma using this compound as an internal standard. The method involves protein precipitation followed by analysis using Ultra High-Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer (UHPLC-MS/MS).

1. Materials and Reagents

  • D-Ribose (analytical standard)

  • This compound (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • Formic acid (LC-MS grade)

  • Human plasma (sourced ethically)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • HPLC vials

2. Standard Solution Preparation

  • D-Ribose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Ribose and dissolve in 10 mL of water.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of water.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the D-Ribose stock solution with water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Working IS Solution (10 µg/mL): Dilute the this compound stock solution with water.

3. Sample Preparation

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 10 µg/mL this compound working IS solution to each plasma sample, calibration standard, and quality control (QC) sample.

  • For protein precipitation, add 400 µL of ice-cold methanol.

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of water:acetonitrile (95:5, v/v).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnHydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 50% B over 5 min, hold at 50% B for 2 min, return to 95% B and equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
D-RiboseQ1: 149.0 m/z -> Q3: 89.0 m/z (Quantifier), 59.0 m/z (Qualifier)
This compoundQ1: 151.0 m/z -> Q3: 90.0 m/z

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of D-Ribose to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of D-Ribose in the plasma samples using the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Centrifuge2 Centrifugation Reconstitute->Centrifuge2 Inject Inject into UHPLC-MS/MS Centrifuge2->Inject Data Data Acquisition (MRM Mode) Inject->Data Calibrate Calibration Curve Construction Data->Calibrate Quantify Quantification Calibrate->Quantify

Figure 2: Experimental workflow for the quantification of D-Ribose in plasma by LC-MS/MS.

Protocol 2: Quantification of D-Ribose in Cell Culture Media by GC-MS

This protocol provides a method for the quantification of D-Ribose in cell culture media using this compound as an internal standard. Due to the low volatility of sugars, a derivatization step is required to convert them into more volatile compounds suitable for GC-MS analysis.

1. Materials and Reagents

  • D-Ribose (analytical standard)

  • This compound (internal standard)

  • Pyridine (anhydrous)

  • Hydroxylamine hydrochloride

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Cell culture media

  • Microcentrifuge tubes (1.5 mL)

  • GC vials with inserts

2. Standard Solution Preparation

  • Prepare stock and working standard solutions of D-Ribose and this compound as described in Protocol 1.

3. Sample Preparation and Derivatization

  • In a 1.5 mL microcentrifuge tube, add 100 µL of cell culture media.

  • Add 10 µL of the 10 µg/mL this compound working IS solution.

  • Lyophilize the samples to complete dryness.

  • Oximation: To the dried residue, add 50 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Vortex and incubate at 90°C for 30 minutes.

  • Cool the samples to room temperature.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS.

  • Vortex and incubate at 60°C for 30 minutes.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the supernatant to a GC vial with an insert for analysis.

4. GC-MS Instrumental Parameters

ParameterSetting
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven Program70°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier GasHelium, constant flow of 1 mL/min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
D-Ribose derivative217, 307, 319
This compound derivative219, 309, 321

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the selected D-Ribose derivative ion to the corresponding this compound derivative ion against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of D-Ribose in the cell culture media samples using the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Processing Media Cell Culture Media Spike Spike with This compound Media->Spike Lyophilize Lyophilization Spike->Lyophilize Oximation Oximation Lyophilize->Oximation Silylation Silylation Oximation->Silylation Inject Inject into GC-MS Silylation->Inject Data Data Acquisition (SIM Mode) Inject->Data Calibrate Calibration Curve Construction Data->Calibrate Quantify Quantification Calibrate->Quantify

References

Application Notes and Protocols for D-Ribose-d-2 Labeled Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of samples labeled with D-Ribose-d-2, a stable isotope-labeled sugar used to trace metabolic pathways. These guidelines are intended for researchers in metabolomics, flux analysis, and drug development to ensure sample integrity and obtain high-quality data from analytical instruments such as mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.

Introduction

This compound is the deuterium-labeled form of D-Ribose, a crucial component in the synthesis of ATP and nucleic acids.[1] The use of stable isotope labels like deuterium (²H or D) allows for the tracing of metabolic fates of molecules within biological systems.[2][3] Accurate sample preparation is critical for these studies to prevent isotopic exchange, degradation of metabolites, and to ensure reproducible and reliable results. The following sections detail the necessary steps from quenching cellular metabolism to preparing samples for final analysis.

I. Quenching of Metabolism

The primary and most critical step in metabolomics studies is the rapid cessation of all enzymatic activity to preserve the metabolic snapshot of the cells at the time of harvesting.[2][4] Inadequate quenching can lead to significant alterations in metabolite concentrations and isotopic labeling patterns.

Quenching Protocols for Different Cell Types

A. Adherent Cells:

  • Media Removal: Aspirate the culture medium completely.

  • Washing (Optional but Recommended): To minimize interference from extracellular metabolites, quickly wash the cells with an ice-cold buffer like phosphate-buffered saline (PBS) or 75 mM ammonium carbonate.[5] This wash step should be performed rapidly (<10 seconds) to prevent metabolite leakage.[6]

  • Quenching:

    • Cold Solvent Quenching: Immediately add ice-cold methanol (-80°C) directly to the culture dish to quench metabolism and initiate metabolite extraction.[7][8]

    • Liquid Nitrogen Quenching: Alternatively, snap-freeze the cells by adding liquid nitrogen directly to the dish.[8] This provides the most rapid quenching but requires subsequent extraction steps.

B. Suspension Cells:

  • Harvesting: Quickly separate cells from the culture medium.

    • Rapid Filtration: This is the preferred method. Use a vacuum filtration apparatus with a filter pore size smaller than the cells (e.g., 0.8 µm).[7]

    • Centrifugation: If filtration is not feasible, use a refrigerated centrifuge at a low temperature (e.g., 4°C) for a very short duration to pellet the cells.[9]

  • Washing: Briefly wash the cell pellet with ice-cold PBS or ammonium carbonate to remove residual medium.

  • Quenching: Resuspend the cell pellet in ice-cold methanol (-80°C).[7]

II. Cell Lysis and Metabolite Extraction

Following quenching, metabolites must be efficiently extracted from the cells. The choice of method can influence the range of metabolites recovered.

Protocol for Metabolite Extraction
  • For Cold Solvent Quenched Samples:

    • After adding cold methanol to the quenched cells, use a cell scraper to detach adherent cells.[8]

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • For Liquid Nitrogen Quenched Samples:

    • Add ice-cold extraction solvent (e.g., 80% methanol) to the frozen cells.

    • Mechanically disrupt the cells through methods like bead beating or sonication to ensure complete lysis.[10]

  • Freeze-Thaw Cycles: An alternative lysis method involves repeated cycles of freezing in liquid nitrogen and thawing at room temperature.[11][12] However, this can be slower and may not be as effective at quenching enzyme activity as cold solvent methods.[11]

  • Phase Separation (for Polar and Nonpolar Metabolites):

    • To the methanol extract, add chloroform and water in a ratio that facilitates phase separation (e.g., 1:1:1 methanol:chloroform:water).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.[10]

    • The upper aqueous phase will contain polar metabolites, including this compound and its derivatives. The lower organic phase will contain nonpolar metabolites (lipids).

  • Sample Drying:

    • Carefully collect the aqueous phase containing the polar metabolites.

    • Dry the extract completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization (freeze-drying).[13] Avoid high temperatures to prevent degradation of metabolites.

III. Sample Preparation for Analytical Platforms

The dried metabolite extracts must be appropriately prepared for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

A. GC-MS Sample Preparation

For volatile analysis by GC-MS, non-volatile compounds like sugars must be derivatized.[14]

Protocol for Derivatization:

  • Oximation:

    • To the dried extract, add 20-50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Incubate at a controlled temperature (e.g., 37°C) for 90 minutes with shaking. This step protects the aldehyde and ketone groups of ribose.

  • Silylation:

    • Add 30-80 µL of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate at a higher temperature (e.g., 70°C) for 30 minutes.[15] This step replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility.

  • The derivatized sample is now ready for injection into the GC-MS system.

Quantitative Data Summary for Derivatization Methods:

Derivatization MethodKey ReagentsTypical Reaction ConditionsOutcomeReference
TMS-Oxime Methoxyamine HCl, MSTFAOximation: 30-90 min; Silylation: 30-60 min at 70°CProduces volatile TMS-oxime derivatives of sugars, often resulting in two chromatographic peaks per sugar.[15]
Alditol Acetates Sodium borohydride, Acetic anhydrideReduction followed by acetylationProduces a single peak for each derivatized sugar.[15]
B. LC-MS Sample Preparation

LC-MS analysis typically requires less sample preparation than GC-MS as it can analyze underivatized polar compounds.

Protocol for LC-MS:

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile or methanol).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.

  • Internal Standards: It is highly recommended to add an appropriate internal standard to the sample prior to analysis for accurate quantification.[16]

  • The sample is now ready for injection into the LC-MS system.

C. NMR Sample Preparation

NMR sample preparation requires careful attention to solvent choice and sample purity to obtain high-resolution spectra.[17][18]

Protocol for NMR:

  • Reconstitution: Dissolve the dried metabolite extract in a deuterated solvent (e.g., D₂O, CD₃OD) to the appropriate volume (typically 500-700 µL for standard NMR tubes).[18][19]

  • pH Adjustment: Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.

  • Filtration: Filter the sample through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any suspended particles.[17][20] Solid particles can severely degrade the quality of the NMR spectrum.[17]

  • Internal Reference: Add a known amount of an internal reference standard (e.g., DSS or TSP for aqueous samples) for chemical shift referencing and quantification.

  • The sample is now ready for NMR analysis.

Sample Quantity Recommendations for Analytical Techniques:

Analytical TechniqueTypical Sample Amount (Starting Material)Final Sample ConcentrationReference
GC-MS 1-5 x 10⁶ cellsDependent on derivatization volume
LC-MS 1-5 x 10⁶ cellsReconstituted in 50-100 µL
¹H NMR 5-25 mg of material~0.2-0.3 millimoles in 0.7 mL[17]
¹³C NMR 10-50 mg of materialSaturated solution if possible[19][20]

IV. Visualized Workflows and Pathways

Experimental Workflow for Metabolite Extraction

experimental_workflow cluster_quenching Quenching cluster_extraction Extraction cluster_analysis Analysis start Cell Culture (Adherent or Suspension) wash Rapid Wash (e.g., cold PBS) start->wash quench Quench Metabolism (e.g., -80°C Methanol) wash->quench lysis Cell Lysis & Scraping quench->lysis phase_sep Phase Separation (Methanol/Chloroform/Water) lysis->phase_sep collect Collect Aqueous Phase phase_sep->collect dry Dry Extract (Vacuum Concentrator) collect->dry reconstitute Reconstitute or Derivatize dry->reconstitute gcms GC-MS reconstitute->gcms lcms LC-MS reconstitute->lcms nmr NMR reconstitute->nmr

Caption: General workflow for sample preparation from cell culture to analysis.

D-Ribose in the Pentose Phosphate Pathway

pentose_phosphate_pathway glucose6p Glucose-6-Phosphate ru5p Ribulose-5-Phosphate glucose6p->ru5p Oxidative Phase r5p D-Ribose-5-Phosphate ru5p->r5p xu5p Xylulose-5-Phosphate ru5p->xu5p prpp PRPP r5p->prpp glycolysis Glycolysis Intermediates r5p->glycolysis Non-oxidative Phase nucleotides Nucleotide Synthesis (ATP, GTP, etc.) prpp->nucleotides xu5p->glycolysis Non-oxidative Phase

Caption: Simplified diagram of the Pentose Phosphate Pathway showing the role of D-Ribose.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting D-Ribose-d-2 Incorporation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Ribose-d-2 metabolic labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the incorporation of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in metabolic labeling?

A1: this compound is a stable isotope-labeled form of D-ribose, a central sugar in cellular metabolism. It is used as a tracer to study the flux through metabolic pathways, particularly the pentose phosphate pathway (PPP) and nucleotide synthesis. The deuterium label allows for the tracking and quantification of D-ribose incorporation into various biomolecules using mass spectrometry.

Q2: What are the main metabolic pathways this compound will be incorporated into?

A2: Exogenously supplied D-ribose is primarily phosphorylated to ribose-5-phosphate (R-5-P). From there, it can enter two main pathways: the non-oxidative phase of the pentose phosphate pathway for ATP production or the nucleotide synthesis pathway for the formation of RNA, DNA, and nucleotide cofactors like ATP.[1]

Q3: Is this compound toxic to cells?

A3: High concentrations of D-ribose have been shown to decrease cell viability in some cell lines, such as SH-SY5Y and HEK293T, after prolonged incubation (e.g., 48-72 hours) at concentrations of 10 mM or higher.[2][3] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

Q4: How stable is this compound in cell culture medium?

Troubleshooting Guide: Low this compound Incorporation

Low or no incorporation of this compound is a common issue that can arise from several factors, ranging from experimental setup to cellular metabolism. This guide provides a structured approach to identifying and resolving these problems.

Logical Troubleshooting Workflow

This workflow will guide you through a series of checks to pinpoint the source of low incorporation.

TroubleshootingWorkflow cluster_protocol Initial Checks cluster_experimental Experimental Conditions cluster_cellular Cellular Factors cluster_analysis Data Analysis start Start: Low this compound Incorporation Detected check_protocol Verify Experimental Protocol start->check_protocol check_reagents Check Reagent Quality and Storage check_protocol->check_reagents Protocol Correct check_cell_health Assess Cell Health and Viability check_reagents->check_cell_health Reagents OK check_glucose Is High Glucose Present in Media? check_cell_health->check_glucose Cells Healthy optimize_labeling Optimize Labeling Conditions check_glucose->optimize_labeling Yes check_uptake Investigate Cellular Uptake check_glucose->check_uptake No end Problem Resolved optimize_labeling->end check_metabolism Consider Altered Metabolism check_uptake->check_metabolism analyze_ms Review Mass Spectrometry Data check_metabolism->analyze_ms analyze_ms->end

Caption: A step-by-step workflow for troubleshooting low this compound incorporation.

Detailed Troubleshooting Steps in Q&A Format

Category: Experimental Protocol and Reagents

Q: My this compound incorporation is lower than expected. What are the first things I should check in my protocol?

A:

  • Verify Calculations: Double-check all calculations for the preparation of your labeling medium to ensure the final concentration of this compound is correct.

  • Review Incubation Time: Ensure the labeling duration is sufficient. While optimal times vary, a starting point is often between 6 to 24 hours. Very short incubation times may not allow for detectable incorporation.

  • Confirm Cell Density: Ensure cells were seeded at an appropriate density. Overly confluent or sparse cultures can have altered metabolic rates.

Q: Could my this compound reagent be the problem?

A:

  • Storage Conditions: Confirm that the this compound was stored according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation.

  • Reagent Integrity: If possible, verify the identity and purity of the this compound stock using mass spectrometry.

Category: Cell Health and Culture Conditions

Q: I've confirmed my protocol and reagents are correct, but incorporation is still low. What about the cells?

A:

  • Assess Cell Viability: Perform a viability assay (e.g., trypan blue exclusion or MTT assay) on your cells before and after labeling. Low viability can indicate cellular stress, which will negatively impact metabolic activity. High concentrations of D-ribose can be cytotoxic to some cell lines.[2][3]

  • Check for Contamination: Visually inspect your cultures for any signs of bacterial or fungal contamination, which can significantly alter the metabolic landscape.

Q: My labeling medium contains high glucose. Could this be the issue?

A: Yes, this is a critical factor.

  • Competitive Inhibition: D-ribose uptake can be competitively inhibited by high concentrations of D-glucose, as both sugars may utilize the same glucose transporters (GLUTs).[5]

  • Troubleshooting Step: If possible, switch to a low-glucose or glucose-free medium during the labeling period. If glucose is essential for your experimental conditions, consider increasing the concentration of this compound or extending the labeling time.

Category: Cellular Uptake and Metabolism

Q: My cells are healthy and I'm using low-glucose medium, but incorporation remains low. How can I investigate cellular uptake?

A:

  • Direct Measurement: A direct way to assess uptake is to measure the amount of this compound remaining in the culture medium over time using LC-MS. A minimal decrease in the medium concentration suggests poor uptake.

  • Transporter Expression: Investigate the expression levels of glucose transporters (e.g., GLUT1, GLUT3) in your cell line.[6] Cell lines with low expression of relevant transporters may exhibit inherently low D-ribose uptake.

Q: If uptake appears normal, could the issue be with intracellular metabolism?

A:

  • Altered Metabolic Phenotype: Your cells may have a metabolic phenotype that favors rapid catabolism of imported D-ribose through glycolysis, with less being shuttled into nucleotide synthesis.

  • Enzyme Deficiencies: While rare, deficiencies in enzymes like ribokinase, which phosphorylates D-ribose upon entry into the cell, would prevent its further metabolism.

Category: Mass Spectrometry Analysis

Q: I suspect there might be an issue with my mass spectrometry analysis. What should I look for?

A:

  • Incorrect m/z Monitoring: Ensure you are monitoring the correct mass-to-charge ratio (m/z) for the labeled metabolites of interest. Remember to account for the mass shift introduced by the deuterium labels.

  • Fragmentation Pattern: Familiarize yourself with the expected fragmentation pattern of D-ribose. The fragmentation of deuterated D-ribose will likely show characteristic losses of water (H2O, HDO, D2O) and formaldehyde (CH2O, CHDO, CD2O). A study on unlabeled D-ribose showed characteristic fragment ions at m/z 119, 100, 89, 77, and 71.[7] The presence of deuterium will shift these fragments.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte, leading to a lower-than-expected signal.[8][9][10] Consider using a stable isotope-labeled internal standard for the unlabeled version of your target metabolite to correct for matrix effects.

Data Presentation: Expected Incorporation of Labeled Sugars

While specific quantitative data for this compound incorporation across a wide range of cell lines is limited in the literature, data from 13C-glucose labeling experiments can provide a useful benchmark for expected incorporation into central carbon metabolism. The rate and extent of incorporation will vary significantly based on the cell line, culture conditions, and the specific metabolic pathway being investigated.

Cell LineLabeled SugarIncubation Time (hours)Analyte% Label Incorporation (Approximate)Reference
HeLa[U-13C]glucose48Intracellular Sugars7% of total glucose-derived carbon[11]
Pancreatic Cancer (8988-S)13C-glucose72Membrane Glycans (various monosaccharides)High[12][13]
Pancreatic Cancer (8988-T)13C-glucose72Membrane Glycans (various monosaccharides)Lower than 8988-S[12][13]
HEK-29313C-labeled substratesNot specifiedLactateSignificant[14]

Note: These values are illustrative and will vary between experiments. It is crucial to establish baseline incorporation rates for your specific experimental system.

Experimental Protocols

General Protocol for this compound Labeling in Adherent Mammalian Cells

This protocol provides a general framework. Optimization of concentrations and incubation times is highly recommended for each cell line.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium (preferably low-glucose or glucose-free DMEM)

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: 80% Methanol (LC-MS grade), chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Workflow Diagram:

ExperimentalWorkflow seed_cells 1. Seed Cells and Grow to Desired Confluency prepare_media 2. Prepare Labeling Medium with this compound seed_cells->prepare_media label_cells 3. Replace Growth Medium with Labeling Medium prepare_media->label_cells incubate 4. Incubate for Desired Time (e.g., 6-24h) label_cells->incubate quench 5. Quench Metabolism & Wash Cells with Ice-Cold PBS incubate->quench extract 6. Extract Metabolites with Cold 80% Methanol quench->extract collect 7. Collect Cell Lysate extract->collect centrifuge 8. Centrifuge to Pellet Debris collect->centrifuge analyze 9. Analyze Supernatant by LC-MS centrifuge->analyze

Caption: A typical workflow for a this compound metabolic labeling experiment.

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. A common starting concentration is 1-5 mM. Ensure the medium is sterile-filtered.

  • Labeling: Aspirate the growth medium from the cells and gently wash once with pre-warmed PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 6, 12, or 24 hours) under standard culture conditions (37°C, 5% CO2).

  • Quenching and Washing: To halt metabolic activity, place the culture dish on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. Place the dish on dry ice or in a -80°C freezer for 15 minutes.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Pellet Debris: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.

  • Sample Analysis: Transfer the supernatant, which contains the intracellular metabolites, to a new tube for LC-MS analysis.

Signaling Pathway Visualization

D-Ribose Metabolism and Entry into Central Carbon Metabolism

D_Ribose_Metabolism cluster_pathways Intracellular Metabolic Fates D_Ribose_ext This compound (extracellular) D_Ribose_int This compound (intracellular) D_Ribose_ext->D_Ribose_int GLUT Transporter R5P Ribose-5-Phosphate-d-2 D_Ribose_int->R5P Ribokinase PRPP PRPP-d-2 R5P->PRPP PRPP Synthetase PPP Pentose Phosphate Pathway R5P->PPP Nucleotides Nucleotides (ATP, GTP, etc.) PRPP->Nucleotides Glycolysis Glycolysis Intermediates PPP->Glycolysis ATP_prod ATP Production Glycolysis->ATP_prod

Caption: Metabolic fate of exogenous this compound after cellular uptake.

References

Technical Support Center: Optimizing D-Ribose-d-2 for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing D-Ribose-d-2 concentration in tracer studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in tracer studies?

This compound is a stable isotope-labeled form of D-ribose, a naturally occurring five-carbon sugar. In this compound, one or more hydrogen atoms are replaced with deuterium, a non-radioactive isotope of hydrogen. This labeling allows researchers to trace the metabolic fate of D-ribose through various biochemical pathways without the need for radioactive materials.[1][2] D-ribose is a central component of essential biomolecules like RNA, DNA, and ATP, making its labeled form a valuable tool for studying nucleotide synthesis, the pentose phosphate pathway (PPP), and overall energy metabolism.[3][4]

Q2: What are the key metabolic pathways that can be investigated using this compound?

This compound is primarily used to trace molecules through the following pathways:

  • Pentose Phosphate Pathway (PPP): Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate (R-5-P), a key intermediate in the non-oxidative phase of the PPP.[3] This allows for the study of flux through this pathway and its contribution to nucleotide synthesis and NADPH production.

  • Nucleotide Synthesis: R-5-P is a direct precursor for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[3][4]

  • ATP Resynthesis: D-ribose supplementation can enhance the recovery of ATP levels, and a labeled tracer can help quantify its contribution to the cellular energy pool.[4]

Q3: How do I choose the initial concentration range for my this compound tracer experiment?

Choosing the initial concentration range requires a balance between achieving sufficient isotopic enrichment for detection and avoiding physiological perturbations. A good starting point is to consider the endogenous concentration of D-ribose in the plasma of healthy adults, which is typically between 0.02 to 0.1 mM.[3] For in vitro studies, a concentration range bracketing this physiological level is often a reasonable starting point. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q4: What are the primary methods for detecting this compound incorporation?

The most common analytical techniques for detecting stable isotope-labeled metabolites are:

  • Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and can quantify the mass shift caused by the deuterium label in D-ribose and its downstream metabolites.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect the presence and position of deuterium atoms within a molecule, providing valuable structural information.[5][7]

Troubleshooting Guides

Issue 1: Low or Undetectable Tracer Incorporation

Possible Causes:

  • Insufficient Tracer Concentration: The concentration of this compound may be too low to produce a detectable signal above the natural isotopic background.

  • Slow Metabolic Flux: The metabolic pathway under investigation may have a slow turnover rate in your experimental system, leading to minimal incorporation of the tracer within the experimental timeframe.

  • Incorrect Sampling Time: The peak incorporation of the tracer may occur at a time point that was not sampled.

  • Analytical Insensitivity: The mass spectrometer or NMR instrument may not be sensitive enough to detect the low levels of enrichment.

Solutions:

  • Increase Tracer Concentration: Incrementally increase the this compound concentration, while monitoring for any cytotoxic effects.

  • Extend Incubation Time: Perform a time-course experiment to identify the optimal duration for tracer incorporation.

  • Optimize Analytical Methods: Ensure your MS or NMR method is optimized for the detection of your specific labeled metabolites. This may involve derivatization to improve ionization or separation.

  • Use a More Enriched Tracer: If available, use D-Ribose with a higher degree of deuterium labeling.

Issue 2: Cellular Toxicity or Altered Phenotype

Possible Causes:

  • Excessive Tracer Concentration: High concentrations of D-ribose can be cytotoxic and may induce apoptosis in some cell types.[8][9][10]

  • Metabolic Overload: A high influx of exogenous D-ribose can perturb normal cellular metabolism, leading to unintended physiological changes.

Solutions:

  • Perform a Dose-Response Cytotoxicity Assay: Before starting your tracer study, determine the maximum non-toxic concentration of this compound for your specific cells or model system.

  • Lower the Tracer Concentration: Use the lowest concentration of this compound that still provides a detectable signal.

  • Monitor Cellular Health: Throughout the experiment, monitor key indicators of cellular health, such as viability, morphology, and proliferation rates.

Issue 3: High Background Signal or Isotopic Interference

Possible Causes:

  • Natural Isotope Abundance: The natural abundance of heavy isotopes in your sample can create background noise that interferes with the detection of your tracer.

  • Contamination: Contamination of your samples with unlabeled D-ribose or other interfering compounds can obscure the tracer signal.

Solutions:

  • Use High-Resolution Mass Spectrometry: High-resolution instruments can help to distinguish between the tracer and interfering ions with similar masses.

  • Implement Rigorous Sample Preparation: Ensure that all labware and reagents are free from contamination.

  • Analyze Unlabeled Control Samples: Always run parallel experiments with unlabeled D-ribose to establish the baseline isotopic background.

Experimental Protocols

Protocol: Optimizing this compound Concentration for In Vitro Tracer Studies

This protocol provides a general framework for determining the optimal concentration of this compound for metabolic tracer studies in cultured cells.

1. Materials:

  • This compound (ensure isotopic purity is known)

  • Unlabeled D-Ribose

  • Cell culture medium appropriate for your cell line

  • Multi-well cell culture plates

  • Cell viability assay (e.g., MTT, Trypan Blue)

  • Metabolite extraction buffer (e.g., 80% methanol)

  • LC-MS or GC-MS system

2. Phase 1: Dose-Response and Cytotoxicity Assessment a. Seed cells in a multi-well plate at a consistent density and allow them to adhere overnight. b. Prepare a range of this compound concentrations in the cell culture medium (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1 mM, 5 mM). Include a no-sugar control and an unlabeled D-ribose control at the highest concentration. c. Replace the medium in the wells with the prepared media containing different concentrations of this compound. d. Incubate for a relevant experimental duration (e.g., 24 hours). e. At the end of the incubation, perform a cell viability assay to determine the highest non-toxic concentration.

3. Phase 2: Time-Course of Tracer Incorporation a. Using the highest non-toxic concentration determined in Phase 1, prepare fresh medium containing this compound. b. Seed cells in multiple wells for harvesting at different time points. c. Replace the medium with the this compound containing medium. d. Harvest cells at various time points (e.g., 0, 1, 4, 8, 12, 24 hours). e. At each time point, wash the cells with ice-cold saline and then perform metabolite extraction. f. Analyze the extracts by LC-MS or GC-MS to determine the level of deuterium enrichment in D-ribose and key downstream metabolites (e.g., ribose-5-phosphate, ATP).

4. Phase 3: Data Analysis and Concentration Selection a. Plot the isotopic enrichment of your target metabolites as a function of both concentration and time. b. Select the lowest concentration of this compound that provides a robust and statistically significant enrichment in your target metabolites within a reasonable timeframe. c. The optimal concentration should provide a clear signal without causing significant cytotoxicity or altering the overall metabolite pool sizes.

Data Presentation

Table 1: Example Dose-Response Data for this compound Tracer Optimization

This compound Conc. (mM)Cell Viability (%)Ribose-5-Phosphate Enrichment (MPE)ATP Enrichment (MPE)
0 (Control)100 ± 50.00.0
0.0198 ± 41.2 ± 0.30.5 ± 0.1
0.0599 ± 55.8 ± 0.92.1 ± 0.4
0.197 ± 610.5 ± 1.24.3 ± 0.6
0.595 ± 535.2 ± 3.115.8 ± 1.9
1.088 ± 755.1 ± 4.528.9 ± 2.5
5.062 ± 978.9 ± 6.245.3 ± 3.8

*MPE: Mole Percent Enrichment. Data are presented as mean ± standard deviation.

Table 2: Example Time-Course Data for this compound Incorporation at 0.5 mM

Time (hours)Ribose-5-Phosphate Enrichment (MPE)ATP Enrichment (MPE)
00.00.0
115.4 ± 1.86.2 ± 0.9
428.9 ± 2.511.5 ± 1.3
833.1 ± 2.914.8 ± 1.7
1234.5 ± 3.015.5 ± 1.8
2435.2 ± 3.115.8 ± 1.9

*MPE: Mole Percent Enrichment. Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow cluster_phase1 Phase 1: Dose-Response cluster_phase2 Phase 2: Time-Course cluster_phase3 Phase 3: Final Experiment p1_1 Seed Cells p1_2 Add this compound (Concentration Gradient) p1_1->p1_2 p1_3 Incubate (e.g., 24h) p1_2->p1_3 p1_4 Assess Cell Viability p1_3->p1_4 p1_5 Determine Max Non-Toxic Dose p1_4->p1_5 p2_2 Add Optimal this compound p1_5->p2_2 Use Max Non-Toxic Dose p2_1 Seed Cells p2_1->p2_2 p2_3 Incubate & Harvest at Time Points p2_2->p2_3 p2_4 Metabolite Extraction p2_3->p2_4 p2_5 LC-MS/GC-MS Analysis p2_4->p2_5 p2_6 Determine Peak Enrichment Time p2_5->p2_6 p3_1 Run Experiment with Optimized Concentration and Time p2_6->p3_1 Use Optimal Time Point p3_2 Data Acquisition p3_1->p3_2 p3_3 Metabolic Flux Analysis p3_2->p3_3

Caption: Workflow for optimizing this compound concentration.

metabolic_pathway cluster_main Metabolic Fate of this compound cluster_ppp Pentose Phosphate Pathway cluster_nucleotide Nucleotide Synthesis d_ribose This compound (Tracer) r5p Ribose-5-Phosphate-d d_ribose->r5p Ribokinase prpp PRPP-d r5p->prpp PRPP Synthetase purines Purines (ATP, GTP)-d prpp->purines pyrimidines Pyrimidines (CTP, UTP)-d prpp->pyrimidines glycolysis Glycolysis Intermediates ppp_link Non-oxidative PPP glycolysis->ppp_link ppp_link->r5p rna_dna RNA/DNA-d purines->rna_dna pyrimidines->rna_dna

Caption: Metabolic pathways traced by this compound.

References

Technical Support Center: Mass Spectrometry Analysis of Deuterated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance mass spectrometry sensitivity for deuterated metabolites.

Frequently Asked Questions (FAQs)

Q1: What are deuterated metabolites and why are they used in mass spectrometry?

A1: Deuterated metabolites are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. They are widely used as internal standards in quantitative mass spectrometry-based assays, such as in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] Because they are chemically almost identical to the non-deuterated (endogenous) analyte, they co-elute during chromatography and experience similar ionization effects, in theory allowing for accurate correction of variations in sample preparation and instrument response.[1]

Q2: What is the "deuterium isotope effect" and how can it impact my results?

A2: The deuterium isotope effect refers to the change in physicochemical properties of a molecule upon deuterium substitution.[3] This can lead to slight differences in chromatographic retention times between the deuterated standard and the non-deuterated analyte.[3][4] This separation can result in the analyte and the internal standard being subjected to different matrix effects, which can compromise quantitative accuracy.[3][4][5]

Q3: What are matrix effects and why are they a concern for deuterated metabolite analysis?

A3: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible results.[3] While deuterated internal standards are used to correct for these effects, the deuterium isotope effect can cause the analyte and the standard to experience differential matrix effects, negating the correction.[4][5]

Q4: Can deuterated internal standards always reliably correct for matrix effects?

A4: Not always. While they are a powerful tool, it should not be assumed that deuterated internal standards will automatically correct for matrix effects.[5] Differential matrix effects, arising from chromatographic separation of the analyte and the standard due to the deuterium isotope effect, can lead to inaccurate quantification.[3][4][5]

Q5: What is H/D back-exchange and how can I minimize it?

A5: H/D back-exchange is the unintended replacement of deuterium atoms on a labeled molecule with hydrogen atoms from the surrounding solvent or matrix. This can occur under certain pH or temperature conditions and can lead to an underestimation of the deuterated species.[6] To minimize this, it is crucial to assess the stability of the deuterated standard under the specific analytical conditions (e.g., in the final sample solution) and avoid storage in acidic or basic solutions where exchange is more likely.[6][7]

Q6: How can I improve the low ionization efficiency of my deuterated metabolites?

A6: Some molecules inherently have low ionization efficiency. A common strategy to enhance sensitivity is chemical derivatization.[8] This involves reacting the metabolite with a reagent to produce a derivative with improved ionization characteristics. Additionally, optimizing the mobile phase composition and the ion source parameters (e.g., gas flows, temperatures, and voltages) can significantly improve ionization.[9][10]

Q7: What are the ideal characteristics of a deuterated internal standard?

A7: An ideal deuterated internal standard should:

  • Have a high isotopic purity (typically >98%) to minimize background interference.[1]

  • Be chemically stable and not undergo H/D back-exchange under analytical conditions.[6]

  • Co-elute as closely as possible with the unlabeled analyte to ensure it experiences the same matrix effects.[1]

  • Have a mass shift of at least 3 Da to avoid isotopic crosstalk with the analyte.

Troubleshooting Guides

Problem: Poor Signal Intensity / Low Sensitivity

Q: My deuterated analyte signal is weak or undetectable. What should I check first?

A: Start by systematically checking your instrument's performance and sample concentration.

  • Ion Source Optimization: Ensure that the ion source parameters (e.g., gas temperatures, gas flows, spray voltage) are optimized for your specific analyte.[9][11] These settings can significantly impact ionization efficiency.

  • Sample Concentration: A signal may be low simply because the analyte concentration is below the instrument's limit of detection. If possible, try concentrating your sample. Conversely, overly concentrated samples can sometimes cause ion suppression.[9]

  • Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[9]

Q: I've optimized the source and my concentration is adequate, but the signal is still low. What's next?

A: Consider the chemistry of your analyte and the chromatographic conditions.

  • Chemical Derivatization: For analytes with poor ionization efficiency, consider a derivatization step to improve their signal response.[8]

  • Mobile Phase Composition: The composition of your mobile phase (e.g., pH, organic solvent content, additives) can greatly affect ionization. For electrospray ionization (ESI), higher organic content at the point of elution generally improves desolvation and signal intensity.[10]

  • Chromatographic Peak Shape: Broad peaks lead to lower peak height and reduced sensitivity. Aim for narrow, efficient peaks by optimizing your chromatography. This can involve using smaller particle size columns or adjusting the gradient.[10][12]

Problem: Inaccurate or Irreproducible Quantification

Q: My quantitative results are inconsistent. How do I troubleshoot this?

A: The most likely culprits are differential matrix effects or instability of your internal standard.

  • Evaluate Chromatographic Separation: Overlay the chromatograms of your analyte and the deuterated internal standard. A noticeable separation in their retention times is a strong indicator of a deuterium isotope effect, which can lead to differential matrix effects.[3][4]

  • Minimize Differential Matrix Effects: If separation is observed, improving sample cleanup to remove more matrix components can help.[3] Alternatively, adjusting the chromatography to achieve co-elution is ideal.

  • Assess H/D Back-Exchange: Incubate your deuterated standard in the final sample diluent for varying amounts of time and analyze the samples. A decrease in the deuterated signal over time indicates back-exchange is occurring.[6] If this is the case, the stability of the standard in different solvents should be investigated.

Problem: High Background Noise

Q: I'm observing a high baseline or significant background noise in my chromatograms. What can I do?

A: High background noise can obscure low-level signals and impact sensitivity.

  • Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and reagents. Contaminants can create a high chemical background.[13]

  • System Contamination and Leaks: Check for leaks in your LC and MS systems, as this can introduce air and other contaminants.[14] A contaminated ion source or transfer optics can also be a source of noise; follow the manufacturer's guidelines for cleaning.

  • Optimize Chromatography: A stable baseline can be achieved by fine-tuning your chromatographic conditions.[9]

Experimental Protocols

Protocol 1: Evaluation of Differential Matrix Effects

This protocol helps determine if the analyte and its deuterated internal standard are affected differently by the sample matrix.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent (e.g., mobile phase).

    • Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte and deuterated internal standard at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Blank matrix spiked with the analyte and deuterated internal standard, then subjected to the full extraction procedure.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Compare the ME for the analyte and the internal standard. A significant difference (>15%) in their ME values indicates the presence of differential matrix effects.

Sample SetDescriptionPurpose
A Analyte + IS in clean solventBaseline response without matrix
B Blank matrix extract + Analyte + ISMeasures ion suppression/enhancement
C Blank matrix + Analyte + IS -> ExtractionMeasures overall process efficiency
Protocol 2: General Optimization of Ion Source Parameters

This is an iterative process to maximize the signal for your deuterated analyte.

  • Prepare a solution of your deuterated analyte at a known concentration.

  • Infuse the solution directly into the mass spectrometer at a constant flow rate.

  • Vary one parameter at a time while keeping others constant. Record the signal intensity for each change. Key parameters to optimize include:

    • Capillary/Spray Voltage

    • Source Temperature

    • Nebulizing/Drying Gas Flow and Temperature

    • Fragmentor/Nozzle Voltage

  • Plot the signal intensity against the parameter value to find the optimum setting for each.

  • Verify the optimized parameters by injecting a sample onto the LC-MS system.

ParameterTypical Range (ESI)Effect on Signal
Capillary Voltage 2-5 kVOptimizes droplet charging and ion formation
Source Temperature 100-350 °CAids in solvent evaporation
Nebulizing Gas Instrument DependentAssists in droplet formation
Drying Gas Instrument DependentPromotes desolvation of droplets

Visualizations

Troubleshooting_Low_Sensitivity start Low Signal for Deuterated Analyte q1 Is MS tuned and calibrated? start->q1 a1_no Tune and calibrate MS. Re-analyze. q1->a1_no No q2 Is analyte concentration sufficient? q1->q2 Yes a1_no->q1 a2_no Concentrate sample or optimize extraction. q2->a2_no No q3 Are ion source parameters optimized? q2->q3 Yes a2_no->q2 a3_no Optimize source parameters (infusion). q3->a3_no No q4 Does analyte ionize poorly? q3->q4 Yes a3_no->q3 a4_yes Consider chemical derivatization. q4->a4_yes Yes q5 Is chromatographic peak shape poor? q4->q5 No a4_yes->q5 a5_yes Optimize LC method for narrower peaks. q5->a5_yes Yes end_ok Sensitivity Improved q5->end_ok No a5_yes->end_ok

Caption: Troubleshooting workflow for low sensitivity of deuterated metabolites.

Differential_Matrix_Effect cluster_ideal Ideal Scenario: Co-elution cluster_problem Problem: Deuterium Isotope Effect analyte1 Analyte matrix1 Matrix Interference is1 Deuterated IS ms1 Mass Spectrometer matrix1->ms1 Both suppressed equally -> Accurate Quantification analyte2 Analyte matrix2 Matrix Interference analyte2->matrix2 Experiences max suppression is2 Deuterated IS ms2 Mass Spectrometer is2->ms2 -> Inaccurate Quantification matrix2->is2 Experiences less suppression start LC Separation start->analyte1 start->is1 start->analyte2 start->is2

References

Refining data analysis for D-Ribose-d-2 tracer experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing D-Ribose-d-2 as a tracer in metabolic studies. The information is designed to assist researchers, scientists, and drug development professionals in refining their data analysis and experimental protocols.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the primary application of this compound in tracer experiments? This compound is primarily used to trace the metabolic fate of ribose, a central component of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). It is particularly useful for studying the activity of the pentose phosphate pathway (PPP) and de novo and salvage pathways of nucleotide synthesis.
2. How is this compound incorporated into downstream metabolites? Exogenously supplied D-Ribose can be phosphorylated to ribose-5-phosphate, which then enters the non-oxidative phase of the PPP.[1] From there, the labeled ribose moiety can be incorporated into purine and pyrimidine nucleotides.
3. What is the expected mass shift for metabolites labeled with this compound? This compound has two deuterium atoms, resulting in a mass increase of approximately 2 Da for intact ribose and its direct downstream products. The exact mass shift should be calculated based on the specific isotopologue of this compound used.
4. How long should I incubate my cells with this compound? The optimal incubation time depends on the specific metabolic pathway and cell type. For rapidly proliferating cells, significant labeling of nucleotides may be observed within a few hours. It is recommended to perform a time-course experiment (e.g., 2, 6, 12, and 24 hours) to determine the optimal labeling window for your specific experimental system. In cultured cells, steady-state labeling for nucleotides is typically achieved in about 24 hours.[2]
5. Do I need to correct for the natural abundance of isotopes in my data? Yes, it is crucial to correct for the natural abundance of stable isotopes (e.g., 13C, 15N, 2H).[3][4] This ensures that the measured isotopic enrichment is solely from the this compound tracer. Several software tools are available for this correction.[4][5][6][7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no incorporation of the d-2 label into target metabolites. 1. Insufficient tracer concentration: The concentration of this compound in the medium may be too low to compete with endogenous ribose synthesis. 2. Short incubation time: The labeling duration may not be sufficient for detectable incorporation. 3. Poor cell viability: The health of the cells may be compromised, leading to reduced metabolic activity. 4. Inefficient cellular uptake of ribose. 1. Increase the concentration of this compound in the culture medium. A typical starting point is to replace the glucose in the medium with an equimolar concentration of labeled ribose. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Assess cell viability using methods like Trypan Blue exclusion before and during the experiment. 4. Verify the expression and activity of ribose transporters in your cell line if data is available.
High background noise or interfering peaks in mass spectrometry data. 1. Contamination during sample preparation: Introduction of contaminants from plastics, solvents, or other sources. 2. Suboptimal chromatography: Poor separation of metabolites leading to co-elution and ion suppression. 3. Matrix effects: Components of the biological sample interfering with the ionization of the target analytes.1. Use high-purity solvents and reagents and pre-screen all materials for potential contaminants. 2. Optimize the liquid chromatography method (e.g., gradient, column chemistry) to improve separation. 3. Prepare a matrix-matched calibration curve to assess and correct for matrix effects. Utilize internal standards for normalization.
Difficulty in distinguishing between direct ribose incorporation and indirect labeling. Metabolic scrambling: The labeled ribose may be metabolized through glycolysis/gluconeogenesis and the tricarboxylic acid (TCA) cycle, leading to the incorporation of the deuterium label into other metabolites that can then be used for nucleotide synthesis.1. Use shorter incubation times to minimize the effects of metabolic scrambling. 2. Analyze the mass isotopomer distribution of key intermediates in glycolysis and the TCA cycle to assess the extent of label scrambling. 3. Employ metabolic flux analysis software to model and quantify the contributions of different pathways to nucleotide synthesis.[8][9]
Inconsistent results between biological replicates. 1. Variability in cell culture conditions: Differences in cell density, passage number, or growth phase. 2. Inconsistent sample handling: Variations in quenching, extraction, or storage procedures.1. Standardize cell culture procedures, ensuring that all replicates are treated identically. 2. Implement a strict and consistent protocol for sample handling and processing. Flash-freeze samples immediately after quenching to halt metabolic activity.

Experimental Protocols

Protocol 1: this compound Labeling in Cultured Mammalian Cells

Objective: To label the ribose component of nucleotides in cultured mammalian cells using this compound for mass spectrometry-based analysis.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM)

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, 80% (v/v) in water, pre-chilled to -80°C

  • Cell scrapers

  • Centrifuge tubes, pre-chilled

  • Liquid nitrogen

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).

  • Tracer Introduction:

    • Prepare the labeling medium by supplementing glucose-free culture medium with this compound to the desired final concentration (e.g., 10 mM).

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO2) for the desired labeling period (e.g., 2, 6, 12, or 24 hours).

  • Metabolite Quenching and Extraction:

    • Place the culture plates on ice.

    • Aspirate the labeling medium.

    • Wash the cells rapidly with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

    • Incubate at -80°C for 15 minutes to precipitate proteins and quench enzymatic activity.

  • Sample Collection:

    • Scrape the cells in the cold methanol and transfer the cell lysate to pre-chilled centrifuge tubes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Storage:

    • Transfer the supernatant, containing the extracted metabolites, to new pre-chilled tubes.

    • Store the samples at -80°C until analysis by mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of Labeled Ribose from RNA

Objective: To determine the isotopic enrichment of ribose in RNA isolated from this compound labeled cells.

Materials:

  • RNA isolated from cells labeled with this compound (from Protocol 1)

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • Ammonium acetate buffer

  • LC-MS grade water and acetonitrile

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • RNA Hydrolysis:

    • Digest the isolated RNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase in an appropriate buffer.

  • LC-MS Analysis:

    • Separate the resulting nucleosides using a suitable liquid chromatography method (e.g., reversed-phase or HILIC).

    • Analyze the eluting nucleosides using a high-resolution mass spectrometer operating in positive ion mode.

  • Data Acquisition:

    • Acquire full scan mass spectra to observe the mass isotopomer distribution of the ribose-containing nucleosides.

    • Perform tandem mass spectrometry (MS/MS) to confirm the identity of the nucleosides and to analyze the fragmentation of the ribose moiety. A characteristic neutral loss of the ribose (132 Da for unlabeled, 134 Da for d-2 labeled) can be monitored.[10]

  • Data Analysis:

    • Determine the relative abundance of the M+0, M+1, and M+2 isotopologues for each nucleoside.

    • Correct the raw data for the natural abundance of stable isotopes.

    • Calculate the percentage of isotopic enrichment to determine the contribution of exogenous this compound to the nucleotide pool.

Quantitative Data Summary

The following tables present representative data from a hypothetical this compound tracer experiment in a rapidly proliferating cancer cell line.

Table 1: Mass Isotopomer Distribution of Ribose in ATP after 24-hour Labeling with 10 mM this compound

Mass IsotopologueRelative Abundance (Unlabeled Control)Relative Abundance (this compound Labeled)
M+094.5%35.2%
M+15.0%10.8%
M+20.5%54.0%

Table 2: Fractional Enrichment of Ribose in Nucleotides after a 24-hour Labeling Period

NucleotideFractional Enrichment (%)
Adenosine Triphosphate (ATP)53.5%
Guanosine Triphosphate (GTP)51.8%
Uridine Triphosphate (UTP)48.2%
Cytidine Triphosphate (CTP)49.5%

Note: Fractional enrichment is calculated as the percentage of the labeled species (M+2) relative to the total pool of the metabolite after correction for natural isotope abundance.

Visualizations

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate G6PL 6-Phosphoglucono- δ-lactone G6P->G6PL G6PD NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate G6PL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 R5P Ribose-5-Phosphate Ru5P->R5P RPI X5P Xylulose-5-Phosphate Ru5P->X5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKT Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis X5P->S7P TKT F6P Fructose-6-Phosphate X5P->F6P TKT G3P Glyceraldehyde-3-Phosphate E4P Erythrose-4-Phosphate S7P->E4P TALDO G3P->E4P TALDO Glycolysis1 Glycolysis G3P->Glycolysis1 E4P->F6P TKT Glycolysis2 Glycolysis F6P->Glycolysis2 experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture 1. Cell Culture (to desired confluency) labeling 2. Introduce this compound (Time-course incubation) cell_culture->labeling quenching 3. Quench Metabolism (e.g., cold methanol) labeling->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS Analysis (Acquire mass spectra) extraction->lcms data_processing 6. Data Processing (Peak picking, alignment) lcms->data_processing isotope_correction 7. Isotope Correction (Natural abundance) data_processing->isotope_correction flux_analysis 8. Flux Analysis & Interpretation isotope_correction->flux_analysis

References

Technical Support Center: Minimizing Isotopic Exchange of Deuterium in D-Ribose-d-2 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing D-Ribose-d-2 as a metabolic tracer, maintaining its isotopic integrity is paramount for generating accurate and reproducible data. Deuterium exchange, the process where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding solvent or matrix, can significantly compromise experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize isotopic exchange of deuterium in your this compound studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the handling and analysis of this compound to prevent deuterium loss.

Q1: What are the primary factors that cause deuterium exchange in this compound?

A1: The primary drivers of deuterium exchange for the deuterium atom at the C-2 position of D-Ribose are exposure to labile protons, pH, temperature, and the type of solvent used. The C-2 proton of ribose is susceptible to enolization under certain conditions, which facilitates exchange with protons from the solvent.

  • pH: Both acidic and basic conditions can catalyze the enolization of ribose, leading to deuterium exchange. The rate of exchange is generally minimized in a neutral pH range.

  • Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more rapidly. Therefore, keeping samples cold is crucial.

  • Solvent: Protic solvents, especially water (H₂O), are the primary source of protons for exchange. The presence of water in organic solvents can also contribute to deuterium loss.

Q2: I am observing a lower than expected deuterium enrichment in my this compound samples after analysis. What could be the cause?

A2: Lower than expected deuterium enrichment is a classic sign of back-exchange. This can occur at multiple stages of your experimental workflow:

  • Sample Preparation: Exposure to aqueous buffers, especially at non-neutral pH or elevated temperatures, during extraction or derivatization can lead to significant deuterium loss.

  • Sample Storage: Storing samples in protic solvents (even with low water content) or at room temperature for extended periods can result in gradual deuterium exchange.

  • Analytical Instrumentation: During LC-MS analysis, the mobile phase composition and temperature of the column and ion source can influence on-the-fly exchange.

Troubleshooting Steps:

  • Review your entire sample preparation workflow. Identify all steps where the sample is exposed to protic solvents.

  • Analyze a freshly prepared standard. Compare the deuterium enrichment of a standard that has not been through the entire sample preparation process to your experimental samples to pinpoint the stage of deuterium loss.

  • Optimize your quenching step. Ensure that metabolic activity is stopped rapidly using a cold, non-protic solvent to minimize enzymatic and non-enzymatic exchange.

Q3: How can I minimize deuterium exchange during sample storage?

A3: Proper storage is critical for maintaining the isotopic integrity of this compound.

  • Solvent: Store samples in a dry, aprotic solvent whenever possible. If an aqueous solvent is necessary, use D₂O-based buffers adjusted to a neutral pD.

  • Temperature: Store samples at -80°C to minimize the rate of any potential exchange reactions.

  • Container: Use tightly sealed vials to prevent the absorption of atmospheric moisture.

Q4: What are the best practices for preparing this compound samples for mass spectrometry analysis?

A4: The goal is to minimize the sample's exposure to protons and high temperatures.

  • Rapid Extraction: Perform metabolite extraction quickly and at low temperatures. A common method is quenching with a cold solvent mixture like 80:20 methanol:water at -80°C. For minimizing exchange, using a fully deuterated solvent system for extraction is ideal if compatible with your downstream analysis.

  • Lyophilization: If possible, lyophilize (freeze-dry) your samples to remove all water before reconstitution in a suitable aprotic solvent for analysis.

  • Derivatization: If derivatization is required, use anhydrous reagents and solvents.

Data Presentation: Factors Influencing Deuterium Exchange

While specific quantitative data for the exchange rate of deuterium from the C-2 position of D-Ribose is not extensively published, the general principles of hydrogen-deuterium exchange in carbohydrates are well-established. The following table summarizes the expected qualitative effects of different experimental conditions on the stability of the C-2 deuterium on D-Ribose.

Parameter Condition Effect on Deuterium Stability at C-2 Recommendation
pH Acidic (< 6)Increased exchange rateMaintain neutral pH (6.5-7.5)
Neutral (6.5 - 7.5)Minimal exchange rateIdeal for sample handling and storage
Basic (> 8)Significantly increased exchange rateAvoid basic conditions
Temperature 4°CSlow exchange rateKeep samples on ice or refrigerated
25°C (Room Temp)Moderate exchange rateMinimize time at room temperature
> 37°CRapid exchange rateAvoid heating samples
Solvent Aprotic (e.g., Acetonitrile, THF)High stability (in anhydrous conditions)Preferred for storage and reconstitution
Protic (e.g., Methanol, Ethanol)Moderate exchange potentialUse with caution, ensure low water content
Aqueous (H₂O)High exchange potentialMinimize exposure; use D₂O if possible

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Cell Culture for Mass Spectrometry

This protocol is designed to rapidly halt metabolic activity and extract this compound while minimizing deuterium exchange.

Materials:

  • Pre-chilled (-80°C) quenching solution: 80% Methanol / 20% Water (For minimal exchange, use 80% MeOD / 20% D₂O)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Lyophilizer (optional)

  • Anhydrous reconstitution solvent (e.g., Acetonitrile)

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Quenching:

    • Aspirate the cell culture medium.

    • Immediately wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Aspirate the PBS and add 1 mL of pre-chilled (-80°C) quenching solution to the plate.

    • Place the plate on dry ice for 5 minutes to ensure rapid quenching of metabolism.

  • Extraction:

    • Using a cell scraper, scrape the cells in the quenching solution.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Processing:

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • For long-term storage or to ensure complete removal of protic solvents, snap-freeze the supernatant in liquid nitrogen and lyophilize until completely dry.

    • Store the lyophilized powder at -80°C.

  • Reconstitution:

    • Prior to analysis, reconstitute the lyophilized sample in a known volume of anhydrous solvent (e.g., acetonitrile) suitable for your LC-MS method.

Protocol 2: Analysis of this compound Isotopic Purity by LC-MS

This protocol outlines a general approach for quantifying the isotopic enrichment of this compound.

Instrumentation and Columns:

  • Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar molecules like ribose.

Mobile Phases:

  • Mobile Phase A: Water with 0.1% formic acid (for minimal exchange, consider using D₂O with 0.1% formic acid-d).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

Procedure:

  • Sample Preparation: Reconstitute the extracted and dried this compound sample in the initial mobile phase conditions (e.g., 95% Acetonitrile).

  • Chromatographic Separation:

    • Inject the sample onto the HILIC column.

    • Run a gradient from high organic to high aqueous to elute the polar D-Ribose. A typical gradient might be from 95% B to 50% B over 10 minutes.

    • Maintain the column at a low temperature (e.g., 4°C) to minimize on-column exchange.

  • Mass Spectrometry Analysis:

    • Acquire data in negative ion mode, as sugars often ionize well as formate adducts.

    • Perform full scan analysis over a mass range that includes the expected m/z of the deuterated and non-deuterated ribose.

    • The expected [M-H]⁻ for D-Ribose is m/z 149.045, and for this compound is m/z 151.058.

  • Data Analysis:

    • Extract the ion chromatograms for both the deuterated and non-deuterated forms of ribose.

    • Calculate the isotopic enrichment by determining the ratio of the peak area of the deuterated form to the sum of the peak areas of both the deuterated and non-deuterated forms.

Mandatory Visualizations

pentose_phosphate_pathway cluster_entry D-Ribose Entry cluster_ppp Pentose Phosphate Pathway (Non-Oxidative) This compound This compound Ribose-5-phosphate-d-2 Ribose-5-phosphate-d-2 This compound->Ribose-5-phosphate-d-2 Ribokinase Ribulose-5-phosphate-d-2 Ribulose-5-phosphate-d-2 Ribose-5-phosphate-d-2->Ribulose-5-phosphate-d-2 Ribose-5-phosphate isomerase Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate Ribose-5-phosphate-d-2->Sedoheptulose-7-phosphate Transketolase Nucleotide_Synthesis Nucleotide_Synthesis Ribose-5-phosphate-d-2->Nucleotide_Synthesis PRPP Synthetase Xylulose-5-phosphate-d-2 Xylulose-5-phosphate-d-2 Ribulose-5-phosphate-d-2->Xylulose-5-phosphate-d-2 Ribulose-5-phosphate 3-epimerase Xylulose-5-phosphate-d-2->Sedoheptulose-7-phosphate Fructose-6-phosphate Fructose-6-phosphate Xylulose-5-phosphate-d-2->Fructose-6-phosphate Erythrose-4-phosphate Erythrose-4-phosphate Sedoheptulose-7-phosphate->Erythrose-4-phosphate Transaldolase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Sedoheptulose-7-phosphate->Glyceraldehyde-3-phosphate Erythrose-4-phosphate->Fructose-6-phosphate Transketolase Glycolysis Glycolysis Glyceraldehyde-3-phosphate->Glycolysis Fructose-6-phosphate->Glycolysis

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture 1. Cell Culture with Drug Treatment Quenching 2. Quenching with Cold Solvent Cell_Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Drying 4. Lyophilization Extraction->Drying Reconstitution 5. Reconstitution in Aprotic Solvent Drying->Reconstitution LC_MS 6. HILIC-LC-HRMS Reconstitution->LC_MS Data_Processing 7. Isotopic Enrichment Calculation LC_MS->Data_Processing Flux_Analysis 8. Metabolic Flux Analysis Data_Processing->Flux_Analysis Drug_Efficacy 9. Drug Efficacy Assessment Flux_Analysis->Drug_Efficacy

Caption: Workflow for a this compound tracer study in drug development.

Addressing matrix effects in LC-MS analysis of D-Ribose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of D-Ribose-d-2.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in LC-MS analysis?

A: The matrix effect refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In LC-MS, the "matrix" includes all components of the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[3] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4][5]

Q2: Why is this compound, a polar deuterated compound, susceptible to matrix effects?

A: Small polar molecules like D-Ribose are often analyzed using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or specific reversed-phase methods. In these methods, they may elute early in the chromatographic run, often with other polar matrix components like salts and phospholipids, increasing the risk of co-elution and subsequent ion suppression.[1][6] While this compound is a stable isotope-labeled internal standard (SIL-IS), designed to co-elute with and compensate for the matrix effects experienced by the unlabeled D-Ribose, severe matrix effects can still suppress the signal of both compounds to a point where sensitivity is compromised.[7][8]

Q3: What are the common causes of matrix effects?

A: The primary causes of matrix effects include:

  • Competition for Ionization: During the electrospray ionization (ESI) process, co-eluting matrix components compete with the analyte for the limited available charge in the ESI droplet, which can reduce the number of charged analyte ions that reach the mass spectrometer.[3]

  • Droplet Formation and Evaporation Changes: High concentrations of non-volatile matrix components, like salts, can alter the surface tension and viscosity of the ESI droplets.[7][9] This change can hinder the efficient evaporation of the solvent and the release of gas-phase analyte ions, leading to signal suppression.[7][9]

  • Analyte Neutralization: Some co-eluting compounds, particularly basic molecules in positive ion mode, can deprotonate and neutralize the charged analyte ions in the gas phase.[7]

Q4: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help?

A: Using a SIL-IS like this compound is the most recognized technique to correct for matrix effects.[1][7] Because the deuterated standard is chemically and physically almost identical to the native analyte, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[3][10] The mass spectrometer can distinguish between the analyte and the SIL-IS due to the mass difference.[10] By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect is largely cancelled out, leading to more accurate and reliable quantification.[3]

Troubleshooting Guides

This section provides practical guidance and protocols for identifying, quantifying, and mitigating matrix effects during the analysis of this compound.

Guide 1: How to Diagnose and Quantify Matrix Effects

The first step in addressing matrix effects is to determine if they are present and to what extent they are affecting your analysis. The post-extraction spike method is a common and effective way to achieve this.[4][7][11]

This protocol allows for the quantitative assessment of matrix effects by comparing the analyte's response in a pure solution versus its response in a post-extraction matrix sample.[4]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma, urine) through the entire sample preparation procedure. After the final extraction step, spike the resulting clean extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before starting the sample preparation procedure. This set is used to determine recovery, not the matrix effect itself.

  • Analyze Samples: Inject all three sample sets into the LC-MS system and record the peak area for this compound.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

The following diagram illustrates the workflow for diagnosing matrix effects.

start Start: Suspected Matrix Effect (Poor reproducibility, low signal) protocol Perform Post-Extraction Spike Experiment start->protocol calculate Calculate % Matrix Effect (ME) %ME = (Response_PostSpike / Response_Neat) * 100 protocol->calculate decision Evaluate %ME calculate->decision no_effect Result: No Significant Effect (e.g., %ME = 85-115%) decision->no_effect %ME is acceptable suppression Result: Ion Suppression (%ME < 85%) decision->suppression %ME is low enhancement Result: Ion Enhancement (%ME > 115%) decision->enhancement %ME is high end Continue with validated method no_effect->end action Proceed to Mitigation Strategies (Guide 2) suppression->action enhancement->action

Caption: Workflow for diagnosing and quantifying matrix effects.

Guide 2: Strategies to Mitigate Matrix Effects

If significant matrix effects are detected, several strategies can be employed to minimize or compensate for them.

The most effective way to reduce matrix effects is to remove interfering components before analysis.[3]

Method Description Pros Cons
Protein Precipitation (PPT) A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins from the sample.Fast, inexpensive, simple.Non-selective; phospholipids and salts often remain in the supernatant, which can cause significant matrix effects.
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.Cleaner extracts than PPT.More labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.Highly selective, provides very clean extracts, significantly reduces matrix effects.[3]More expensive, requires method development.
Sample Dilution Diluting the sample extract with the mobile phase reduces the concentration of both the analyte and the matrix components.[4][7]Simple, can be effective if the analyte concentration is high.Reduces sensitivity, may not be feasible for trace-level analysis.[4]

This is a general protocol for a mixed-mode SPE cartridge suitable for extracting polar compounds like D-Ribose from a biological matrix.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample (e.g., 500 µL of plasma diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Optimizing the LC separation can move the this compound peak away from co-eluting matrix components.[3]

  • Gradient Adjustment: A slower, more shallow gradient can improve the resolution between the analyte and interferences.[2]

  • Column Chemistry: For a polar analyte like D-Ribose, consider using a HILIC column which provides better retention for polar compounds compared to standard C18 columns.[6]

  • Use of a Divert Valve: Program the divert valve to send the highly polar, unretained components from the start of the run (which often contain the majority of matrix interferences) to waste instead of the mass spectrometer source.[4]

When a suitable SIL-IS is not available or if matrix effects are still a concern, preparing calibration standards in the same matrix as the sample can compensate for the effect.[1][3] This involves obtaining a blank, analyte-free matrix and using it to prepare the calibration curve. This ensures that the standards and the samples experience the same ionization suppression or enhancement, leading to more accurate quantification.[3]

The following decision tree provides a logical approach to troubleshooting and mitigating matrix effects.

start Start: Significant Matrix Effect Detected (from Guide 1) is_sil Is a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound being used? start->is_sil is_sil->yes_path Yes is_sil->no_path No check_signal Is the signal intensity for both analyte and IS still sufficient? yes_path->check_signal check_signal->signal_ok Yes check_signal->signal_low No (Severe Suppression) end_ok Method is likely robust. The IS is correcting for the matrix effect. signal_ok->end_ok optimize_prep Optimize Sample Prep (e.g., Switch from PPT to SPE) signal_low->optimize_prep use_sil Action: Obtain and implement This compound as an IS. This is the best practice. no_path->use_sil end_revalidate Re-validate method with improved sample prep/LC use_sil->end_revalidate optimize_lc Optimize Chromatography (e.g., Adjust gradient, change column) optimize_prep->optimize_lc If effect persists optimize_lc->end_revalidate

Caption: Decision tree for mitigating LC-MS matrix effects.

References

Strategies to enhance the dynamic range for D-Ribose-d-2 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Ribose-d-2 detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the dynamic range and sensitivity of their this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for detecting D-Ribose and its isotopologues like this compound?

A1: Common methods for D-Ribose detection include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Traditional HPLC methods often use refractive index detectors (RID) or UV-Vis detectors after derivatization.[2] For higher sensitivity and specificity, especially for isotopologues like this compound, LC-MS or LC-MS/MS is the preferred method.[1] Newer optical techniques involving colorimetry or surface-enhanced Raman spectroscopy (SERS) are also being explored for rapid analysis.[3]

Q2: Why is enhancing the dynamic range crucial for this compound detection?

A2: A wide dynamic range is essential for accurately quantifying this compound across various biological contexts. In healthy individuals, plasma D-ribose concentrations are typically low (0.02 to 0.1 mM), but they can be significantly elevated in certain metabolic disorders like diabetes.[4][5] A robust assay with a broad dynamic range allows for the precise measurement of both baseline physiological levels and pathological fluctuations within a single experimental run, which is critical for pharmacokinetic studies and disease biomarker discovery.

Q3: What are the primary challenges in detecting this compound in biological samples?

A3: The primary challenges stem from the complex nature of biological matrices such as plasma, urine, or tissue homogenates.[6][7] These samples contain numerous endogenous compounds and metabolites that can interfere with the analysis, leading to matrix effects, high background noise, and reduced sensitivity.[7] Additionally, D-ribose's high polarity can make it difficult to retain on standard reverse-phase chromatography columns, and its presence at low physiological concentrations requires highly sensitive detection methods.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Q: My this compound signal is very weak, close to the limit of detection. How can I improve sensitivity?

A: Low signal intensity is a common issue that can be addressed by optimizing several stages of the experimental workflow.

  • Sample Preparation: The presence of interfering substances in biological samples can suppress the analyte signal.[7] Implement a robust sample preparation protocol to remove proteins, lipids, and other interfering molecules. Protein precipitation is a common first step for plasma or serum samples.[6] For more complex matrices, consider solid-phase extraction (SPE) for cleaner extracts.

  • Chromatographic Separation: Poor chromatographic peak shape can lead to lower apparent signal height. Optimize your HPLC/UHPLC method to achieve sharp, symmetrical peaks. For polar molecules like D-Ribose, consider using a specialized column such as one designed for hydrophilic interaction liquid chromatography (HILIC) or a Sugar Pak column.[2]

  • Mass Spectrometry Parameters (for LC-MS): Ensure that the mass spectrometer settings are optimized for this compound. This includes tuning the precursor and product ion masses in Multiple Reaction Monitoring (MRM) mode, as well as optimizing source parameters like capillary voltage and gas temperatures to maximize ionization efficiency.

  • Derivatization: Chemical derivatization can improve both chromatographic retention and ionization efficiency. While not always necessary for MS, it is often required for fluorescence or UV detection.

G cluster_workflow Troubleshooting Workflow: Low Sensitivity start Low Signal for This compound sample_prep Optimize Sample Preparation (e.g., SPE, Protein Ppt.) start->sample_prep Matrix Interference? chromatography Improve Chromatographic Separation (e.g., HILIC column) sample_prep->chromatography Poor Peak Shape? ms_params Tune Mass Spec Parameters (Source, MRM) chromatography->ms_params Inefficient Ionization? result Enhanced Signal Intensity ms_params->result

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: High Background Noise and Matrix Effects

Q: I'm observing significant background noise and inconsistent results between samples. Could this be due to matrix effects?

A: Yes, this is a classic sign of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement.

  • Use of an Internal Standard: The most effective way to correct for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS). Since your target is this compound, you would ideally use a further deuterated version (e.g., D-Ribose-d5) as an internal standard. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification when the analyte-to-IS peak area ratio is used.

  • Advanced Sample Cleanup: If matrix effects are severe, a more rigorous sample cleanup is necessary. Techniques like gel permeation chromatography can be effective in removing lipids from samples.[7]

  • Chromatographic Resolution: Improve the separation between this compound and interfering peaks by adjusting the mobile phase gradient, changing the column, or modifying the flow rate. The goal is to ensure the analyte elutes in a "clean" region of the chromatogram.

  • Dilution: A simple strategy is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it also dilutes the analyte, so this approach is only viable if the initial analyte concentration is sufficiently high.

G cluster_matrix Concept of Matrix Effect Mitigation sample Biological Sample (Analyte + Matrix) extraction Sample Extraction sample->extraction injection LC-MS Injection extraction->injection suppression Ion Suppression (Inaccurate Result) injection->suppression Matrix Interferes with Ionization correction Correction with Internal Standard suppression->correction Calculate Analyte/IS Ratio result Accurate Result correction->result

Caption: Mitigation of matrix effects using an internal standard.

Issue 3: Non-Linearity at High Concentrations

Q: My calibration curve is linear at low concentrations but becomes flat at higher concentrations. What causes this saturation?

A: This is typically due to detector saturation. When the concentration of the analyte is too high, the detector response no longer increases proportionally.

  • Extend Dynamic Range with Multiple Exposures: For some detector types, combining long and short exposure times can create a virtual image that extends the dynamic range.[8]

  • Adjust Detector Settings: For mass spectrometers, you may need to adjust detector gain or use a less abundant isotope or fragment ion for quantification at the high end of the curve.

  • Dilute High-Concentration Samples: If a sample is expected to have a very high concentration of this compound, it should be diluted to fall within the linear range of the calibration curve.

  • Use a Weighted Regression: When constructing the calibration curve, applying a weighting factor (e.g., 1/x or 1/x²) can often improve the fit, especially when the dynamic range is wide.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol outlines a general method for the sensitive quantification of this compound.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., D-Ribose-d5 in water).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 90% B, decrease to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • MRM Transitions:

      • This compound (Precursor > Product): To be determined by infusion (e.g., m/z 151.1 > 73.1)

      • Internal Standard (e.g., D-Ribose-d5): To be determined by infusion (e.g., m/z 154.1 > 75.1)

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

G cluster_protocol LC-MS/MS Experimental Workflow plasma 1. Plasma Sample + Internal Standard ppt 2. Protein Precipitation (Acetonitrile) plasma->ppt centrifuge 3. Centrifugation ppt->centrifuge evap 4. Supernatant Evaporation centrifuge->evap recon 5. Reconstitution evap->recon inject 6. LC-MS/MS Analysis recon->inject data 7. Data Processing (Quantification) inject->data

Caption: General workflow for this compound analysis in plasma.

Quantitative Data Summary

The dynamic range and sensitivity of D-Ribose detection methods vary significantly. The table below provides a summary of typical performance characteristics for different analytical techniques.

Analytical MethodTypical Dynamic RangeLimit of Detection (LOD)Sample Matrix SuitabilityKey AdvantagesKey Disadvantages
LC-MS/MS High (3-4 orders of magnitude)Low (ng/mL to pg/mL)Plasma, Urine, TissuesHigh specificity and sensitivityHigh instrument cost, matrix effects
HPLC-RID ModerateHigh (~µg/mL)Simple mixtures, standardsUniversal for sugars, low costLow sensitivity, not gradient compatible
HPLC-FLD (with derivatization) Moderate to HighModerate (~ng/mL)Plasma, UrineGood sensitivityRequires derivatization step
Colorimetry/Visual LowLow (e.g., 1 mM)[3]Aqueous solutionsRapid, low cost[3]Low specificity, matrix interference
SERS ModeratePotentially very lowAqueous solutionsHigh sensitivity[3]Requires specialized nanoparticles

References

Validation & Comparative

A Comparative Guide to Metabolic Tracing: Validating D-Ribose-d-2 Tracer Results with 13C-Glucose Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis using stable isotope tracers is a cornerstone of modern biomedical research, offering a dynamic window into the intricate network of biochemical reactions that underpin cellular function.[1][2][3][4] For decades, 13C-labeled glucose has been the gold standard for interrogating central carbon metabolism, providing invaluable insights into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5][6][7] This guide introduces a comparative framework for a more specialized tracer, D-Ribose-d-2, and discusses how its potential findings can be validated and contextualized using the well-established 13C-glucose tracing methodology.

While 13C-glucose provides a broad overview of central carbon metabolism, this compound offers a more targeted approach to specifically investigate the dynamics of the pentose phosphate pathway and its contributions to nucleotide synthesis. This focused analysis can be particularly advantageous in studies where the PPP is of primary interest, such as in cancer metabolism, antioxidant defense, and nucleotide salvage pathways.

Data Presentation: A Comparative Overview of Tracer Performance

The following tables summarize the expected quantitative data from parallel experiments using 13C-glucose and this compound as tracers. The data presented for this compound is illustrative of expected outcomes, as its use as a metabolic flux tracer is less documented than that of 13C-glucose.

Table 1: Comparison of Tracer Applications and Primary Metabolic Pathways Investigated

Feature13C-Glucose TracingThis compound Tracing (Anticipated)
Primary Traced Pathways Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis PathwayPentose Phosphate Pathway (Non-oxidative phase), Nucleotide Synthesis, Salvage Pathways
Key Labeled Metabolites Glucose-6-phosphate, Fructose-6-phosphate, Ribose-5-phosphate, Lactate, Citrate, GlutamateRibose-5-phosphate, PRPP, Nucleotides (ATP, GTP, etc.), Sedoheptulose-7-phosphate
Primary Research Applications General metabolic phenotyping, identifying shifts in central carbon metabolism.[5][7]Focused investigation of PPP activity, nucleotide biosynthesis and salvage.
Validation Context Provides a systemic view of carbon flux, allowing for validation of PPP flux relative to glycolysis and the TCA cycle.Offers a direct measure of ribose contribution to nucleotides, which can be compared with 13C-glucose-derived ribose labeling.

Table 2: Illustrative Mass Isotopologue Distribution (MID) Data

This table presents hypothetical MID data for Ribose-5-Phosphate, a key metabolite in the PPP, following the administration of either [U-13C6]-glucose or this compound.

TracerM+0 (Unlabeled)M+1M+2M+3M+4M+5
[U-13C6]-Glucose LowLowLowLowLowHigh
This compound HighLowHighLowLowLow
  • M+n represents the fraction of the metabolite pool containing 'n' heavy isotopes (13C or 2H).

  • With [U-13C6]-glucose, a high M+5 fraction in Ribose-5-Phosphate indicates its de novo synthesis from glucose through the PPP.

  • With this compound, a high M+2 fraction would indicate the direct incorporation of the deuterated ribose into the Ribose-5-Phosphate pool.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results in stable isotope tracing studies.

Protocol 1: 13C-Glucose Metabolic Tracing

This protocol outlines a general workflow for a cell culture-based 13C-glucose tracing experiment.

  • Cell Culture and Media Preparation:

    • Culture cells of interest to the desired confluency in standard glucose-containing medium.

    • Prepare tracer medium by replacing unlabeled glucose with the desired 13C-labeled glucose isotope (e.g., [U-13C6]-glucose, [1,2-13C2]-glucose) at the same concentration.

  • Isotope Labeling:

    • Remove the standard medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-glucose tracer medium to the cells.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the labeled carbon into downstream metabolites.

  • Metabolite Extraction:

    • Aspirate the tracer medium and wash the cells rapidly with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet protein and cell debris.

  • Sample Analysis:

    • Collect the supernatant containing the extracted metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

    • Analyze the samples by MS to determine the mass isotopologue distributions of target metabolites.

  • Data Analysis:

    • Correct the raw MS data for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment and mass isotopologue distribution for each metabolite of interest.

    • Use metabolic flux analysis software to model the flux through the relevant metabolic pathways.

Protocol 2: this compound Metabolic Tracing (Proposed)

This proposed protocol is based on the principles of stable isotope tracing and adapts existing methodologies for a this compound tracer.

  • Cell Culture and Media Preparation:

    • Culture cells in standard glucose-containing medium.

    • Prepare tracer medium by supplementing the standard medium with this compound at a concentration that is non-toxic and sufficient for detection.

  • Isotope Labeling:

    • Replace the standard medium with the this compound-containing tracer medium.

    • Incubate for a time course appropriate for nucleotide synthesis and the non-oxidative PPP (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • Follow the same quenching and extraction procedure as described in the 13C-glucose protocol.

  • Sample Analysis:

    • Analyze the extracted metabolites by high-resolution LC-MS to detect the incorporation of deuterium into ribose-containing metabolites.

  • Data Analysis:

    • Determine the enrichment of deuterium in Ribose-5-Phosphate, PRPP, and the ribose moiety of nucleotides.

    • Calculate the fractional contribution of exogenous this compound to these metabolite pools.

    • Compare these results with data from parallel 13C-glucose tracing experiments to validate the relative activity of the PPP and nucleotide salvage pathways.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows involved in these tracer studies.

glycolysis_ppp_tca cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle cluster_ribose_tracer This compound Tracing Glucose Glucose (13C6) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P oxidative F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP Pyruvate Pyruvate GAP->Pyruvate S7P Sedoheptulose-7-P GAP->S7P Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA R5P->F6P non-oxidative R5P->S7P S7P->F6P Citrate Citrate AcetylCoA->Citrate aKG alpha-Ketoglutarate Citrate->aKG Succinate Succinate aKG->Succinate Malate Malate Succinate->Malate Malate->Citrate DRibose This compound DRibose->R5P phosphorylation

Caption: Metabolic pathways traced by 13C-glucose and this compound.

experimental_workflow cluster_workflow Stable Isotope Tracing Workflow start Cell Culture labeling Isotope Labeling (13C-Glucose or this compound) start->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_proc Data Processing & Correction analysis->data_proc mfa Metabolic Flux Analysis data_proc->mfa interpretation Biological Interpretation mfa->interpretation

Caption: Generalized experimental workflow for stable isotope tracing.

Conclusion

The validation of this compound tracer results with 13C-glucose tracing represents a powerful strategy for gaining a deeper and more nuanced understanding of cellular metabolism. While 13C-glucose provides a comprehensive, systems-level view of central carbon metabolism, this compound offers a complementary, targeted approach to dissect the intricacies of the pentose phosphate pathway and nucleotide biosynthesis. By employing both tracers in parallel, researchers can achieve a more robust and validated picture of metabolic fluxes, thereby accelerating discoveries in disease pathogenesis and drug development. The methodologies and comparative framework presented in this guide provide a foundation for researchers to design and interpret these sophisticated metabolic studies.

References

A Head-to-Head Battle of Tracers: D-Ribose-d-2 Versus Other Stable Isotopes for Nucleotide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of nucleotide metabolism, the choice of a stable isotope tracer is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth comparison of D-Ribose-d-2 against other commonly used stable isotope tracers, such as ¹³C-glucose and ¹⁵N-glutamine, for nucleotide analysis. We present a comprehensive overview of their performance, supported by experimental data and detailed protocols, to empower you in selecting the optimal tracer for your research needs.

Introduction to Stable Isotope Tracing in Nucleotide Analysis

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By introducing atoms with a heavier, non-radioactive isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), researchers can follow the incorporation of these labeled precursors into newly synthesized molecules like nucleotides. This allows for the quantification of metabolic fluxes, elucidation of pathway dynamics, and a deeper understanding of cellular processes. The analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled molecules based on their mass or nuclear spin properties, respectively.

The Contenders: A Comparative Overview

The primary stable isotope tracers for nucleotide analysis each offer distinct advantages and disadvantages. This compound directly enters the pentose phosphate pathway (PPP), a central route for nucleotide synthesis, while ¹³C-glucose and ¹⁵N-glutamine label nucleotides through broader metabolic pathways.

TracerPrimary Labeled MoietyEntry Point into Nucleotide SynthesisKey AdvantagesPotential Considerations
This compound Ribose sugarDirectly into the Pentose Phosphate Pathway (PPP)Direct labeling of the ribose backbone, potentially less metabolic scrambling.Potential for cytotoxicity at high concentrations, possible kinetic isotope effects.
¹³C-Glucose Ribose sugar and purine/pyrimidine ringsGlycolysis and Pentose Phosphate PathwayTraces carbon flow through central carbon metabolism, providing a broader metabolic picture.Label can be diluted and scrambled through various interconnected pathways.
¹⁵N-Glutamine Purine and pyrimidine ringsGlutaminolysis and amino acid metabolismDirectly traces the nitrogen atoms incorporated into the nucleotide bases.Does not label the ribose backbone.

Performance Comparison: Experimental Data Insights

While direct head-to-head quantitative comparisons in a single study are limited, a synthesis of available data provides valuable insights into the performance of these tracers.

Incorporation Efficiency

The efficiency with which a tracer is incorporated into the target molecule is a crucial performance metric.

  • This compound: As a direct precursor to the ribose moiety of nucleotides, this compound is expected to have a high and rapid incorporation rate into the nucleotide backbone.

  • ¹³C-Glucose: The incorporation of ¹³C from glucose into the ribose of nucleotides is well-established. Studies using ¹³C-glucose have demonstrated significant labeling of the ribose moiety, allowing for the analysis of pentose phosphate pathway activity.[1][2]

  • ¹⁵N-Glutamine: This tracer is highly effective for labeling the nitrogenous bases of purines and pyrimidines, as glutamine is a key nitrogen donor in their de novo synthesis.[3][4]

Cytotoxicity and Cellular Perturbation

An ideal tracer should not interfere with the biological processes being studied.

  • This compound: High concentrations of D-ribose have been shown to induce cytotoxicity and protein glycation in cell culture.[5][6][7][8][9][10] This suggests that careful dose-response studies are necessary to determine a non-perturbative concentration for labeling experiments.

  • ¹³C-Glucose & ¹⁵N-Glutamine: These are generally considered to have low cytotoxicity at concentrations typically used for metabolic labeling studies and are common components of cell culture media.

Analytical Sensitivity and Specificity

The ability to accurately detect and quantify the labeled product is paramount.

  • Mass Spectrometry (MS): All three tracers can be effectively analyzed by MS. The choice between them may depend on the specific mass shift and the potential for spectral overlap with other metabolites. Deuterated standards, like this compound, can sometimes exhibit different chromatographic retention times compared to their unlabeled counterparts, which needs to be considered during data analysis.[11]

  • Nuclear Magnetic Resonance (NMR): ¹³C and ¹⁵N are NMR-active nuclei, making them suitable for structural and flux analysis by NMR spectroscopy. Deuterium labeling is also used in NMR to simplify spectra.[8]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. Below are generalized protocols for labeling and analysis using each tracer.

General Cell Culture and Labeling Protocol
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

  • Media Preparation: Prepare culture media containing the stable isotope-labeled tracer at the desired concentration. For this compound, a concentration range should be tested to find the optimal balance between labeling efficiency and cytotoxicity. For ¹³C-glucose, it often replaces unlabeled glucose in the medium. For ¹⁵N-glutamine, it replaces unlabeled glutamine.

  • Labeling: Replace the normal culture medium with the isotope-containing medium and incubate for a specific duration. The labeling time will depend on the turnover rate of the nucleotides and the experimental question.

  • Cell Harvesting: After the desired labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

  • Metabolite Extraction: Extract the intracellular metabolites using a suitable method, such as a cold methanol/water/chloroform extraction.

Nucleotide Extraction and LC-MS/MS Analysis
  • Sample Preparation: Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Separation: Separate the nucleotides using a liquid chromatography (LC) system. A variety of column chemistries, such as reversed-phase with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC), can be used.

  • Mass Spectrometry Analysis: Analyze the eluting nucleotides using a tandem mass spectrometer (MS/MS) operating in a suitable mode, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically detect and quantify the labeled and unlabeled nucleotides.[3][11][12][13][14]

  • Data Analysis: Process the raw data to determine the isotopic enrichment and calculate metabolic fluxes using appropriate software.

Visualizing the Metabolic Pathways

To better understand how these tracers are incorporated into nucleotides, the following diagrams illustrate the relevant metabolic pathways.

Nucleotide_Biosynthesis_Workflow cluster_tracers Stable Isotope Tracers cluster_pathways Metabolic Pathways cluster_synthesis De Novo Nucleotide Synthesis This compound This compound Pentose Phosphate Pathway (PPP) Pentose Phosphate Pathway (PPP) This compound->Pentose Phosphate Pathway (PPP) 13C-Glucose 13C-Glucose Glycolysis Glycolysis 13C-Glucose->Glycolysis 13C-Glucose->Pentose Phosphate Pathway (PPP) 15N-Glutamine 15N-Glutamine Glutaminolysis Glutaminolysis 15N-Glutamine->Glutaminolysis Glycolysis->Pentose Phosphate Pathway (PPP) Ribose-5-Phosphate Ribose-5-Phosphate Pentose Phosphate Pathway (PPP)->Ribose-5-Phosphate Amino Acid Metabolism Amino Acid Metabolism Glutaminolysis->Amino Acid Metabolism Purine Synthesis Purine Synthesis Amino Acid Metabolism->Purine Synthesis Pyrimidine Synthesis Pyrimidine Synthesis Amino Acid Metabolism->Pyrimidine Synthesis Ribose-5-Phosphate->Purine Synthesis Ribose-5-Phosphate->Pyrimidine Synthesis Nucleotides (labeled) Nucleotides (labeled) Purine Synthesis->Nucleotides (labeled) Pyrimidine Synthesis->Nucleotides (labeled)

Overview of tracer incorporation into nucleotide synthesis.

Experimental_Workflow Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Introduce Tracer Cell Harvesting Cell Harvesting Isotope Labeling->Cell Harvesting Metabolite Extraction Metabolite Extraction Cell Harvesting->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Separate & Detect Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify Isotopologues Metabolic Flux Calculation Metabolic Flux Calculation Data Analysis->Metabolic Flux Calculation

A generalized experimental workflow for stable isotope tracing.

Conclusion: Making an Informed Choice

The selection of a stable isotope tracer for nucleotide analysis is a multifaceted decision that depends on the specific research question, the biological system under investigation, and the analytical instrumentation available.

  • This compound offers the most direct route for labeling the ribose backbone of nucleotides and may be advantageous for studies focused specifically on the pentose phosphate pathway and ribose synthesis. However, researchers must be mindful of potential cytotoxicity and carefully optimize labeling conditions.

  • ¹³C-Glucose provides a comprehensive view of central carbon metabolism's contribution to nucleotide synthesis, labeling both the ribose and, to some extent, the carbon backbone of the bases. It is a robust and widely used tracer with low toxicity.

  • ¹⁵N-Glutamine is the tracer of choice for specifically investigating the nitrogen flux into the purine and pyrimidine rings, providing critical information on de novo base synthesis.

For a complete picture of nucleotide metabolism, a multi-tracer approach, combining, for example, ¹³C-glucose and ¹⁵N-glutamine, can provide complementary information on the carbon and nitrogen sources for both the sugar and base moieties of nucleotides. Ultimately, a thorough understanding of the strengths and limitations of each tracer, as outlined in this guide, will enable researchers to design more insightful and accurate experiments to unravel the complexities of nucleotide metabolism.

References

Cross-Validation of Metabolic Models: A Guide Using D-Ribose-d-2 Isotopic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to cross-validate computational metabolic models using experimental data from D-Ribose-d-2 isotopic labeling. We detail the experimental protocols, data presentation for model comparison, and the underlying metabolic pathways.

Introduction to Metabolic Model Validation with Stable Isotopes

Metabolic models are powerful tools for understanding cellular physiology and identifying potential drug targets. However, the predictive accuracy of these models must be validated against experimental data. Stable isotope labeling, a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes, is a key method for this validation.[1][2] By tracing the path of these labeled atoms through metabolic pathways, researchers can quantify metabolic fluxes (the rate of turnover of molecules through a pathway) and compare these fluxes to the predictions of computational models.[2][3] This process of cross-validation helps to refine and improve the accuracy of in silico models.

D-Ribose, a central component of essential biomolecules like RNA and ATP, provides a unique entry point into cellular metabolism.[4][5] Using a deuterated form, this compound, allows for the tracing of the ribose backbone through various pathways, offering valuable data for model validation.[6]

Experimental Protocol: this compound Tracer Analysis

A typical workflow for a this compound tracer experiment involves the following steps:

  • Cell Culture and Labeling:

    • Cells of interest are cultured in a defined medium.

    • The standard D-Ribose in the medium is replaced with this compound.

    • Cells are incubated for a specific duration to allow for the uptake and metabolism of the labeled ribose. The timing is critical and depends on the pathways of interest; for example, glycolysis intermediates may be labeled within minutes, while nucleotides can take several hours.[7]

  • Metabolite Extraction:

    • After incubation, the metabolic activity is quenched rapidly, often using cold methanol or other solvent mixtures.

    • Metabolites are then extracted from the cells.

  • Analytical Measurement:

    • The isotopic labeling patterns of the extracted metabolites are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] These methods can distinguish between molecules that have incorporated the deuterium label and those that have not.

  • Data Analysis and Flux Calculation:

    • The raw analytical data is processed to determine the mass isotopomer distributions (the relative amounts of molecules with different numbers of isotopic labels).

    • This data, along with a stoichiometric model of the metabolic network, is used in Metabolic Flux Analysis (MFA) to calculate the intracellular metabolic fluxes.[2][3]

G cluster_experimental Experimental Workflow cluster_computational Computational Analysis culture Cell Culture labeling Introduce this compound culture->labeling extraction Metabolite Extraction labeling->extraction analysis MS/NMR Analysis extraction->analysis data_processing Data Processing analysis->data_processing mfa Metabolic Flux Analysis data_processing->mfa model_validation Model Validation mfa->model_validation model Metabolic Model mfa->model model->model_validation

Experimental and computational workflow for metabolic model validation.

Metabolic Fate of this compound

Exogenously supplied D-ribose can be phosphorylated to ribose-5-phosphate (R-5-P).[4][5] From there, it can enter several key metabolic pathways:

  • Pentose Phosphate Pathway (PPP): R-5-P is a central intermediate of the PPP. The deuterium label can be traced through both the oxidative and non-oxidative branches of this pathway, providing information on the relative fluxes through each.[7]

  • Nucleotide Synthesis: R-5-P is a precursor for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of RNA and DNA.[4]

  • Glycolysis: Through the non-oxidative PPP, R-5-P can be converted to glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.

G cluster_ppp Pentose Phosphate Pathway d_ribose This compound r5p Ribose-5-Phosphate-d-2 d_ribose->r5p nonox_ppp Non-oxidative PPP r5p->nonox_ppp nucleotides Nucleotide Synthesis r5p->nucleotides ox_ppp Oxidative PPP nonox_ppp->ox_ppp glycolysis Glycolysis nonox_ppp->glycolysis

Metabolic pathways involving this compound.

Data Presentation for Model Comparison

To facilitate the comparison and cross-validation of different metabolic models, the quantitative flux data should be presented in a clear and structured format. The following table provides a template for comparing the predicted fluxes from two different metabolic models with the experimentally determined fluxes from a this compound tracer study.

Metabolic ReactionModel A Predicted Flux (mmol/gDW/hr)Model B Predicted Flux (mmol/gDW/hr)Experimental Flux (mmol/gDW/hr)
Ribokinase
R5P Isomerase
Transketolase
Transaldolase
PRPP Synthetase

Note: The values in this table are for illustrative purposes. Actual experimental data would be required to populate it.

Conclusion

The cross-validation of metabolic models with experimental data is a critical step in ensuring their accuracy and predictive power. This compound serves as a valuable isotopic tracer for probing central carbon metabolism, particularly the pentose phosphate pathway and nucleotide synthesis. By systematically comparing the experimentally determined metabolic fluxes with the predictions of in silico models, researchers can iteratively refine their models, leading to a deeper understanding of cellular metabolism and accelerating the discovery of new therapeutic strategies.

References

Illuminating D-Ribose Metabolism: A Comparative Guide to Pathway Confirmation Using Isotope Tracing and Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic fate of key molecules like D-ribose is paramount. This guide provides a comparative framework for confirming the metabolic pathways of D-ribose, with a specific focus on the conceptual use of deuterium-labeled D-Ribose (D-Ribose-d-2) in conjunction with genetic knockouts. By presenting established experimental data from analogous studies, this document outlines a robust methodology for elucidating metabolic fluxes and validating pathway models.

The core principle involves administering a stable isotope-labeled substrate, such as this compound, to a biological system and tracking the incorporation of the isotope into downstream metabolites. When combined with the targeted disruption of specific metabolic genes (knockouts), this technique allows for the precise mapping of metabolic pathways and the identification of alternative routes.

Comparative Analysis of Metabolic Flux in Wild-Type vs. Genetically Modified Organisms

To illustrate the power of this approach, this section presents a comparative analysis of metabolic flux through the Pentose Phosphate Pathway (PPP), a central route for D-ribose metabolism. While direct experimental data for this compound is not yet widely published, the principles are demonstrated here using data from studies with 13C-labeled glucose, which similarly interrogates the PPP.

The table below summarizes expected outcomes when a labeled substrate is introduced to a wild-type organism versus a mutant with a knockout of a key PPP enzyme, such as transketolase (tktA). Transketolase is crucial for the non-oxidative branch of the PPP, catalyzing the conversion of ribose-5-phosphate.[1]

Metabolite Isotopic Labeling Pattern in Wild-Type Expected Isotopic Labeling Pattern in tktA Knockout Interpretation
Ribose-5-Phosphate Labeled isotopologues present from both oxidative and non-oxidative PPP.Accumulation of labeled Ribose-5-Phosphate derived primarily from the oxidative PPP.[1]The knockout blocks the entry of Ribose-5-Phosphate into the non-oxidative PPP, leading to its accumulation.
Sedoheptulose-7-Phosphate Labeled isotopologues present.Significantly reduced or absent labeling.[1]Confirms the blockage of the metabolic step catalyzed by transketolase.
Erythrose-4-Phosphate Labeled isotopologues present.Significantly reduced or absent labeling.Demonstrates the disruption of the non-oxidative PPP downstream of Ribose-5-Phosphate.
Fructose-6-Phosphate / Glyceraldehyde-3-Phosphate Labeled isotopologues show contributions from both glycolysis and the reversible non-oxidative PPP.Labeling pattern indicates a lack of contribution from the non-oxidative PPP.Highlights the role of transketolase in linking the PPP with glycolysis.
Secreted D-Ribose Minimal secretion of labeled D-Ribose.Significant increase in the secretion of labeled D-Ribose.[1]The inability to metabolize Ribose-5-Phosphate through the non-oxidative PPP can lead to its dephosphorylation and export.

This table is a representation of expected results based on established knowledge of the Pentose Phosphate Pathway and knockout studies.[1]

Visualizing Metabolic Pathways and Experimental Logic

Diagrams are essential for conceptualizing the intricate network of metabolic reactions and the logic of experimental design.

metabolic_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_oxppp Oxidative cluster_nonoxppp Non-Oxidative G6P Glucose-6-P G6P_ox Glucose-6-P G6P->G6P_ox F6P Fructose-6-P G3P Glyceraldehyde-3-P R5P_ox Ribose-5-P G6P_ox->R5P_ox G6PD R5P_nonox Ribose-5-P R5P_ox->R5P_nonox X5P Xylulose-5-P R5P_nonox->X5P RPE S7P Sedoheptulose-7-P X5P->S7P TKT G3P_nonox Glyceraldehyde-3-P X5P->G3P_nonox TKT E4P Erythrose-4-P S7P->E4P TAL F6P_nonox Fructose-6-P S7P->F6P_nonox TAL F6P_nonox2 Fructose-6-P E4P->F6P_nonox2 TKT G3P_nonox->G3P F6P_nonox->F6P F6P_nonox2->F6P

Figure 1: The Pentose Phosphate Pathway.

experimental_workflow cluster_culture Cell Culture cluster_labeling Isotopic Labeling cluster_analysis Analysis WT Wild-Type Cells Label_WT Incubate WT with this compound WT->Label_WT KO Knockout Cells (e.g., ΔtktA) Label_KO Incubate KO with this compound KO->Label_KO Quench Quench Metabolism & Extract Metabolites Label_WT->Quench Label_KO->Quench LCMS LC-MS/MS Analysis Quench->LCMS MFA Metabolic Flux Analysis LCMS->MFA Comparison Compare Isotopologue Distribution MFA->Comparison

Figure 2: Experimental Workflow.

logical_relationship Gene_KO tktA Gene Knockout Enzyme_Loss Loss of Transketolase Activity Gene_KO->Enzyme_Loss leads to Pathway_Block Block in Non-Oxidative PPP Enzyme_Loss->Pathway_Block causes Metabolite_Change Accumulation of Ribose-5-P & Secretion of D-Ribose Pathway_Block->Metabolite_Change results in

Figure 3: Knockout Experiment Logic.

Detailed Experimental Protocols

A successful metabolic flux analysis experiment hinges on meticulous execution. The following protocols provide a detailed methodology for conducting studies with isotopically labeled substrates.

Cell Culture and Genetic Knockout Generation
  • Cell Lines: Utilize relevant microbial (e.g., Escherichia coli, Saccharomyces cerevisiae) or mammalian cell lines.

  • Culture Conditions: Maintain cells in a defined minimal medium to ensure that the labeled substrate is the primary carbon source.

  • Genetic Knockout: Generate targeted gene deletions using established methods such as CRISPR/Cas9 for mammalian cells or homologous recombination for microbes. Verify the knockout by PCR and sequencing, and confirm the loss of protein function via Western blot or enzyme activity assays.[2]

Stable Isotope Labeling Experiment
  • Isotope: Use this compound (or other labeled substrates like [1,2-13C2]glucose for comparative analysis).[3]

  • Labeling Medium: Prepare the defined medium with the labeled substrate as the sole carbon source at a known concentration.

  • Experimental Setup: Seed wild-type and knockout cells at the same density. Once cells reach the mid-logarithmic growth phase, replace the medium with the labeling medium.

  • Time Course: Collect cell samples at multiple time points to track the dynamic incorporation of the label into various metabolites. This is crucial for determining metabolic flux rates.

Metabolite Extraction and Analysis
  • Quenching: Rapidly halt metabolic activity by quenching the cells in a cold solvent, such as a methanol/water mixture, to prevent further enzymatic reactions.[4]

  • Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).[4]

  • Analysis by Mass Spectrometry: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques separate the metabolites and measure their mass-to-charge ratio, allowing for the quantification of different isotopologues (molecules with different numbers of isotopic labels).[5]

Data Analysis and Metabolic Flux Calculation
  • Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for key metabolites in the pathway of interest. This represents the fractional abundance of each isotopologue.

  • Metabolic Flux Analysis (MFA): Use computational software (e.g., INCA, Metran) to fit the experimental MID data to a metabolic network model. This analysis estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.[6]

Alternative Approaches and Considerations

While the combination of stable isotope tracing and genetic knockouts is a powerful technique, other approaches can provide complementary information:

  • Radioactive Tracers: Historically, radioactive isotopes like 14C were used. While highly sensitive, they pose safety challenges and provide less detailed information on positional labeling compared to stable isotopes analyzed by MS.[7]

  • Nuclear Magnetic Resonance (NMR): 13C-NMR can also be used to determine labeling patterns in metabolites and can provide information about the specific position of the label within the molecule.

  • Metabolomics Profiling: Untargeted metabolomics can be performed on knockout strains to identify broader changes in the metabolome, which can suggest unexpected metabolic rerouting.

References

Unveiling Metabolic Secrets: The Advantages of Deuterium Labeling for Pentose Phosphate Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route, central to cellular biosynthesis and redox balance. Analyzing its flux—the rate of metabolite processing—is vital for understanding normal physiology and disease states, from cancer to neurodegeneration. While carbon-13 (¹³C) tracers are a mainstay for metabolic flux analysis (MFA), deuterium (²H or D) labeling has emerged as a powerful and often complementary technique, offering unique insights, particularly into the PPP's role in generating reducing power.

This guide provides an objective comparison of deuterium labeling with traditional ¹³C-based methods for PPP analysis, supported by experimental considerations and data representation.

The Unique Edge of Deuterium: Tracing NADPH

One of the most significant advantages of using deuterium-labeled glucose is the ability to directly trace the production and utilization of NADPH, the primary product of the oxidative PPP.[1] This is a feat not easily accomplished with ¹³C tracers. For instance, using specifically labeled glucose, such as [1-²H]-glucose or [3-²H]-glucose, allows researchers to follow the deuterium atom as it is transferred to NADP⁺ to form NADPH.[1] This newly labeled NADPH can then be tracked as it donates the deuterium to other molecules in reductive biosynthesis, such as the synthesis of fatty acids.[1][2] This provides a direct, quantitative measure of the contribution of the oxidative PPP to the cell's reductive power.

In contrast, ¹³C tracers follow the carbon backbone of glucose. While they are excellent for delineating the flow of carbon through the oxidative and non-oxidative branches of the PPP, they only provide an indirect measure of NADPH production.[3][4]

Deuterium vs. ¹³C Labeling: A Head-to-Head Comparison

To aid researchers in selecting the appropriate tracer for their experimental questions, the following table compares deuterium and ¹³C labeling for PPP analysis.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Primary Information Hydride (²H⁻) transfer, NADPH production and utilization, water incorporation.[1][2]Carbon skeleton rearrangement, relative flux through oxidative vs. non-oxidative PPP.[3][5]
NADPH Tracing Direct: Deuterium from glucose is transferred to NADPH and then to downstream products.[1]Indirect: Inferred from the loss of the C1 carbon as ¹³CO₂.
In Vivo Studies Highly applicable, especially with deuterated water (D₂O) for systemic labeling.[6][7]Applicable, but can be more complex and expensive for whole-organism studies.[8]
Cost Generally more cost-effective, particularly D₂O.[6]Specifically labeled glucose molecules can be expensive.[6]
Safety Non-radioactive and safe for human studies in controlled doses.[6][7]Non-radioactive and safe.
Kinetic Isotope Effect Can be significant, potentially altering reaction rates. This must be considered in data interpretation.[9]Minimal, generally does not significantly alter metabolic fluxes.[10]
Analytical Platform Primarily Mass Spectrometry (MS); requires careful consideration of H-D exchange.[2]Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][11]
Simultaneity A single D₂O tracer can be used to investigate multiple metabolic pathways at once.[6]Often requires multiple, specifically labeled tracers to resolve complex pathways.[5]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental workflows discussed.

PentosePhosphatePathway cluster_ox Oxidative Phase cluster_nonox Non-Oxidative Phase substrate substrate enzyme enzyme product product nadph_node nadph_node co2_node co2_node G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD G6P->PGL NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate PGL->PG 6PGL PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD PG->Ru5P NADPH2 NADPH PG->NADPH2 CO2 CO₂ PG->CO2 R5P Ribose-5-Phosphate Ru5P->R5P RPI Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P RPE Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P TKT R5P:e->S7P:w TKT Nucleotide_Synth Nucleotide_Synth R5P->Nucleotide_Synth Nucleotide Synthesis G3P Glyceraldehyde-3-Phosphate X5P->G3P TKT X5P:e->G3P:w TKT F6P Fructose-6-Phosphate S7P->F6P TAL S7P:e->F6P:w TAL G3P->F6P TAL G3P:e->F6P:w TAL Glycolysis Glycolysis G3P->Glycolysis F6P->G6P Isomerase Glycolysis_F6P Glycolysis_F6P F6P->Glycolysis_F6P Glycolysis

Caption: The Pentose Phosphate Pathway, showing oxidative and non-oxidative branches.

DeuteriumWorkflow start_end start_end process process data data analysis analysis start Start: Experimental Design tracer Administer Deuterated Tracer (e.g., D₂O, [1-²H]glucose) start->tracer incubation Incubate Cells/Organism for Defined Time Period tracer->incubation sampling Collect Biological Samples (Cells, Plasma, Tissue) incubation->sampling extraction Metabolite Extraction (Quenching & Lysis) sampling->extraction ms_analysis LC-MS/MS or GC-MS Analysis extraction->ms_analysis data_proc Data Processing: Peak Integration, Isotopologue Distribution Analysis ms_analysis->data_proc flux_calc Metabolic Flux Calculation and Interpretation data_proc->flux_calc end_node End: Biological Insights flux_calc->end_node

Caption: Experimental workflow for deuterium-based metabolic flux analysis.

TracerComparison cluster_D Deuterium (²H) Labeling cluster_C Carbon-13 (¹³C) Labeling tracer_node tracer_node pathway_node pathway_node output_node output_node concept_node concept_node D_Tracer [1-²H]glucose D_PPP Oxidative PPP D_Tracer->D_PPP D_NADPH ²H-NADPH Production D_PPP->D_NADPH Measures Hydride Transfer D_FA ²H-Fatty Acids D_NADPH->D_FA Traces Utilization C_Tracer [1,2-¹³C]glucose C_PPP Oxidative PPP C_Tracer->C_PPP C_NonOx Non-Oxidative PPP C_PPP->C_NonOx Carbon Shuffling C_CO2 ¹³CO₂ C_PPP->C_CO2 C_Lactate ¹³C-Lactate Isotopologues C_NonOx->C_Lactate Measures Carbon Skeleton

References

Corroborating Metabolic Insights: A Guide to Orthogonal Validation of D-Ribose-d-2 Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers leveraging D-Ribose-d-2 as a metabolic tracer, ensuring the robustness of experimental findings is paramount. This guide provides a comparative overview of orthogonal methods to validate discoveries related to metabolic fluxes, pathway elucidation, and nucleotide biosynthesis. Detailed experimental protocols and data presentation formats are included to facilitate direct application in your research.

This compound, a deuterated stable isotope of D-ribose, serves as a powerful tool for tracing the metabolic fate of the ribose moiety in fundamental cellular processes. Its primary applications lie in elucidating the dynamics of the pentose phosphate pathway (PPP), nucleotide and nucleic acid biosynthesis, and the salvage pathways.[1][2][3][4][5][6] The quantitative data derived from mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy following this compound administration provides critical insights into metabolic phenotypes.[7][8] However, the complexity of metabolic networks necessitates rigorous validation of these findings to ensure their biological significance and accuracy.[9][10][11]

Comparison of Orthogonal Validation Methods

To provide a clear comparison, the following table summarizes the key characteristics of each orthogonal validation method.

Method Principle Information Gained Advantages Limitations
Parallel Labeling with 13C-Glucose Tracing the flow of a different isotope (13C) through central carbon metabolism to independently quantify fluxes in shared pathways like the PPP and glycolysis.[7]Independent quantification of metabolic fluxes; confirmation of pathway connectivity.Provides a robust, independent dataset for flux analysis; helps to resolve ambiguous flux estimations.Requires separate experiments and analysis; assumes metabolic state is identical between experiments.
Gene Knockdown/Knockout (e.g., via CRISPR/Cas9 or siRNA) Disrupting a key enzyme in the proposed metabolic pathway and observing the effect on this compound incorporation and downstream metabolite levels.Causal evidence for the involvement of a specific enzyme or pathway in ribose metabolism.Provides strong evidence for gene function; can reveal pathway redundancies.Off-target effects can occur; complete knockout may be lethal; compensatory mechanisms can complicate interpretation.
Enzyme Activity Assays In vitro measurement of the catalytic activity of key enzymes identified in the this compound tracing experiment.Direct evidence of the functional capability of enzymes in the pathway of interest.Relatively straightforward and inexpensive; provides quantitative data on enzyme function.In vitro activity may not perfectly reflect in vivo flux; does not capture allosteric regulation or substrate availability.
Seahorse XF Metabolic Flux Analysis Real-time measurement of cellular respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR) to assess overall metabolic phenotype.Provides a global view of cellular metabolism; can indicate shifts between oxidative phosphorylation and glycolysis.High-throughput and real-time data; sensitive to metabolic perturbations.Indirect measure of specific pathway fluxes; does not provide information on substrate fate.

Experimental Protocols

Parallel Labeling with [U-13C]-Glucose

Objective: To independently measure fluxes through the pentose phosphate pathway and glycolysis and compare them to the fluxes inferred from this compound labeling.

Methodology:

  • Cell Culture: Culture cells under the same conditions as the this compound experiment.

  • Labeling: Replace the normal glucose in the medium with uniformly labeled [U-13C]-glucose at the same concentration for a time course determined by preliminary experiments to reach isotopic steady state.

  • Metabolite Extraction: At designated time points, quench metabolism rapidly (e.g., with cold methanol) and extract intracellular metabolites.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment in key metabolites of the PPP (e.g., sedoheptulose-7-phosphate, ribose-5-phosphate) and glycolysis (e.g., pyruvate, lactate) using liquid chromatography-tandem mass spectrometry.

  • Metabolic Flux Analysis (MFA): Use software (e.g., INCA, Metran) to fit the 13C labeling data to a metabolic model and calculate fluxes.

  • Comparison: Compare the calculated fluxes with those obtained from the this compound experiment.

Gene Knockdown of a Key Pathway Enzyme (e.g., Transketolase - TKT) using siRNA

Objective: To confirm the role of a specific enzyme in the metabolic pathway of this compound.

Methodology:

  • siRNA Transfection: Transfect cells with siRNA targeting the mRNA of the enzyme of interest (e.g., TKT) and a non-targeting control siRNA.

  • Verification of Knockdown: After 48-72 hours, verify the reduction in target protein expression by Western blotting or qPCR.

  • This compound Labeling: Incubate both knockdown and control cells with this compound for a defined period.

  • Metabolite Analysis: Extract metabolites and analyze the incorporation of deuterium into downstream metabolites (e.g., nucleotides) using LC-MS/MS.

  • Data Analysis: Compare the level of deuterium incorporation in the knockdown cells to the control cells. A significant reduction in the knockdown group validates the enzyme's role.

In Vitro Enzyme Activity Assay (e.g., for Ribose-5-Phosphate Isomerase - RPIA)

Objective: To directly measure the functional activity of a key enzyme in ribose metabolism.

Methodology:

  • Cell Lysis: Prepare cell lysates from cells grown under the same conditions as the this compound experiment.

  • Assay Reaction: Set up a reaction mixture containing the cell lysate, the enzyme's substrate (e.g., ribose-5-phosphate for RPIA), and necessary cofactors in an appropriate buffer.

  • Product Detection: Monitor the formation of the product (e.g., ribulose-5-phosphate) over time using a spectrophotometric or fluorometric method.

  • Protein Quantification: Determine the total protein concentration in the lysate to normalize the enzyme activity.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein) and compare it between different experimental conditions if applicable.

Seahorse XF Analyzer Workflow

Objective: To assess the global metabolic changes that correlate with findings from this compound experiments.

Methodology:

  • Cell Seeding: Seed cells in a Seahorse XF microplate.

  • Experimental Treatment: Treat the cells with the same experimental conditions (e.g., drug treatment, genetic modification) used in the this compound study.

  • Assay Execution: Perform a mitochondrial stress test or glycolysis stress test by sequentially injecting metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A for mitochondrial stress; glucose, oligomycin, 2-DG for glycolysis stress).

  • Data Acquisition: The Seahorse XF Analyzer measures OCR and ECAR in real-time.

  • Data Analysis: Analyze the key parameters of mitochondrial respiration (e.g., basal respiration, maximal respiration, ATP production) and glycolysis (e.g., glycolysis, glycolytic capacity). Correlate these findings with the specific pathway activities identified in the this compound experiment.

Visualizing Workflows and Pathways

To further clarify the experimental logic and metabolic context, the following diagrams are provided.

D_Ribose_d_2_Metabolic_Fate This compound This compound Ribose-5-P-d Ribose-5-P-d This compound->Ribose-5-P-d Nucleotide Biosynthesis Nucleotide Biosynthesis Ribose-5-P-d->Nucleotide Biosynthesis PPP PPP Ribose-5-P-d->PPP Glycolysis Glycolysis PPP->Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle

Caption: Metabolic fate of this compound.

Orthogonal_Validation_Workflow cluster_initial_experiment Initial this compound Experiment cluster_validation_methods Orthogonal Validation Methods This compound Labeling This compound Labeling Metabolite Extraction & Analysis Metabolite Extraction & Analysis This compound Labeling->Metabolite Extraction & Analysis Initial Findings Initial Findings Metabolite Extraction & Analysis->Initial Findings Parallel Labeling Parallel Labeling Initial Findings->Parallel Labeling Gene Knockdown Gene Knockdown Initial Findings->Gene Knockdown Enzyme Assays Enzyme Assays Initial Findings->Enzyme Assays Seahorse Analysis Seahorse Analysis Initial Findings->Seahorse Analysis Validated Conclusion Validated Conclusion Parallel Labeling->Validated Conclusion Gene Knockdown->Validated Conclusion Enzyme Assays->Validated Conclusion Seahorse Analysis->Validated Conclusion

Caption: Orthogonal validation workflow.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling D-Ribose-d-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds like D-Ribose-d-2, a deuterated form of a naturally occurring sugar, understanding and implementing the correct personal protective equipment (PPE) and disposal protocols is a critical aspect of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE) for this compound

While this compound is not classified as a hazardous substance, adherence to good industrial hygiene and safety practices is essential to minimize exposure and prevent potential irritation.[1][2] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Protection Type Equipment Standard/Specification Purpose
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may also be appropriate.[1][3][4]OSHA 29 CFR 1910.133 or European Standard EN166[2][5]To prevent eye contact which may cause irritation.[1][3][5]
Skin Protection Protective gloves (e.g., nitrile, neoprene) and appropriate protective clothing.[1][3][5]EU Directive 89/686/EEC and the standard EN 374To prevent skin contact, which may cause irritation or harmful effects if absorbed.[1][3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended when dust formation is likely or if irritation is experienced.[1][3][4][5]OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149[2][5]To prevent inhalation of dust, which may cause respiratory tract irritation.[1][3][5]

Experimental Protocols: Safe Handling and Storage

To ensure the integrity of the compound and the safety of laboratory personnel, the following handling and storage protocols should be strictly followed:

  • Handling: Use with adequate ventilation to minimize dust generation and accumulation.[5] Avoid contact with eyes, skin, and clothing.[5] Wash hands thoroughly after handling and before breaks.[1][3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Store away from incompatible materials such as strong oxidizing agents.[1][3][5][6]

Operational and Disposal Plan

A clear plan for the disposal of this compound is crucial for environmental protection and regulatory compliance.

Disposal Plan:

  • Waste Characterization: While not classified as hazardous waste, it is important to consult local, regional, and national regulations to ensure complete and accurate classification.[2]

  • Collection: Collect waste this compound in a suitable, labeled, and closed container.[1][3]

  • Disposal: Dispose of the material through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1][3] Contaminated packaging should be disposed of in the same manner as the unused product.

Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessRisk Assess Risk of Exposure (Inhalation, Skin/Eye Contact) Start->AssessRisk EyeProtection Eye Protection: Safety Glasses with Side-Shields or Goggles AssessRisk->EyeProtection Always Required SkinProtection Skin Protection: Gloves and Lab Coat AssessRisk->SkinProtection Always Required RespiratoryProtection Respiratory Protection: NIOSH-Approved Respirator AssessRisk->RespiratoryProtection If Dust is Generated Proceed Proceed with Experiment EyeProtection->Proceed SkinProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.